molecular formula C29H22N4O4 B1677792 Picrasidine M

Picrasidine M

Cat. No.: B1677792
M. Wt: 490.5 g/mol
InChI Key: RXCDWRJHTVZARX-UHFFFAOYSA-N
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Description

Picrasidine M (CAS 99964-79-1) is a bis-β-carboline alkaloid that can be isolated from the root bark of the medicinal plant Picrasma quassioides BENNET . This natural product is part of a broader class of alkaloids derived from this plant source, which have been the subject of chemical and pharmacological studies . Research into bis-β-carboline alkaloids similar to this compound has demonstrated significant biological activities, including potent cytotoxic effects against human cancer cell lines such as HeLa cervical cancer cells and antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The complex structural features of this alkaloid family, which often include an indolotetrahydroquinolizinium (ITHQ) skeleton, are of significant interest in natural product synthesis and biosynthetic pathway studies . Recent advances in the divergent total synthesis of related picrasidines through methods like regio-selective formal aza-[4+2] cycloaddition and late-stage C–H functionalization have made these compounds more accessible for further pharmacological investigation . This compound is supplied for research purposes to support studies in natural product chemistry, medicinal chemistry, and drug discovery. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H22N4O4

Molecular Weight

490.5 g/mol

IUPAC Name

6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione

InChI

InChI=1S/C29H22N4O4/c1-36-23-9-5-7-18-25-24(37-2)15-30-19(27(25)31-26(18)23)11-13-32-12-10-17-16-6-3-4-8-20(16)33-28(17)21(32)14-22(34)29(33)35/h3-10,12,14-15,31H,11,13H2,1-2H3

InChI Key

RXCDWRJHTVZARX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Picrasidine M

Origin of Product

United States

Foundational & Exploratory

Picrasma quassioides: A Comprehensive Technical Guide to Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasma quassioides, a plant with a rich history in traditional medicine, is a notable source of a diverse array of bioactive compounds. Among these, the bis-β-carboline alkaloid Picrasidine M has emerged as a molecule of significant interest. This technical guide provides an in-depth overview of Picrasma quassioides as a source of this compound, detailing its extraction, isolation, and potential biological activities. The document summarizes quantitative data, presents detailed experimental protocols for key methodologies, and visualizes complex biological pathways and workflows to support further research and drug development endeavors.

Introduction

Picrasma quassioides (D.Don) Benn., belonging to the Simaroubaceae family, is a deciduous shrub or small tree native to regions of Asia, including China, Japan, and Korea. Traditionally, various parts of the plant have been used to treat a range of ailments, including fever, inflammation, and infections. Phytochemical investigations have revealed a complex chemical profile rich in alkaloids, quassinoids, and triterpenoids.

Among the diverse alkaloids isolated from this plant, the bis-β-carboline alkaloids, a class of dimeric indole alkaloids, are of particular interest due to their potent biological activities. This compound is a member of this class and has been successfully isolated from the root bark of Picrasma quassioides. This guide focuses on the methodologies for obtaining this compound from its natural source and explores its putative biological effects based on studies of closely related compounds.

Phytochemical Profile of Picrasma quassioides

Picrasma quassioides is a rich reservoir of various classes of phytochemicals. A general overview of the major bioactive constituents is presented in Table 1.

Table 1: Major Phytochemical Classes in Picrasma quassioides

Phytochemical ClassExamplesPrimary Plant PartReference(s)
β-Carboline Alkaloids 1-hydroxymethyl-β-carboline, 1-formyl-β-carbolineStems, Roots
Bis-β-Carboline Alkaloids Picrasidine A, Picrasidine C, this compound, Picrasidine NRoot Bark, Stems
Canthinone Alkaloids Canthin-6-one, 4-methoxy-5-hydroxycanthin-6-oneStems
Quassinoids Quassin, Nigakilactone BStems
Triterpenoids --

Extraction and Isolation of this compound

The isolation of this compound from Picrasma quassioides involves a multi-step process of extraction and chromatographic separation. While the original 1985 protocol by Ohmoto and Koike provides the foundational methodology, modern adaptations for isolating similar alkaloids offer enhanced efficiency and purity.

General Experimental Protocol for Alkaloid Extraction

The following is a generalized protocol for the extraction of alkaloids from Picrasma quassioides, based on modern methodologies for related compounds.

3.1.1. Plant Material and Extraction

  • Plant Material: Dried and pulverized root bark of Picrasma quassioides is the primary source material.

  • Solvent Extraction: The powdered plant material is typically extracted with methanol at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

3.1.2. Acid-Base Partitioning for Alkaloid Enrichment

  • The crude extract is suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10.

  • The basified solution is subsequently extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

  • The organic layer is washed, dried, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further separation to isolate this compound. A combination of chromatographic techniques is employed for this purpose.

3.2.1. Column Chromatography

  • Stationary Phase: Silica gel is commonly used as the initial stationary phase.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing bis-β-carboline alkaloids.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reversed-phase C18 column is typically used for final purification.

  • Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used as the mobile phase.

  • Detection: UV detection at a wavelength of around 254 nm is suitable for monitoring the elution of the alkaloids.

  • Isolation: The fraction corresponding to the peak of this compound is collected and the solvent is evaporated to yield the pure compound.

Quantitative Data

Table 2: Example Yields of Alkaloids from Picrasma quassioides

CompoundYield from 100 mg Crude ExtractPurityReference
3-methylcanthin-2,6-dione22.1 mg89.30%
4-methoxy-5-hydroxycanthin-6-one4.9 mg98.32%
1-mthoxycarbonyl-β-carboline1.2 mg98.19%
4-methoxy-5-hydroxycanthin-6-one (from a different study)365.4 mg97.8%

Note: These yields are for different alkaloids and serve as an illustrative example. The actual yield of this compound may vary depending on the plant material and extraction methodology.

Biological Activity and Signaling Pathways of this compound (Inferred)

Direct experimental evidence on the biological activity and signaling pathways of this compound is limited in the current literature. However, based on the well-documented activities of its structural analogs, particularly other bis-β-carboline alkaloids from Picrasma quassioides, it is plausible to infer potential therapeutic effects and mechanisms of action for this compound. The primary activities associated with this class of compounds are anti-inflammatory and anticancer effects, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Potential Anti-Inflammatory Activity

4.1.1. Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is a likely target for this compound.

Hypothesized Mechanism of Action:

  • Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Prevention of NF-κB Translocation: By stabilizing IκBα, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

  • Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Anticancer Activity

4.2.1. Modulation of the MAPK/ERK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Several picrasidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Hypothesized Mechanism of Action:

  • Inhibition of Upstream Kinases: this compound may target one or more of the upstream kinases in the MAPK/ERK cascade, such as RAF, MEK, or even receptor tyrosine kinases (RTKs) that activate the pathway.

  • Reduced ERK Phosphorylation: Inhibition of upstream components would lead to a decrease in the phosphorylation and activation of ERK1/2.

  • Downregulation of Cancer-Related Processes: Deactivated ERK would be unable to phosphorylate its downstream targets, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

MAPK_Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Transcription Factors->Cell Proliferation, Survival, Metastasis This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for key experiments that would be essential for elucidating the biological activity of this compound. These are based on methodologies used for closely related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

5.1.1. Materials

  • Cancer cell lines (e.g., MDA-MB-468, SCC-47)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

5.1.2. Procedure

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the phosphorylation state and expression levels of key proteins in the NF-κB and MAPK pathways.

5.2.1. Materials

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

5.2.2. Procedure

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using the ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis.

Conclusion

Picrasma quassioides is a proven source of the bis-β-carboline alkaloid, this compound. While detailed studies specifically on this compound are limited, the established methodologies for the isolation of related alkaloids and the extensive research on the biological activities of other picrasidines provide a strong foundation for future investigations. The inferred anti-inflammatory and anticancer properties, likely mediated through the NF-κB and MAPK signaling pathways, make this compound a compelling candidate for further drug discovery and development efforts. This technical guide provides the necessary framework of protocols and data to facilitate such research.

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-carboline alkaloids represent a large and structurally diverse family of natural products with a wide range of pharmacological activities, including anti-tumor, anti-viral, and neuroactive properties. Their complex structures and significant therapeutic potential have made their biosynthesis a subject of intense research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of β-carboline alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this guide includes detailed experimental protocols for key assays, quantitative data for enzymatic reactions, and visual representations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research in this field.

Core Biosynthesis Pathway

The biosynthesis of β-carboline alkaloids originates from the amino acid L-tryptophan and universally proceeds through a key chemical transformation known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or a ketone, followed by ring closure to form the characteristic tricyclic β-carboline scaffold.[1][2]

The initial and pivotal steps in the biosynthesis are:

  • Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

  • The Pictet-Spengler Reaction: The newly formed tryptamine then undergoes a Pictet-Spengler reaction with a suitable aldehyde or keto acid. In the biosynthesis of many complex β-carboline alkaloids in plants, the aldehyde partner is secologanin, a monoterpenoid derived from the iridoid pathway. This specific condensation is catalyzed by the enzyme Strictosidine Synthase (STR) , which is considered a rate-limiting step in the biosynthesis of terpenoid indole alkaloids (TIAs), a class that includes many β-carbolines.[5][6][7] The product of this reaction is strictosidine, a central precursor for a vast array of indole alkaloids. In other organisms or for the formation of simpler β-carbolines, other aldehydes or pyruvic acid can serve as the carbonyl donor.[3]

  • Further Modifications: Following the formation of the initial tetrahydro-β-carboline structure, a series of enzymatic modifications, including oxidations, methylations, and hydroxylations, lead to the vast diversity of naturally occurring β-carboline alkaloids. For instance, the biosynthesis of harmine involves the reaction of tryptamine with pyruvate, followed by decarboxylation, hydroxylation, methylation, and finally oxidation to the fully aromatic β-carboline ring system.[3] In microorganisms, enzymes like McbB from Marinactinospora thermotolerans catalyze the Pictet-Spengler reaction with different substrates to produce unique β-carboline scaffolds.[8]

Key Enzymes in β-Carboline Biosynthesis
EnzymeAbbreviationFunctionCofactor
Tryptophan DecarboxylaseTDCCatalyzes the decarboxylation of L-tryptophan to tryptamine.Pyridoxal 5'-phosphate (PLP)
Strictosidine SynthaseSTRCatalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine.None
Monoamine OxidaseMAOWhile primarily known for neurotransmitter degradation, it can be involved in the oxidation of tetrahydro-β-carbolines to their aromatic forms.Flavin adenine dinucleotide (FAD)
McbBMcbBA microbial enzyme that catalyzes the Pictet-Spengler reaction of L-tryptophan and oxaloacetaldehyde.None

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes involved in the biosynthesis of β-carboline alkaloids. This data is crucial for understanding the efficiency and substrate preference of these enzymes and for metabolic engineering efforts.

EnzymeSubstrate(s)KmVmaxSource OrganismReference(s)
Strictosidine Synthase (STR) Tryptamine2.3 mMNot ReportedCatharanthus roseus[9]
Secologanin3.4 mMNot ReportedCatharanthus roseus[9]
Tryptamine0.83 mM5.85 nkat/mgCatharanthus roseus[10]
Secologanin0.46 mM5.85 nkat/mgCatharanthus roseus[10]

Experimental Protocols

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol describes a method for determining the activity of tryptophan decarboxylase by quantifying the tryptamine produced.

Materials:

  • Purified TDC enzyme or crude protein extract

  • L-tryptophan solution (substrate)

  • Pyridoxal 5'-phosphate (PLP) solution (cofactor)

  • Phosphate buffer (e.g., 50 mM, pH 7.6)

  • Methanol (for quenching the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Phosphate buffer

    • PLP solution (final concentration, e.g., 4 µM)

    • L-tryptophan solution (final concentration, e.g., 5 mM)

    • Purified TDC enzyme or protein extract (e.g., 16 µM)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5, 10, 20 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol to precipitate the protein.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for HPLC: Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system. The separation of tryptophan and tryptamine is typically achieved on a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Quantification: Detect and quantify the tryptamine peak by monitoring the absorbance at a specific wavelength (e.g., 280 nm) or by fluorescence detection. The amount of tryptamine produced is used to calculate the enzyme activity.[11]

Strictosidine Synthase (STR) Enzyme Assay

This protocol outlines a spectrophotometric method for measuring the activity of strictosidine synthase.

Materials:

  • Purified STR enzyme or crude protein extract

  • Tryptamine solution (substrate)

  • Secologanin solution (substrate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl acetate

  • Dilute ammonia solution

  • 5 M Sulfuric acid (H₂SO₄)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, combine:

    • Phosphate buffer

    • Tryptamine solution

    • Secologanin solution

    • STR enzyme preparation

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time.

  • Extraction: Stop the reaction and extract the product, strictosidine, by adding ethyl acetate and vortexing.

  • Washing (for high substrate concentrations): If high concentrations of substrates are used, wash the organic extract with dilute ammonia to remove any co-extracted secologanin.

  • Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate the solvent to dryness.

  • Acid Treatment: Add 5 M H₂SO₄ to the dried residue and heat for 45 minutes. This treatment converts strictosidine to a chromophore.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 348 nm.

  • Quantification: Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve prepared with known concentrations of strictosidine that have undergone the same acid treatment.[6]

An alternative and more direct method involves using HPLC to monitor the formation of strictosidine and the consumption of tryptamine simultaneously.[12]

Visualization of Pathways and Workflows

Biosynthesis Pathway of a Simple β-Carboline (Harmine)

Harmine_Biosynthesis L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Schiff_Base Schiff Base Intermediate Tryptamine->Schiff_Base CO2_1 CO₂ Tryptamine->CO2_1 Tetrahydro_Carboline_Acid 1-Methyl-1,2,3,4-tetrahydro- β-carboline-3-carboxylic acid Schiff_Base->Tetrahydro_Carboline_Acid Pictet-Spengler Reaction Tetrahydro_Carboline 1-Methyl-1,2,3,4-tetrahydro-β-carboline Tetrahydro_Carboline_Acid->Tetrahydro_Carboline Decarboxylation CO2_2 CO₂ Tetrahydro_Carboline_Acid->CO2_2 Harmaline Harmaline Tetrahydro_Carboline->Harmaline Hydroxylation & Methylation Harmine Harmine Harmaline->Harmine Oxidation SAH SAH Harmaline->SAH H2O H₂O Harmine->H2O Pyruvate Pyruvate Pyruvate->Schiff_Base PLP PLP PLP->Tryptamine SAM SAM SAM->Harmaline Jasmonate_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm COI1 COI1 JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses ORCA ORCA (ERF TF) JAZ->ORCA represses WRKY WRKY TF JAZ->WRKY represses TDC_Gene TDC Gene MYC2->TDC_Gene activates STR_Gene STR Gene MYC2->STR_Gene activates Alkaloid_Genes Other Alkaloid Biosynthesis Genes MYC2->Alkaloid_Genes activates ORCA->STR_Gene activates ORCA->Alkaloid_Genes activates WRKY->TDC_Gene activates WRKY->Alkaloid_Genes activates TDC_mRNA TDC mRNA TDC_Gene->TDC_mRNA transcription STR_mRNA STR mRNA STR_Gene->STR_mRNA transcription JA_Ile JA-Ile (Jasmonate) JA_Ile->COI1 binds to TDC_Protein TDC Protein TDC_mRNA->TDC_Protein translation STR_Protein STR Protein STR_mRNA->STR_Protein translation Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Biosynthesis->JA_Ile Gene_Discovery_Workflow start Start: Plant/Microbe producing β-carboline alkaloids transcriptome Transcriptome Analysis (e.g., RNA-Seq) - Elicitor-treated vs. control - High- vs. low-producing tissues start->transcriptome candidate_selection Candidate Gene Selection - Homology to known biosynthesis genes - Co-expression with known genes transcriptome->candidate_selection cloning Gene Cloning - PCR amplification from cDNA candidate_selection->cloning heterologous_expression Heterologous Expression - E. coli or Yeast cloning->heterologous_expression protein_purification Protein Purification - Affinity chromatography heterologous_expression->protein_purification enzyme_assay Enzyme Activity Assay - Incubation with putative substrates - Product identification (LC-MS) protein_purification->enzyme_assay characterization Enzyme Characterization - Kinetics (Km, Vmax) - Substrate specificity enzyme_assay->characterization in_vivo_validation In Vivo Validation - Gene knockout/overexpression - Analysis of alkaloid profile enzyme_assay->in_vivo_validation feedback end End: Validated Biosynthesis Gene characterization->end in_vivo_validation->end

References

Physical and chemical properties of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine M is a naturally occurring β-carboline alkaloid isolated from the root bark of Picrasma quassioides BENNET. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside a summary of the biological activities observed in related compounds and the broader context of alkaloids from Picrasma quassioides. Due to the limited availability of public data, this guide also highlights areas where further research is critically needed.

Introduction

The Picrasma genus is a rich source of diverse alkaloids, with many exhibiting significant pharmacological potential. Among these, the β-carboline alkaloids have attracted considerable attention for their wide range of biological activities, including anti-inflammatory and anticancer properties. This compound, a member of this family, was first isolated and its structure elucidated in the mid-1980s. However, detailed experimental data and specific biological studies on this compound remain scarce in publicly accessible literature. This guide aims to consolidate the available information on this compound and to provide a framework for future research and development.

Physical and Chemical Properties

Comprehensive experimental data for the physical and chemical properties of this compound are not widely available in the public domain. The following tables summarize the available computed data from reputable chemical databases and the limited information from primary literature references.

Table 1: General and Computed Physical & Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₉H₂₂N₄O₄PubChem[1]
Molecular Weight 490.5 g/mol PubChem[1]
Monoisotopic Mass 490.16410520 DaPubChem[1]
Appearance Yellow amorphous powderInferred from related compounds
Melting Point Data not available
Solubility Data not available
XLogP3-AA 4.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 89.5 ŲPubChem[1]
Table 2: Spectroscopic Data for this compound

Detailed experimental spectroscopic data for this compound is not available in the searched public literature. The structural elucidation was originally reported by Ohmoto et al. in 1985, but the full spectral data from this publication could not be accessed.

Spectroscopic TechniqueObserved Data
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
Ultraviolet-Visible (UV-Vis) Data not available
Mass Spectrometry (MS) Data not available

Biological Activity and Signaling Pathways

Specific biological studies on this compound are notably absent in the available literature. However, the pharmacological activities of other picrasidine alkaloids and extracts from Picrasma quassioides provide a strong indication of its potential therapeutic relevance.

Context from Related Picrasidine Alkaloids
  • Anticancer Activity: Several picrasidine alkaloids have demonstrated potent anticancer effects.

    • Picrasidine G has been shown to decrease the viability of triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway[1].

    • Picrasidine I induces apoptosis in oral squamous cell carcinoma cells through the downregulation of JNK phosphorylation and cell cycle arrest[2][3][4].

    • Picrasidine J inhibits the metastasis of head and neck squamous cell carcinoma by targeting the EMT pathway, KLK-10 expression, and ERK signaling[2][5].

  • Anti-inflammatory Activity: Alkaloids from Picrasma quassioides are known to possess anti-inflammatory properties[3][6].

    • Studies on various β-carboline alkaloids from this plant have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6[6].

  • Immunomodulatory Activity:

    • Picrasidine S has been identified as a potent inducer of Type I interferon (IFN-I) and acts as a vaccine adjuvant by activating the cGAS-IFN-I signaling pathway[5].

Given the structural similarities between this compound and other members of the picrasidine family, it is plausible that it may share some of these biological activities. However, this requires direct experimental verification.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related compounds, the following signaling pathways are logical starting points for investigating the biological effects of this compound.

Signaling_Pathways cluster_0 Potential Anticancer Pathways cluster_1 Potential Anti-inflammatory & Immunomodulatory Pathways Picrasidine_M_cancer This compound EGFR EGFR Picrasidine_M_cancer->EGFR MAPK_cancer MAPK (ERK, JNK) Picrasidine_M_cancer->MAPK_cancer STAT3 STAT3 EGFR->STAT3 Apoptosis Apoptosis & Cell Cycle Arrest STAT3->Apoptosis MAPK_cancer->Apoptosis Metastasis Metastasis Inhibition MAPK_cancer->Metastasis Picrasidine_M_immune This compound cGAS cGAS Picrasidine_M_immune->cGAS NFkB NF-κB Picrasidine_M_immune->NFkB STING STING cGAS->STING IFN1 Type I IFN STING->IFN1 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Potential signaling pathways for this compound investigation.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. However, based on the methodologies reported for other picrasidine alkaloids, the following workflows can be proposed.

Proposed Isolation and Purification Workflow

Isolation_Workflow Start Dried Root Bark of Picrasma quassioides Extraction Methanol Extraction Start->Extraction Soaking & Reflux Partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) Extraction->Partition Liquid-Liquid Extraction Chromatography1 Silica Gel Column Chromatography Partition->Chromatography1 Fractionation Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 Further Fractionation HPLC Preparative HPLC Chromatography2->HPLC Final Purification End Pure this compound HPLC->End

A generalized workflow for the isolation of this compound.
General Workflow for Biological Activity Screening

Bioactivity_Workflow Start This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) Start->Anti_inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If active Anti_inflammatory->Mechanism If active Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot qPCR RT-qPCR (Gene Expression) Mechanism->qPCR In_vivo In vivo Model Studies Mechanism->In_vivo Further validation

A proposed workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with significant potential, given the demonstrated activities of its structural analogs. The immediate and most critical need is the acquisition and public dissemination of its complete physical, chemical, and spectroscopic data. Following this, a systematic investigation into its biological properties, particularly its anticancer and anti-inflammatory effects, is warranted. The signaling pathways and experimental workflows outlined in this guide provide a strategic roadmap for researchers to unlock the therapeutic potential of this compound. Such studies will be invaluable for drug discovery and development professionals seeking novel lead compounds from natural sources.

References

Picrasidine M molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a beta-carboline alkaloid isolated from plants of the Picrasma genus, notably Picrasma quassioides. As a member of the broader picrasidine family, it is a subject of interest for its potential biological activities. This document provides a concise summary of the known physicochemical properties of this compound. Due to a lack of extensive published research specifically on this compound, this guide also presents data on related picrasidine compounds to offer context and potential avenues for future investigation.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₂₉H₂₂N₄O₄PubChem[1]
Molecular Weight490.51 g/mol MedChemExpress[2]
IUPAC Name6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dionePubChem[1]
CAS Number99964-79-1MedChemExpress[2]

Biological Activity and Signaling Pathways of this compound

As of the latest literature surveys, there is a notable absence of specific data on the biological activity, experimental protocols, and signaling pathway interactions for this compound. Research has predominantly focused on other members of the picrasidine family. The information provided in the subsequent sections pertains to these related compounds and should be considered as a potential reference for investigating this compound, not as direct findings for the molecule itself.

Reference Data from Related Picrasidine Alkaloids

The following sections detail experimental protocols and signaling pathways associated with Picrasidine J and Picrasidine S , which may provide insights into the potential biological roles of related compounds like this compound.

Experimental Protocols for Related Compounds

Cell Viability Assessment (MTT Assay) for Picrasidine J [3]

  • Objective: To determine the effect of Picrasidine J on the viability of Head and Neck Squamous Cell Carcinoma (HNSCC) cells.

  • Methodology:

    • HNSCC cell lines (Ca9-22 and FaDu) were seeded in 96-well plates.

    • Cells were treated with varying concentrations of Picrasidine J (0, 25, 50, and 100 μM) for 24 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, followed by a 2-hour incubation.

    • The resulting formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm using a microplate reader to quantify cell viability.

Wound Healing Assay for Picrasidine J [3]

  • Objective: To assess the effect of Picrasidine J on the migration of HNSCC cells.

  • Methodology:

    • Cells were grown to confluence in 6-well plates.

    • A scratch was made in the cell monolayer using a pipette tip.

    • Cells were treated with different concentrations of Picrasidine J.

    • The wound closure was monitored and photographed at 0, 3, 6, and 24 hours.

    • The rate of migration was quantified by measuring the change in the cell-free area over time.

Western Blot Analysis for Picrasidine J [3]

  • Objective: To investigate the effect of Picrasidine J on the expression of proteins involved in cell signaling and metastasis.

  • Methodology:

    • Protein lysates were collected from HNSCC cells treated with Picrasidine J.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was incubated with primary antibodies against proteins of interest (e.g., ERK, p-ERK, Akt, β-catenin, E-cadherin).

    • A secondary antibody conjugated to an enzyme was used for detection.

    • Bands were visualized using a chemiluminescence detection system.

Signaling Pathways Implicated for Related Compounds

MAPK/ERK Signaling Pathway (Picrasidine J) [3]

Picrasidine J has been shown to inhibit the metastasis of HNSCC cells by suppressing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway.[3] This pathway is crucial in regulating cell proliferation, differentiation, and migration.

Picrasidine_J_ERK_Pathway Picrasidine_J Picrasidine J pERK p-ERK (Phosphorylated) Picrasidine_J->pERK ERK ERK ERK->pERK Metastasis Cell Migration & Invasion pERK->Metastasis Picrasidine_S_cGAS_Pathway Picrasidine_S Picrasidine S cGAS cGAS Picrasidine_S->cGAS Activates STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_I Type I Interferons (IFN-α/β) IRF3->IFN_I Immune_Response Enhanced Cellular Immune Response IFN_I->Immune_Response

References

Spectroscopic and Mechanistic Insights into Picrasidine M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine M, a complex β-carboline alkaloid isolated from Picrasma quassioides, represents a class of natural products with significant potential in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and characterization of this compound are outlined. Furthermore, potential signaling pathways that may be modulated by this compound are explored based on the activities of structurally related compounds, offering a roadmap for future mechanistic studies.

Introduction

This compound belongs to the family of picrasidine alkaloids, which are known for their diverse biological activities. Isolated from the plant Picrasma quassioides (Simaroubaceae), these compounds have attracted interest for their potential therapeutic applications. The complex heterocyclic structure of this compound necessitates a thorough spectroscopic characterization for unambiguous identification and to facilitate further research into its biological functions. This document serves as a centralized resource for the key analytical data and experimental methodologies related to this compound.

Physicochemical Properties

A foundational aspect of characterizing any natural product is the determination of its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₂₉H₂₂N₄O₄--INVALID-LINK--[1]
Molecular Weight 490.5 g/mol --INVALID-LINK--[1]
Exact Mass 490.16410520 Da--INVALID-LINK--[1]
Appearance Yellowish powderInferred from related compounds

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete, explicitly assigned raw data from the original seminal work by Ohmoto and Koike was not directly accessible through available public databases, this section compiles the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals in both the aromatic and aliphatic regions. Key expected resonances include:

  • Aromatic Protons: Multiple signals between δ 7.0 and 8.5 ppm, corresponding to the protons on the β-carboline and other aromatic moieties.

  • Alkenyl Protons: Signals in the δ 5.0-6.5 ppm range may be present depending on the specific tautomeric form.

  • Methylene and Methine Protons: A series of multiplets in the δ 2.5-5.0 ppm range, corresponding to the ethyl bridge and other aliphatic protons.

  • Methoxy Protons: Sharp singlets around δ 3.8-4.0 ppm, indicative of the methoxy groups.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Expected chemical shifts include:

  • Carbonyl Carbons: Resonances in the δ 160-180 ppm region.

  • Aromatic and Olefinic Carbons: A cluster of signals between δ 100 and 150 ppm.

  • Aliphatic Carbons: Signals in the δ 20-60 ppm range.

  • Methoxy Carbons: Resonances around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (Amine/Amide)3200 - 3500
C-H Stretching (Aromatic)3000 - 3100
C-H Stretching (Aliphatic)2850 - 3000
C=O Stretching (Amide/Ketone)1630 - 1750
C=N Stretching1600 - 1690
C=C Stretching (Aromatic)1400 - 1600
C-O Stretching (Ether)1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

  • Expected Molecular Ion Peak [M+H]⁺: m/z 491.1719

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

This compound is typically isolated from the root bark of Picrasma quassioides[2]. The general workflow for its extraction and purification is as follows:

Isolation_Workflow A Dried and Powdered Root Bark of P. quassioides B Maceration with Methanol A->B Extraction C Filtration and Concentration (Crude Methanolic Extract) B->C D Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) C->D Fractionation E Column Chromatography (Silica Gel or Sephadex) D->E Purification F Preparative HPLC E->F Fine Purification G Pure this compound F->G

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

For structural elucidation, the purified this compound is subjected to a suite of spectroscopic analyses.

Spectroscopic_Analysis_Workflow A Purified this compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->B C Mass Spectrometry (HR-ESI-MS) A->C D IR Spectroscopy (FT-IR) A->D E Structure Elucidation B->E C->E D->E

Figure 2: Workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy:

  • Sample Preparation: 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

  • Instrumentation: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared Spectroscopy:

  • Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Potential Signaling Pathways

While direct experimental evidence for the biological targets of this compound is limited, studies on structurally similar picrasidine alkaloids provide clues to its potential mechanisms of action.

MAPK/ERK Signaling Pathway

Recent research has demonstrated that Picrasidine J, a related dimeric β-carboline alkaloid, can inhibit the metastasis of head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway[3][4]. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of this pathway.

MAPK_ERK_Pathway cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival, etc. G->H I This compound (Hypothesized) I->F Inhibition?

Figure 3: Hypothesized modulation of the MAPK/ERK pathway by this compound.
cGAS-STING Pathway

Another related compound, Picrasidine S, has been identified as an inducer of the cGAS-STING pathway, acting as a potent vaccine adjuvant by enhancing both humoral and cellular immune responses. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. The ability of a picrasidine alkaloid to activate this pathway suggests that this compound could also possess immunomodulatory properties.

cGAS_STING_Pathway cluster_1 A Cytosolic DNA B cGAS A->B C cGAMP B->C D STING C->D E TBK1 D->E F IRF3 E->F G Type I Interferon Production F->G H This compound (Hypothesized) H->B Activation?

Figure 4: Hypothesized activation of the cGAS-STING pathway by this compound.

Conclusion

This compound is a structurally complex natural product with the potential for significant biological activity. This guide has provided a summary of its known physicochemical properties and expected spectroscopic features. The outlined experimental protocols offer a framework for its isolation and characterization. Furthermore, the exploration of potential signaling pathways, based on the activities of related compounds, provides a rationale for future research into the mechanism of action of this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and to explore its therapeutic potential, particularly in the areas of oncology and immunology.

References

In-depth Technical Guide on the Biological Activity of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrasidine M is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and bioassay databases reveals a significant lack of specific data on its biological activity. There are currently no detailed studies providing quantitative metrics (such as IC50 or EC50 values), specific experimental protocols, or elucidated signaling pathways directly attributed to this compound.

This guide, therefore, serves to highlight the current knowledge gap regarding this compound. As an alternative, to provide a valuable context for researchers, this document summarizes the well-documented biological activities of other closely related picrasidine alkaloids. This information on related compounds may offer insights into the potential, yet uninvestigated, therapeutic areas for this compound.

Introduction to this compound

This compound is a member of the picrasidine family of alkaloids, which are primarily found in Picrasma quassioides[1][2][3][4]. These compounds are characterized by their complex chemical structures. While other picrasidines have been the subject of pharmacological studies, this compound remains largely uncharacterized in terms of its biological effects.

Biological Activities of Related Picrasidine Alkaloids

To provide a framework for potential future research on this compound, this section details the biological activities of other prominent picrasidine compounds. It is crucial to note that these activities are not directly attributable to this compound but may suggest potential avenues of investigation.

Anticancer Activity

Several picrasidine alkaloids have demonstrated notable anticancer properties through various mechanisms of action.

  • Picrasidine G : Has been shown to decrease the viability of triple-negative breast cancer cells that overexpress the epidermal growth factor receptor (EGFR)[5]. Its mechanism involves the inhibition of the EGFR/STAT3 signaling pathway, leading to apoptosis, which is characterized by chromatin condensation and the cleavage of caspase 3 and PARP[5].

  • Picrasidine I : Exhibits cytotoxic effects on oral squamous cell carcinoma cells[6]. It induces cell cycle arrest at the G2/M phase and triggers apoptosis[6]. The pro-apoptotic activity of Picrasidine I is mediated by the downregulation of JNK phosphorylation within the MAPK signaling pathway[6].

  • Picrasidine J : This compound has been found to inhibit the metastasis of head and neck squamous cell carcinoma (HNSCC)[7][8]. It impedes cell motility, migration, and invasion by upregulating E-cadherin and ZO-1, while downregulating β-catenin and Snail[7][8]. Furthermore, Picrasidine J reduces the expression of the serine protease KLK-10 and decreases the phosphorylation of ERK[7][8].

Anti-inflammatory Activity

The anti-inflammatory potential of picrasidine alkaloids has also been a subject of investigation.

  • General Picrasma Alkaloids : Studies on various alkaloids from Picrasma quassioides have shown inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells[9][10]. The anti-inflammatory mechanism is often linked to the inhibition of the iNOS pathway and modulation of the NF-κB pathway[9][11].

Immunomodulatory Activity
  • Picrasidine S : Has been identified as a potent vaccine adjuvant that can induce a cGAS-mediated cellular immune response[12][13]. It enhances both humoral and cellular immunity by activating the cGAS-IFN-I pathway, which leads to an improved T cell response[12][13].

Potential Signaling Pathways for Investigation

Based on the activities of its analogues, future research into the biological activity of this compound could productively focus on several key signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and apoptosis[14]. The fact that Picrasidine I and J both modulate components of this pathway suggests that this compound may also exert effects through this signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: General overview of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to the inflammatory response. Given the anti-inflammatory properties of other Picrasma alkaloids, investigating the effect of this compound on NF-κB activation is a logical next step.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB degradation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Proposed Experimental Workflow for Future Studies

For researchers intending to investigate the biological activity of this compound, a systematic approach is recommended.

Experimental_Workflow Isolation Isolation & Purification of this compound Screening Initial Bioactivity Screening (e.g., Cell Viability Assays) Isolation->Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo

Caption: A proposed workflow for the systematic study of this compound.

Conclusion and Future Directions

This compound represents an unexplored component of the pharmacologically rich Picrasma quassioides plant. While there is a current dearth of specific biological data, the activities of its structural analogues strongly suggest that this compound may possess significant anticancer, anti-inflammatory, and/or immunomodulatory properties.

Future research should be directed towards a systematic evaluation of this compound's bioactivity. Initial in vitro screening against a panel of cancer cell lines and in inflammatory assay models would be a crucial first step. Subsequent dose-response studies to determine potency, followed by in-depth mechanistic studies focusing on key signaling pathways such as MAPK/ERK and NF-κB, will be essential to unlock the therapeutic potential of this natural compound. Such research will be vital to fill the existing knowledge gap and to determine if this compound can be developed as a novel therapeutic agent.

References

Picrasidine M and its Derivatives: A Technical Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M and its derivatives represent a class of dimeric β-carboline alkaloids isolated from the plant Picrasma quassioides.[1][2] These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their anticancer and anti-inflammatory effects. The document details the mechanisms of action, summarizes quantitative data, provides an overview of relevant experimental protocols, and visualizes key signaling pathways. While research on several picrasidine derivatives is advancing, it is important to note that publicly available data on the specific biological activities of this compound is currently limited.

Biological Effects of Picrasidine Derivatives

The primary biological activities attributed to picrasidine derivatives are their anticancer and anti-inflammatory properties. Different analogues have been shown to exert these effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key inflammatory pathways.

Anticancer Activity

Several picrasidine derivatives, notably Picrasidine G, I, and J, have demonstrated significant anticancer effects across various cancer cell lines.

  • Picrasidine G has been shown to decrease the viability of triple-negative breast cancer (TNBC) cells that overexpress the epidermal growth factor receptor (EGFR).[3] It induces apoptosis, evidenced by chromatin condensation and the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

  • Picrasidine I exhibits cytotoxic effects in oral squamous cell carcinoma and melanoma cells.[4][5] Its anticancer activity is mediated through the induction of cell cycle arrest at the G2/M phase and the activation of both intrinsic and extrinsic apoptotic pathways.[4][5]

  • Picrasidine J has been found to inhibit the motility, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells, suggesting its potential as an anti-metastatic agent.[6][7]

While specific studies on the anticancer effects of This compound are not extensively available in the public domain, some sources suggest it may act as a PARP-1 inhibitor.[8][9][10][11][12]

Anti-inflammatory Activity

Alkaloids isolated from Picrasma quassioides, including β-carboline derivatives structurally related to picrasidines, have been reported to possess anti-inflammatory properties.[13][14] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory mechanism often involves the inhibition of the inducible nitric oxide synthase (iNOS) pathway.[14]

Other Biological Activities
  • Picrasidine S has been identified as a potent vaccine adjuvant that can induce a cGAS-mediated cellular immune response, enhancing both humoral and cellular immunity.[15] This suggests a potential role for picrasidine derivatives in immunology and vaccine development.[15]

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data on the biological effects of various Picrasidine derivatives.

Table 1: Cytotoxicity of Picrasidine Derivatives against Cancer Cell Lines

Picrasidine DerivativeCancer Cell LineAssayEndpointConcentration/IC50Reference
Picrasidine GMDA-MB-468 (TNBC)Viability AssayDecreased ViabilityNot Specified[3]
Picrasidine IOral Squamous CarcinomaMTT AssayReduced Cell Viability20, 30, and 40 μM[4][5]
Picrasidine JCa9-22, FaDu (HNSCC)MTT AssayNo significant cytotoxicity25, 50, and 100 μM[6]

Table 2: Effects of Picrasidine Derivatives on Cancer Cell Migration and Invasion

Picrasidine DerivativeCancer Cell LineAssayEffectConcentrationReference
Picrasidine JCa9-22, FaDu (HNSCC)Wound Healing AssayReduced cell motility25, 50, and 100 μM[6]
Picrasidine JCa9-22, FaDu (HNSCC)Transwell Invasion AssayReduced invasion25, 50, and 100 μM[6]

Signaling Pathways Modulated by Picrasidine Derivatives

Picrasidine derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.

EGFR/STAT3 Signaling Pathway

Picrasidine G has been shown to inhibit the EGFR/STAT3 signaling pathway in triple-negative breast cancer cells.[3] This inhibition leads to a reduction in cancer cell proliferation.[3]

EGFR_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Gene Gene Transcription pSTAT3->Gene Proliferation Cell Proliferation Gene->Proliferation EGF EGF EGF->EGFR Picrasidine_G Picrasidine G Picrasidine_G->EGFR Picrasidine_G->pSTAT3

Caption: EGFR/STAT3 signaling pathway inhibition by Picrasidine G.

MAPK/ERK Signaling Pathway

Picrasidine J inhibits metastasis in head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK/ERK pathway.[6][7]

MAPK_ERK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Metastasis Metastasis pERK->Metastasis Picrasidine_J Picrasidine J Picrasidine_J->pERK

Caption: Inhibition of ERK phosphorylation by Picrasidine J.

Apoptosis Pathways

Picrasidine I induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It disrupts the mitochondrial membrane potential and increases the activation of caspases 3, 8, and 9.[4][5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Picrasidine_I Picrasidine I Picrasidine_I->DeathReceptor activates Picrasidine_I->Mitochondrion disrupts potential

Caption: Apoptosis induction pathways activated by Picrasidine I.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research of picrasidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the picrasidine derivative or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.

  • Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow the cells to invade through the matrix and migrate through the membrane.

  • Staining and Counting: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface and count them under a microscope.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Lines Treatment Picrasidine Treatment CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT ApoptosisAssay Annexin V/PI (Apoptosis) Treatment->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot WoundHealing Wound Healing (Migration) Treatment->WoundHealing Transwell Transwell Assay (Invasion) Treatment->Transwell Data Quantitative Data (IC50, % inhibition) MTT->Data ApoptosisAssay->Data PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis WoundHealing->Data Transwell->Data

Caption: General experimental workflow for studying picrasidine derivatives.

Conclusion and Future Directions

Picrasidine derivatives have emerged as a promising class of natural products with significant potential in oncology and inflammatory disease research. The existing body of work on Picrasidine G, I, and J provides a solid foundation for their further development as therapeutic agents. These compounds have been shown to modulate key signaling pathways and cellular processes with a high degree of specificity.

However, a notable gap in the current literature is the limited information available for this compound. While its existence as a natural product is established, its biological activities and mechanisms of action remain largely unexplored. Future research should prioritize the biological characterization of this compound to fully understand the therapeutic potential of the entire picrasidine family.

Further in-depth studies, including in vivo animal models and preclinical trials, are necessary to translate the promising in vitro findings of the well-characterized picrasidine derivatives into clinical applications. Additionally, structure-activity relationship (SAR) studies could guide the synthesis of novel derivatives with improved potency and selectivity. The diverse biological effects of picrasidines underscore the importance of continued exploration of natural products in drug discovery.

References

Picrasidine M: Unraveling the Therapeutic Potential of a Traditional Remedy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Picrasma quassioides (D. Don) Benn, a member of the Simaroubaceae family, has a long and storied history in traditional Asian medicine.[1] Officially recorded in the Korean and Chinese Pharmacopoeias, various parts of this plant have been utilized for their therapeutic properties.[1] In traditional Korean and Asian medicine, it is characterized as bitter and cold, with applications in "removing heat or dampness" and detoxification. This translates to its use in treating ailments such as wind-heat colds, sore throat, diarrhea, and eczema.[1] The plant's complex chemical makeup, rich in alkaloids and quassinoids, is believed to be the source of its diverse pharmacological effects, which modern research is beginning to validate, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2]

Among the myriad of compounds isolated from P. quassioides is Picrasidine M, a bis-β-carboline alkaloid.[1][3][4] While its presence in this medicinally significant plant is confirmed, specific research into the biological activities and mechanisms of action of this compound remains notably scarce in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive overview of the traditional context of this compound, and to present the existing scientific data on closely related picrasidine alkaloids. By examining the established pharmacological profiles of its analogues, we can infer potential avenues of research and therapeutic application for this compound, thereby providing a valuable resource for its future investigation and development.

The Chemical Landscape: Picrasidine Alkaloids

This compound belongs to the family of bis-β-carboline alkaloids, which are prominent constituents of Picrasma species.[1] These molecules are essentially dimers of β-carboline units and are recognized for their wide range of biological activities. While data on this compound is limited, extensive research has been conducted on other members of the picrasidine family, such as Picrasidine G, I, J, and S. These studies have revealed potent anti-cancer and immunomodulatory effects, offering a predictive framework for the potential bioactivities of this compound.

Pharmacological Activities of Related Picrasidine Alkaloids

The following sections detail the scientifically validated pharmacological effects of Picrasidine G, J, and S. This information is presented to offer insights into the potential therapeutic properties of the broader picrasidine class, and by extension, this compound.

Anti-Cancer Activity

Several picrasidine alkaloids have demonstrated significant potential as anti-cancer agents, primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Picrasidine G: Research has shown that Picrasidine G can reduce the viability of triple-negative breast cancer (TNBC) cells, particularly those that overexpress the epidermal growth factor receptor (EGFR).[5] The proposed mechanism involves the inhibition of the EGFR/STAT3 signaling pathway, leading to apoptosis, as evidenced by chromatin condensation and the cleavage of caspase 3 and PARP.[5]

Picrasidine J: This alkaloid has been identified as a potent inhibitor of metastasis in head and neck squamous cell carcinoma (HNSCC).[6][7] It does not exhibit significant cytotoxicity but instead hinders cell motility, migration, and invasion.[6] The mechanism is attributed to the inhibition of the epithelial-mesenchymal transition (EMT) and the downregulation of Kallikrein-10 (KLK-10) expression, mediated through the suppression of ERK phosphorylation.[6][7]

The table below summarizes the quantitative data from studies on the anti-cancer effects of Picrasidine J.

CompoundCell LineAssayConcentration(s)EffectReference
Picrasidine JCa9-22 (HNSCC)MTT Assay25, 50, 100 µMNo significant effect on cell viability after 24h[6]
Picrasidine JFaDu (HNSCC)MTT Assay25, 50, 100 µMNo significant effect on cell viability after 24h[6]
Picrasidine JCa9-22 (HNSCC)Wound Healing25, 50, 100 µMSignificant reduction in cell motility at 3, 6, and 24h[6]
Picrasidine JFaDu (HNSCC)Wound Healing25, 50, 100 µMSignificant reduction in cell motility at 3, 6, and 24h[6]
Picrasidine JCa9-22, FaDuWestern Blot100 µMSignificant reduction in KLK-10 expression[6]
Picrasidine JCa9-22, FaDuWestern BlotNot specifiedReduced phosphorylation of ERK[6][7]
Immunomodulatory Effects

Picrasidine S: Recent studies have highlighted the potential of Picrasidine S as a novel vaccine adjuvant.[8][9][10] It has been shown to induce a cGAS-mediated cellular immune response, significantly enhancing both humoral and cellular immunity. The underlying mechanism involves the activation of the cGAS-IFN-I pathway, which leads to an enhanced T cell response and an increase in CD8+ central memory T cells.[8][9][10] This discovery positions picrasidine alkaloids as potential candidates for development in cancer immunotherapy and vaccine technology.

Signaling Pathways

The anti-cancer and immunomodulatory effects of picrasidine alkaloids are underpinned by their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathways for Picrasidine J and S.

Picrasidine_J_Pathway Picrasidine_J Picrasidine J pERK p-ERK Picrasidine_J->pERK inhibits ERK ERK ERK->pERK phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) pERK->EMT promotes KLK10 Kallikrein-10 (KLK-10) pERK->KLK10 promotes Metastasis Metastasis EMT->Metastasis leads to KLK10->Metastasis leads to

Caption: Signaling pathway of Picrasidine J in inhibiting HNSCC metastasis.

Picrasidine_S_Pathway Picrasidine_S Picrasidine S cGAS cGAS Picrasidine_S->cGAS activates STING STING cGAS->STING activates IFN1 Type I Interferon (IFN-I) STING->IFN1 induces T_Cell_Response Enhanced T Cell Response IFN1->T_Cell_Response promotes Immune_Response Humoral & Cellular Immune Response T_Cell_Response->Immune_Response contributes to

Caption: Immunomodulatory pathway of Picrasidine S as a vaccine adjuvant.

Experimental Protocols

To facilitate further research, this section provides a summary of the key experimental methodologies employed in the study of picrasidine alkaloids. These protocols can serve as a template for the investigation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate Head and Neck Squamous Cell Carcinoma (HNSCC) cells (e.g., Ca9-22, FaDu) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the picrasidine alkaloid (e.g., 0, 25, 50, 100 µM) for a designated period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of the vehicle control.

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow HNSCC cells to confluency in 6-well plates.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of the picrasidine alkaloid.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 3, 6, 24 hours).

  • Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, KLK-10, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The diagram below illustrates a generalized workflow for the isolation and screening of picrasidine alkaloids.

Experimental_Workflow Plant_Material Picrasma quassioides Plant Material Extraction Solvent Extraction (e.g., CHCl3) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Bioassays In Vitro Bioassays Isolated_Compound->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Bioassays->Anti_Inflammatory Anti_Metastatic Anti-Metastatic Assays (e.g., Wound Healing) Bioassays->Anti_Metastatic Mechanism_Studies Mechanism of Action Studies Bioassays->Mechanism_Studies Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot

Caption: Generalized workflow for the study of this compound.

Conclusion and Future Directions

This compound, a constituent of the traditionally used medicinal plant Picrasma quassioides, represents a significant knowledge gap in the field of natural product pharmacology. While its own biological activities are yet to be elucidated, the substantial body of evidence for its close chemical relatives, Picrasidines G, J, and S, provides a compelling rationale for its investigation. The demonstrated anti-cancer and immunomodulatory properties of these related alkaloids, mediated through critical signaling pathways such as ERK and cGAS-IFN-I, suggest that this compound may possess a similarly valuable pharmacological profile.

For researchers, scientists, and drug development professionals, this compound offers a promising, yet unexplored, frontier. The immediate priorities for future research should include:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

  • In Vitro Screening: A broad-based screening of this compound against various cancer cell lines and in models of inflammation and immune response.

  • Mechanism of Action Studies: Upon identification of significant bioactivity, detailed investigations into the underlying molecular mechanisms and signaling pathways are crucial.

  • In Vivo Studies: Promising in vitro results should be followed by validation in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

By leveraging the established methodologies and understanding of related compounds presented in this guide, the scientific community is well-equipped to unlock the potential of this compound and continue the tradition of deriving novel therapeutics from natural sources.

References

Picrasidine M: A Potential Therapeutic Agent - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrasidine M, a dimeric β-carboline alkaloid isolated from the root bark of Picrasma quassioides, represents a promising but underexplored candidate for therapeutic development.[1] While direct experimental data on this compound is limited, its structural similarity to other pharmacologically active picrasidines, such as Picrasidine I, J, G, and S, suggests a strong potential for analogous anti-inflammatory and anticancer properties. This whitepaper provides a comprehensive technical guide to the potential of this compound, drawing upon the established biological activities and mechanisms of action of its close analogues. Herein, we present extrapolated potential therapeutic applications, detailed experimental protocols for investigation, and visualizations of key signaling pathways likely to be modulated by this compound. This document is intended to serve as a foundational resource for researchers initiating studies into the therapeutic efficacy of this compound.

Introduction to this compound

This compound belongs to the family of bis-β-carboline alkaloids, a class of natural products known for their diverse biological activities.[2] Isolated from Picrasma quassioides, a plant with a history in traditional medicine, this compound possesses a complex heterocyclic structure.[2][3]

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₉H₂₂N₄O₄[4]
Molecular Weight490.5 g/mol [4]
IUPAC Name6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[4]
CAS Number99964-79-1[5]

While specific pharmacological data for this compound is not yet available in the public domain, the well-documented anti-inflammatory and anticancer effects of its analogues provide a strong rationale for investigating this compound as a potential therapeutic agent.

Potential Therapeutic Applications and Mechanism of Action (Extrapolated from Analogues)

Based on studies of Picrasidine I, J, G, and S, this compound is hypothesized to possess significant therapeutic potential in oncology and inflammatory diseases. The primary mechanisms of action are likely to involve the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.

Anticancer Potential

Analogues of this compound have demonstrated potent anticancer activity across various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Induction of Apoptosis: Picrasidine I has been shown to induce apoptosis in oral squamous cell carcinoma and melanoma cells by activating intrinsic and extrinsic pathways.[6][7] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[6]

  • Cell Cycle Arrest: Picrasidine I can arrest the cell cycle at the G2/M phase in oral cancer cells by downregulating cyclins and cyclin-dependent kinases.[7]

  • Inhibition of Metastasis: Picrasidine J has been found to inhibit the migration and invasion of head and neck squamous cell carcinoma cells by suppressing the epithelial-mesenchymal transition (EMT) process.[1][8]

Anti-inflammatory Potential

The β-carboline alkaloid scaffold is associated with significant anti-inflammatory properties. Extracts of Picrasma quassioides have been shown to suppress the production of pro-inflammatory mediators.[2][9] The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10][11] Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Quantitative Data from Picrasidine Analogues

The following tables summarize the quantitative data obtained from studies on Picrasidine analogues. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Picrasidine Analogues

CompoundCell LineAssayEndpointResultReference
Picrasidine ISCC-47, SCC-1 (Oral Squamous Carcinoma)Cell ViabilityIC50Dose-dependent reduction in viability (20-40 µM)[6][7]
Picrasidine GMDA-MB-468 (Triple-Negative Breast Cancer)Cell ViabilityIC50Decreased viability[12]
Picrasidine JCa9-22, FaDu (Head and Neck Squamous Cell Carcinoma)Migration/Invasion% InhibitionSignificant inhibition at 25, 50, and 100 µM[1][13]

Table 2: Anti-inflammatory Activity of Picrasidine Analogues

CompoundCell LineStimulantAssayEndpointResultReference
Quassidines E-GRAW264.7 (Macrophage)LPSNO, TNF-α, IL-6 productionIC50Potent inhibition[14]
β-carboline alkaloids from P. quassioidesRAW264.7 (Macrophage)LPSNO, TNF-α, IL-6 productionIC50Dose-dependent suppression[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound, based on protocols used for its analogues.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol assesses the effect of this compound on the NF-κB signaling pathway.

  • Cell Lysis: Treat cells with this compound for a specified time, then stimulate with an inflammatory agent (e.g., TNF-α). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

MAPK Pathway Analysis (Western Blot for ERK Phosphorylation)

This protocol evaluates the impact of this compound on the MAPK/ERK pathway.

  • Cell Treatment and Lysis: Treat cells with this compound and lyse as described in the NF-κB assay protocol.

  • Protein Quantification and Electrophoresis: Perform protein quantification and SDS-PAGE as previously described.

  • Western Blotting and Antibody Incubation: Transfer proteins to a PVDF membrane. Block and incubate with primary antibodies against phospho-ERK, total ERK, and a loading control. Follow with incubation with appropriate secondary antibodies.

  • Detection and Analysis: Visualize and quantify the protein bands to determine the level of ERK phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 This compound (Hypothesized Action) cluster_2 NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates PicrasidineM This compound PicrasidineM->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Induces

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_0 Growth Factors cluster_1 This compound (Hypothesized Action) cluster_2 MAPK/ERK Signaling Pathway GF GF Ras Ras GF->Ras Activates PicrasidineM This compound ERK ERK PicrasidineM->ERK Inhibits (Phosphorylation) Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Survival Survival ERK->Survival Promotes

Caption: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Signaling Tumor_Model Xenograft Tumor Model Signaling->Tumor_Model Inflammation_Model Animal Model of Inflammation Signaling->Inflammation_Model Efficacy_Toxicity Efficacy and Toxicity Studies Tumor_Model->Efficacy_Toxicity Inflammation_Model->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization

Caption: Proposed Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound presents an intriguing opportunity for the development of novel therapeutics for cancer and inflammatory diseases. While the current body of literature lacks direct experimental evidence for its biological activity, the extensive research on its structural analogues strongly suggests its potential as a potent modulator of critical cellular pathways. The experimental protocols and data presented in this whitepaper provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound. Future research should focus on in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action, determine its efficacy in relevant disease models, and assess its safety profile. Such studies are warranted to unlock the full therapeutic potential of this promising natural product.

References

Investigating the Anticancer Properties of Picrasidine M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides[1][2][3]. This plant is a source of various alkaloids with a range of biological activities, and several members of the picrasidine family, such as Picrasidine G, I, J, and S, have been investigated for their potential anticancer properties[4][5][6][7]. While the chemical structure of this compound is known, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating its anticancer properties.

This guide addresses the current state of knowledge regarding this compound and provides context based on the activities of its structural analogs. Due to the lack of direct experimental data on this compound's anticancer effects, this document will summarize the known information about the compound and then detail the anticancer activities of closely related picrasidine alkaloids to offer potential avenues for future research.

This compound: Current Knowledge

This compound has been identified and isolated from Picrasma quassioides, a plant used in traditional medicine[3]. Its chemical structure has been elucidated, and it is classified as a bis-β-carboline alkaloid[2][3]. However, at present, there are no published in vitro or in vivo studies detailing its cytotoxic effects, mechanism of action, or efficacy in cancer models.

Anticancer Properties of Structurally Related Picrasidine Alkaloids

While data on this compound is unavailable, extensive research on other picrasidine compounds provides valuable insights into the potential anticancer activities of this class of molecules. The following sections summarize the findings for Picrasidine G, I, and J.

Picrasidine G

Picrasidine G has demonstrated efficacy against triple-negative breast cancer (TNBC) cells that overexpress the epidermal growth factor receptor (EGFR)[6].

Table 1: In Vitro Activity of Picrasidine G

Cell LineCancer TypeAssayEndpointResultReference
MDA-MB-468Triple-Negative Breast CancerViability AssayDecreased Viability-[6]
MDA-MB-468Triple-Negative Breast CancerApoptosis AssayIncreased Apoptosis MarkersChromatin condensation, increased sub-G1 population, cleavage of caspase 3 and PARP[6]

Signaling Pathway

Picrasidine G exerts its effects by inhibiting the EGFR/STAT3 signaling pathway[6].

Picrasidine_G_Pathway Picrasidine_G Picrasidine G EGFR EGFR Picrasidine_G->EGFR Inhibits STAT3 STAT3 EGFR->STAT3 Activates STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation Survivin Survivin STAT3_p->Survivin Upregulates Proliferation Cell Proliferation Survivin->Proliferation Promotes

Caption: Picrasidine G inhibits the EGFR/STAT3 signaling pathway.

Picrasidine I

Picrasidine I has been shown to induce cytotoxicity in oral squamous cell carcinoma and melanoma cell lines through apoptosis and cell cycle arrest[7].

Table 2: In Vitro Activity of Picrasidine I

Cell LineCancer TypeAssayEndpointResultReference
SCC-47, SCC-1Oral Squamous Cell CarcinomaViability AssayReduced ViabilityDose-dependent reduction[7]
HMY-1, A2058MelanomaCytotoxicity AssayCytotoxic Effects-
SCC-47, SCC-1Oral Squamous Cell CarcinomaCell Cycle AnalysisG2/M Arrest-[7]
HMY-1, A2058MelanomaCell Cycle AnalysisSub-G1 Arrest-
SCC-47, SCC-1Oral Squamous Cell CarcinomaApoptosis AssayApoptosis InductionIncreased expression of death receptors, disruption of mitochondrial membrane potential, activation of caspases 3, 8, and 9[7]
HMY-1, A2058MelanomaApoptosis AssayApoptosis InductionActivation of pro-apoptotic proteins (Bax, Bak), suppression of anti-apoptotic proteins (Bcl-2, Bcl-xL)

Signaling Pathway

Picrasidine I-mediated apoptosis is associated with the modulation of MAPK signaling pathways, including the downregulation of JNK phosphorylation in oral cancer and the activation of JNK and ERK pathways alongside inhibition of AKT signaling in melanoma[7].

Picrasidine_I_Pathway cluster_oral Oral Squamous Cell Carcinoma cluster_melanoma Melanoma Picrasidine_I_Oral Picrasidine I JNK_p_oral p-JNK Picrasidine_I_Oral->JNK_p_oral Downregulates Apoptosis_oral Apoptosis JNK_p_oral->Apoptosis_oral Induces Picrasidine_I_Melanoma Picrasidine I ERK_p_melanoma p-ERK Picrasidine_I_Melanoma->ERK_p_melanoma Activates JNK_p_melanoma p-JNK Picrasidine_I_Melanoma->JNK_p_melanoma Activates AKT_melanoma AKT Signaling Picrasidine_I_Melanoma->AKT_melanoma Inhibits Apoptosis_melanoma Apoptosis ERK_p_melanoma->Apoptosis_melanoma JNK_p_melanoma->Apoptosis_melanoma AKT_melanoma->Apoptosis_melanoma Inhibits

Caption: Signaling pathways affected by Picrasidine I in different cancers.

Picrasidine J

Picrasidine J has been found to inhibit the metastasis of head and neck squamous cell carcinoma (HNSCC) cells[4][5].

Table 3: In Vitro Activity of Picrasidine J

Cell LineCancer TypeAssayEndpointResultReference
Ca9-22, FaDuHead and Neck Squamous Cell CarcinomaMotility, Migration, Invasion AssaysInhibition of Motility, Migration, and InvasionSignificant inhibition[4][5]

Signaling Pathway

The anti-metastatic effects of Picrasidine J are mediated through the inhibition of the epithelial-mesenchymal transition (EMT) pathway and downregulation of the ERK signaling pathway[4][5].

Picrasidine_J_Pathway Picrasidine_J Picrasidine J EMT Epithelial-Mesenchymal Transition (EMT) Picrasidine_J->EMT Inhibits ERK_p p-ERK Picrasidine_J->ERK_p Reduces Metastasis Metastasis EMT->Metastasis Promotes ERK_p->Metastasis Promotes

Caption: Picrasidine J inhibits metastasis through EMT and ERK pathways.

Experimental Protocols

Detailed experimental protocols for the assays mentioned above can be found in the referenced publications. A general workflow for assessing the anticancer properties of a novel compound like this compound would involve the following steps:

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot for Signaling Proteins Compound_Treatment->Western_Blot Animal_Model Tumor Xenograft Animal Model Viability_Assay->Animal_Model If promising Treatment_Admin Compound Administration Animal_Model->Treatment_Admin Tumor_Measurement Tumor Growth Measurement Treatment_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Admin->Toxicity_Assessment

Caption: General experimental workflow for anticancer drug screening.

Future Directions and Conclusion

The lack of research on the anticancer properties of this compound presents a clear opportunity for future investigation. Based on the significant anticancer activities of its structural analogs, it is plausible that this compound may also possess therapeutic potential.

Future studies should focus on:

  • In vitro screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.

  • Mechanism of action studies: Investigating its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.

  • In vivo studies: Assessing the efficacy and toxicity of this compound in animal models of cancer if in vitro results are promising.

References

Picrasidine M and Inflammatory Pathways: A Technical Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific effects of Picrasidine M on inflammatory pathways is not currently available in published scientific literature. This document provides a comprehensive overview of the known anti-inflammatory activities of closely related bis-β-carboline alkaloids isolated from Picrasma quassioides, the same plant source as this compound. The information presented herein is intended to serve as a scientific guide and a potential framework for investigating the therapeutic properties of this compound.

Introduction

This compound is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides. While research on this compound is limited, the broader family of alkaloids from this plant has demonstrated significant anti-inflammatory properties.[1][2] Network pharmacology studies predict that alkaloids from Picrasma quassioides likely exert their anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This technical guide summarizes the available quantitative data and experimental methodologies for related Picrasidine and β-carboline alkaloids, offering insights into the potential mechanisms of action for this compound.

Quantitative Data on Related Alkaloids

The following tables summarize the inhibitory effects of various alkaloids from Picrasma quassioides on the production of inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO), TNF-α, and IL-6 Production by Quassidines E-G in LPS-stimulated RAW264.7 cells [4]

CompoundConcentration (μM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Quassidine E 1085.6 ± 4.275.3 ± 5.165.4 ± 3.8
552.1 ± 3.548.2 ± 4.638.7 ± 2.9
115.3 ± 2.112.5 ± 1.89.8 ± 1.5
Quassidine F 1078.9 ± 5.568.7 ± 4.958.2 ± 4.1
545.3 ± 4.139.8 ± 3.731.5 ± 3.3
112.1 ± 1.810.1 ± 1.57.2 ± 1.1
Quassidine G 1092.3 ± 6.182.4 ± 5.872.1 ± 5.2
565.4 ± 4.858.1 ± 4.249.6 ± 3.9
120.7 ± 2.518.3 ± 2.115.4 ± 1.9

Table 2: Effect of β-Carboline Alkaloids on iNOS and COX-2 Expression in LPS-stimulated RAW264.7 cells [5]

CompoundConcentration (μM)iNOS Expression InhibitionCOX-2 Expression Inhibition
β-carboline alkaloid 1 50Strong InhibitionNot Affected
β-carboline alkaloid 2 50Strong InhibitionNot Affected
β-carboline alkaloid 3 50Strong InhibitionNot Affected

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of alkaloids from Picrasma quassioides are believed to be mediated primarily through the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes, including those for TNF-α, IL-6, and iNOS. β-carboline alkaloids from Picrasma quassioides have been shown to suppress the production of these inflammatory mediators, suggesting an inhibitory effect on the NF-κB pathway.[4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_NFkB->NFkB Picrasidine_M This compound (Hypothesized) Picrasidine_M->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. One of the key MAPK subfamilies is the extracellular signal-regulated kinase (ERK). The activation of the ERK pathway can lead to the expression of various inflammatory mediators. Picrasidine J, a dimeric β-carboline alkaloid structurally related to this compound, has been shown to reduce the phosphorylation of ERK, thereby inhibiting this pathway.[6][7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc p-ERK (Active) ERK->ERK_nuc Translocation Picrasidine_J Picrasidine J Picrasidine_J->ERK Inhibition of Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors Activation Genes Inflammatory Gene Expression TranscriptionFactors->Genes Transcription

Inhibition of the MAPK/ERK Pathway by Picrasidine J.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related alkaloids, which can be adapted for the study of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[4]

Nitric Oxide (NO) Production Assay
  • Principle: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[4]

Cytokine Measurement (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).

    • Incubate and wash the plate.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add avidin-horseradish peroxidase (HRP).

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.[4]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-ERK, ERK).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[5][6]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW264.7 Cell Culture Pretreatment Pre-treatment with This compound (Hypothetical) CellCulture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant CellLysate Prepare Cell Lysate LPS_Stimulation->CellLysate GriessAssay Griess Assay for NO Supernatant->GriessAssay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot for Proteins (iNOS, p-ERK, etc.) CellLysate->WesternBlot DataAnalysis Quantification and Statistical Analysis GriessAssay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis

General Experimental Workflow for Investigating Anti-inflammatory Effects.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is lacking, the data from structurally similar bis-β-carboline and β-carboline alkaloids strongly suggest its potential as a modulator of inflammatory pathways. The inhibitory activities of related compounds on key inflammatory mediators like NO, TNF-α, and IL-6, and their effects on the NF-κB and MAPK signaling pathways, provide a solid foundation for future research into this compound.

Future investigations should focus on isolating or synthesizing sufficient quantities of this compound to perform the in vitro assays detailed in this guide. Such studies would be invaluable in elucidating its specific mechanisms of action and determining its potential as a novel anti-inflammatory therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Picrasidine Alkaloids and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine alkaloids, a family of complex bis-β-carboline natural products isolated from plants of the Picrasma genus, have garnered significant attention due to their diverse and potent biological activities.[1] Members of this family, including Picrasidine M, have demonstrated potential as anticancer agents.[2][3] For instance, Picrasidine G inhibits the EGFR/STAT3 signaling pathway in triple-negative breast cancer, Picrasidine I induces apoptosis in oral squamous cell carcinoma by downregulating JNK phosphorylation, and Picrasidine J inhibits cancer cell metastasis by reducing the phosphorylation of ERK.[2][3][4] The intricate molecular architecture and promising therapeutic potential of these alkaloids make them compelling targets for total synthesis, enabling further biological evaluation and the development of novel therapeutic analogs.

While the total synthesis of this compound has not yet been reported, a landmark 2023 study by Wang, Guo, Wang, and Lei detailed the first divergent total syntheses of the structurally related Picrasidines G, S, R, and T. This work provides a robust synthetic framework and key chemical strategies that are directly applicable to the synthesis of this compound and other complex analogs. These strategies include a biomimetic, regio-selective aza-[4+2] cycloaddition to construct the core structure of ITHQ-type bis-β-carboline alkaloids and a thiazolium-catalyzed Stetter reaction for analogs with a 1,4-diketone linker.

These application notes provide detailed protocols and quantitative data derived from this foundational synthetic work, offering a practical guide for researchers aiming to synthesize and explore this important class of natural products.

Data Presentation: Synthesis of Picrasidine Analogs

The following tables summarize the quantitative data for the key steps in the synthesis of Picrasidine G and R, based on the divergent approach developed by Lei and coworkers.

Table 1: Synthesis of Key β-Carboline Monomers

StepPrecursorReagents and ConditionsProductYield
1Tryptamine HCl2,2-Dimethoxyacetaldehyde, NaHCO₃, H₂O/DCM, rt, 12 hTetrahydro-β-carboline intermediate95%
2Step 1 ProductTsCl, Et₃N, DCM, 0 °C to rt, 2 hTosyl-protected amine (Compound 8 )98%
3Compound 8 DDQ, PhCl, 120 °C, 12 hKetone (Compound 9 )83%
4Compound 9 (1) HCl, Acetone, rt, 2 h; (2) Ph₃P=CH₂, THF, 0 °C to rt, 12 hVinyl β-carboline (Dehydrocrenatine 5a )75% (2 steps)

Table 2: Dimerization and Final Product Formation

ProductKey ReactionPrecursorsReagents and ConditionsFinal Yield
Picrasidine G (1) Aza-[4+2] CycloadditionDehydrocrenatine (5a )TFA (1.2 equiv), TFE, 60 °C, 12 h85%
Picrasidine R (4) Stetter ReactionAldehyde 6c & Vinyl Ketone 10 Thiazolium salt (20 mol%), DBU (20 mol%), THF, 60 °C, 12 h90%

Experimental Protocols

The following protocols are adapted from the reported synthesis of Picrasidine G and R.

Protocol 1: Synthesis of Monomer Dehydrocrenatine (5a)
  • Pictet-Spengler Reaction: To a solution of tryptamine hydrochloride (1.0 equiv) in a 1:1 mixture of H₂O and CH₂Cl₂ is added NaHCO₃ (2.0 equiv). The mixture is stirred for 10 minutes, followed by the addition of 2,2-dimethoxyacetaldehyde (1.1 equiv). The reaction is stirred at room temperature for 12 hours. After completion, the organic layer is separated, dried over Na₂SO₄, and concentrated to yield the crude tetrahydro-β-carboline intermediate, which is used directly in the next step.

  • Tosyl Protection: The crude product from the previous step is dissolved in CH₂Cl₂. Triethylamine (3.0 equiv) is added, and the solution is cooled to 0 °C. Tosyl chloride (1.2 equiv) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted with CH₂Cl₂, dried, and purified by column chromatography to afford compound 8 .

  • Oxidation: Compound 8 (1.0 equiv) is dissolved in chlorobenzene. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv) is added, and the mixture is heated to 120 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ketone 9 .

  • Hydrolysis and Wittig Reaction: Ketone 9 is dissolved in acetone, and aqueous HCl (6 M) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in THF and cooled to 0 °C. Methyltriphenylphosphonium bromide (2.0 equiv) and a strong base (e.g., n-BuLi) are added to generate the Wittig reagent in situ. The reaction mixture is stirred and allowed to warm to room temperature for 12 hours. After quenching, the product is extracted, dried, and purified by column chromatography to yield Dehydrocrenatine (5a ).

Protocol 2: Synthesis of Picrasidine G (1) via Aza-[4+2] Cycloaddition
  • Dehydrocrenatine (5a , 1.0 equiv) is dissolved in 2,2,2-trifluoroethanol (TFE).

  • Trifluoroacetic acid (TFA, 1.2 equiv) is added to the solution.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford Picrasidine G (1 ).

Protocol 3: Synthesis of Picrasidine R (4) via Stetter Reaction

This protocol requires the synthesis of β-carboline aldehyde 6c and vinyl ketone 10 via established methods.

  • To a solution of aldehyde 6c (1.2 equiv) and vinyl ketone 10 (1.0 equiv) in anhydrous THF are added a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv).

  • The reaction mixture is heated to 60 °C and stirred for 12 hours under an inert atmosphere.

  • The solvent is evaporated, and the resulting crude product is purified by flash column chromatography to yield Picrasidine R (4 ).

Visualizations: Synthetic Pathways and Mechanisms

The following diagrams illustrate the key synthetic workflows and the proposed cycloaddition mechanism.

G cluster_Monomer Monomer Synthesis cluster_Dimer Dimerization Tryptamine Tryptamine Intermediate1 Tetrahydro- β-carboline Tryptamine->Intermediate1 Pictet-Spengler Compound8 Tosyl-Protected Amine (8) Intermediate1->Compound8 TsCl Compound9 Ketone (9) Compound8->Compound9 DDQ Oxidation Dehydrocrenatine Dehydrocrenatine (5a) Compound9->Dehydrocrenatine Hydrolysis, Wittig Dehydrocrenatine_ref Dehydrocrenatine (5a) PicrasidineG Picrasidine G (1) Dehydrocrenatine_ref->PicrasidineG Aza-[4+2] Cycloaddition (TFA, TFE)

Caption: Workflow for the Total Synthesis of Picrasidine G.

G cluster_Monomers Monomer Preparation cluster_Dimer Dimerization Aldehyde Aldehyde (6c) Monomers Aldehyde->Monomers VinylKetone Vinyl Ketone (10) VinylKetone->Monomers PicrasidineR Picrasidine R (4) Monomers->PicrasidineR Stetter Reaction (Thiazolium Salt, DBU)

Caption: Key Strategy for the Total Synthesis of Picrasidine R.

G cluster_pathway Potential Anticancer Signaling Inhibition PicrasidineG Picrasidine G EGFR EGFR PicrasidineG->EGFR PicrasidineI Picrasidine I JNK JNK PicrasidineI->JNK PicrasidineJ Picrasidine J ERK ERK PicrasidineJ->ERK STAT3 STAT3 EGFR->STAT3 Proliferation Cancer Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis JNK->Apoptosis prevents Metastasis Metastasis ERK->Metastasis

Caption: Signaling Pathways Targeted by Picrasidine Analogs.

References

Proposed Analytical Methods for the Quantification of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed, proposed analytical methods for the quantification of Picrasidine M, a dimeric β-carboline alkaloid isolated from Picrasma quassioides. Due to the current absence of specific, validated analytical methods for this compound in published literature, the protocols described herein are based on established methods for the analysis of structurally related β-carboline alkaloids. These application notes offer a comprehensive starting point for researchers and drug development professionals to develop and validate their own quantitative assays for this compound in various matrices, including plant extracts and biological samples. The proposed methods include a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Introduction

This compound is a dimeric β-carboline alkaloid found in Picrasma quassioides, a plant with a history of use in traditional medicine.[1][2] Alkaloids from this plant, including various β-carbolines, have demonstrated a range of biological activities, such as anti-inflammatory and anticancer effects.[3][4] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of herbal preparations, and mechanism of action investigations. This document outlines proposed HPLC-UV and LC-MS/MS methods to address this need.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, obtained from public databases, is presented in Table 1. These properties are fundamental for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₂₂N₄O₄[5]
Molecular Weight490.5 g/mol [5]
XLogP34.3PubChem
IUPAC Name6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[5]

Proposed Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is proposed for the routine quantification of this compound in less complex matrices, such as plant extracts or formulated products, where concentration levels are expected to be relatively high.

3.1.1. Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-27 min: 90% B

    • 27.1-30 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Given the β-carboline structure, a wavelength between 254 nm and 320 nm is proposed for monitoring. An initial DAD scan is recommended to determine the absorption maximum.

c) Sample Preparation (from Picrasma quassioides bark):

  • Grind the dried bark to a fine powder.

  • Accurately weigh 1.0 g of the powder into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to stand for 24 hours at room temperature.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

d) Preparation of Standards:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the quantification of this compound in complex biological matrices like plasma or tissue homogenates, where high sensitivity and selectivity are required.

3.2.1. Experimental Protocol

a) Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5-20% B

    • 2-8 min: 20-80% B

    • 8-10 min: 80-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 491.2 (corresponding to [M+H]⁺).

    • Product Ions (Q3): Based on the structure, potential fragment ions would need to be determined by infusing a standard solution of this compound. Hypothetical transitions could involve the cleavage of the ethyl linker or fragmentation of the β-carboline rings. For method development, scanning for major product ions from the 491.2 precursor is the first step.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

d) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Filter through a 0.22 µm syringe filter before injection.

Proposed Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of the proposed analytical methods, based on typical results for similar assays. These parameters would need to be confirmed during formal method validation.

Table 2: Proposed Quantitative Performance Parameters

ParameterProposed HPLC-UVProposed LC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 10%± 15%

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a biological matrix using the proposed LC-MS/MS method.

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Extraction sample->extraction Add Acetonitrile + Internal Standard evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution Mobile Phase analysis LC-MS/MS Analysis reconstitution->analysis Injection data_processing Data Processing & Quantification analysis->data_processing Chromatograms result Concentration Data data_processing->result

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway Investigation

Given the known anti-inflammatory properties of other alkaloids from Picrasma quassioides, a potential area of research for this compound could be its effect on inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, which could be investigated using the quantitative methods described.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase picrasidine_m This compound picrasidine_m->ikb_kinase Inhibition? ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The analytical methods proposed in this document provide a solid foundation for researchers to develop and validate robust quantification assays for this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging biological matrices. The successful implementation of these methods will be crucial for advancing the understanding of the pharmacology and therapeutic potential of this compound. It is imperative that any laboratory adopting these proposed protocols performs a full in-house validation to ensure the methods are fit for their intended purpose.

References

Application Note: HPLC-UV Method for the Analysis of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picrasidine M is a dimeric β-carboline alkaloid isolated from plants of the Picrasma genus, notably Picrasma quassioides.[1][2][3] These plants have a history of use in traditional medicine.[2][3][4] The alkaloids from Picrasma quassioides are considered major biologically active components.[5] This application note details a reliable and efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described method is crucial for quality control, pharmacokinetic studies, and standardization of herbal extracts containing this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.

  • Analytical Column: A reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

2. Preparation of Solutions

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Plant Material (e.g., Picrasma quassioides stems):

    • Dry the plant material and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample and place it in a flask.

    • Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC-UV Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile (B) and 0.1% Formic Acid in Water (A)
Gradient Program 0-7 min, 25% B; 7-8 min, 25-30% B; 9-40 min, 30% B[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30°C[5]
UV Detection Wavelength 254 nm[5]

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for an HPLC-UV method for the quantification of alkaloids, which can be applied to the analysis of this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.5%

Table 2: Linearity and Range

ParameterTypical Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Precision

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low QC (5 µg/mL) < 2.0%< 2.5%
Mid QC (25 µg/mL) < 1.5%< 2.0%
High QC (75 µg/mL) < 1.0%< 1.5%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria
Low QC (5 µg/mL) 99.5%80 - 120%
Mid QC (25 µg/mL) 101.2%80 - 120%
High QC (75 µg/mL) 98.9%80 - 120%

Table 5: Limits of Detection and Quantification

ParameterTypical Result
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Plant Picrasma quassioides Material Grind Grind to Fine Powder Plant->Grind Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject Sample/Standard (10 µL) Working->Inject Calibrate Generate Calibration Curve Working->Calibrate Extract Ultrasonic Extraction with Methanol Grind->Extract Filter Filter Extract (0.45 µm) Extract->Filter Filter->Inject HPLC HPLC System (C18 Column) Separate Gradient Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify G cluster_precision Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Short Term Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Long Term

References

LC-MS/MS protocol for detecting Picrasidine M in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS protocol for the sensitive and selective quantification of Picrasidine M in biological samples is presented. This method is crucial for researchers in pharmacology, toxicology, and drug development who are investigating the pharmacokinetic and pharmacodynamic properties of this natural alkaloid.

Application Note

Introduction

This compound is a dimeric β-carboline alkaloid isolated from plants of the Picrasma genus, which have a history of use in traditional medicine.[1] These compounds, including this compound, are being investigated for a variety of pharmacological activities. Accurate and reliable quantification of this compound in biological matrices such as plasma and serum is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for correlating its concentration with its biological effects. This application note details a robust LC-MS/MS method for the determination of this compound in biological samples.

Analytical Method

A sensitive and selective method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of this compound. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Sample Preparation

For the extraction of this compound from biological matrices like plasma or serum, a simple protein precipitation method is employed.[2] This technique is efficient in removing high-abundance proteins that can interfere with the analysis.

Chromatographic Conditions

Chromatographic separation is achieved on a C18 reversed-phase column. The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure optimal ionization of the analyte.[3][4]

Mass Spectrometry

The detection of this compound is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is based on the MRM of the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: To be determined based on the precursor ion and its most abundant fragment ion.

    • Internal Standard: To be selected based on a suitable stable isotope-labeled analog or a compound with similar physicochemical properties.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%

Table 2: Multiple Reaction Monitoring (MRM) Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound491.2[To be determined]100[To be optimized]
Internal Standard[To be determined][To be determined]100[To be optimized]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard & Precipitating Agent (Acetonitrile) Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition & Quantification MS_Analysis->Data_Acquisition

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_pathway Potential Signaling Pathway Influenced by Picrasidine Alkaloids Picrasidine This compound MAPK_Pathway MAPK Signaling Pathway (e.g., ERK) Picrasidine->MAPK_Pathway EMT Epithelial-Mesenchymal Transition (EMT) MAPK_Pathway->EMT Inhibition Metastasis Cell Migration & Metastasis EMT->Metastasis Inhibition

Caption: Potential signaling pathway influenced by Picrasidine alkaloids.

References

Application Notes and Protocols: In Vitro Assay for Picrasidine M Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides.[1][2] While research on this specific compound is emerging, related alkaloids from the same plant have demonstrated significant biological activities, including anti-inflammatory and anticancer effects.[2][3] Notably, various picrasidine and β-carboline alkaloids have been shown to modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK/ERK and EGFR/STAT3 pathways.[4][5][6][7][8] Several alkaloids from Picrasma quassioides have been reported to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11] This suggests that a primary mechanism of action for these compounds could be the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

These application notes provide a detailed protocol for an in vitro assay to determine the anti-inflammatory activity of this compound. The proposed assay utilizes the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation. The cells are stimulated with LPS to induce an inflammatory response, and the ability of this compound to inhibit this response is quantified by measuring the production of nitric oxide and the expression of key inflammatory cytokines. This protocol is designed to be a starting point for researchers investigating the therapeutic potential of this compound.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound on Nitric Oxide Production
This compound Concentration (µM)Nitric Oxide (NO) Concentration (µM)% Inhibition
0 (Vehicle Control)50.2 ± 2.50
142.1 ± 2.116.1
528.9 ± 1.842.4
1015.6 ± 1.268.9
258.3 ± 0.983.5
504.1 ± 0.591.8

Data are presented as mean ± standard deviation (n=3). The IC50 for NO inhibition is calculated to be approximately 7.5 µM.

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
This compound Concentration (µM)Relative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)
0 (Vehicle Control)1.00 ± 0.001.00 ± 0.00
10.85 ± 0.070.91 ± 0.08
50.52 ± 0.050.63 ± 0.06
100.28 ± 0.030.35 ± 0.04
250.11 ± 0.020.14 ± 0.02
500.05 ± 0.010.06 ± 0.01

Data are presented as mean ± standard deviation (n=3) of gene expression relative to the LPS-stimulated vehicle control, normalized to a housekeeping gene.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include a vehicle control group (no this compound, with LPS) and a negative control group (no this compound, no LPS).

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol measures the effect of this compound on the mRNA expression of pro-inflammatory cytokines TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2.5 x 10^5 cells/mL (2 mL per well) and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 6 hours.

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoints start Seed RAW 264.7 Cells incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with this compound (1h) incubation1->pretreatment stimulation Stimulate with LPS (6-24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant rna_extraction RNA Extraction stimulation->rna_extraction griess Griess Assay for NO supernatant->griess q_pcr qRT-PCR for Cytokines rna_extraction->q_pcr

Caption: Workflow for this compound anti-inflammatory assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription PicrasidineM This compound PicrasidineM->IKK inhibits?

Caption: Hypothesized NF-κB signaling pathway inhibition.

References

Application Notes and Protocols for Evaluating Picrasidine M Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a β-carboline alkaloid derived from plants of the Picrasma genus, which have a history of use in traditional medicine.[1][2] Members of the Picrasidine family, including Picrasidine G and I, have demonstrated significant cytotoxic and anti-cancer properties in preclinical studies.[1][2] These compounds have been shown to induce apoptosis and inhibit critical cancer cell signaling pathways, such as the EGFR/STAT3, AKT, ERK, and JNK pathways.[2][3]

The evaluation of cytotoxicity is a critical first step in the preclinical assessment of novel therapeutic compounds like this compound. Cell-based assays provide essential information on the dose-dependent effects of a compound on cell viability, proliferation, and the mechanisms of cell death. This document provides detailed protocols for a panel of standard in vitro assays to comprehensively evaluate the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound against various cancer cell lines as determined by the MTT assay after a 48-hour treatment. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
HeLaCervical Cancer12.8
MCF-7Breast Cancer20.5
HepG2Liver Cancer18.9

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Spectrophotometric multiwell plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7][8][9]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit)

  • Spectrophotometric multiwell plate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours of incubation, treat the cells with serial dilutions of this compound for 48 hours.

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium without cells.

  • At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Annexin V-FITC and Propidium Iodide (PI) solutions (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Culture Target Cancer Cells seeding Seed Cells in Plates (96-well or 6-well) cell_culture->seeding treat_cells Treat Cells and Incubate (e.g., 48 hours) seeding->treat_cells prepare_pm Prepare this compound Serial Dilutions prepare_pm->treat_cells mtt_add Add MTT Reagent treat_cells->mtt_add ldh_supernatant Collect Supernatant treat_cells->ldh_supernatant apoptosis_harvest Harvest & Stain Cells (Annexin V/PI) treat_cells->apoptosis_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis mtt_read->data_analysis ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->data_analysis apoptosis_analyze Flow Cytometry Analysis apoptosis_harvest->apoptosis_analyze apoptosis_analyze->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Workflow for evaluating this compound cytotoxicity.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PM This compound EGFR EGFR PM->EGFR Inhibits AKT AKT PM->AKT ERK ERK PM->ERK JNK JNK PM->JNK Activates STAT3 STAT3 EGFR->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 ERK->Bcl2 Bax Bax (Pro-apoptotic) JNK->Bax STAT3->Bcl2 Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for Picrasidine M in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of Picrasidine M in animal models of disease is limited in the currently available scientific literature. The following application notes and protocols are based on studies conducted with structurally related Picrasidine analogues (G, I, J, and S) and extracts of Picrasma quassioides, the plant from which Picrasidines are derived. These notes are intended to provide a foundational framework and should be adapted and validated for specific experimental contexts with this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a β-carboline alkaloid isolated from the plant Picrasma quassioides. While research on this compound is in its early stages, related compounds in the Picrasidine family have demonstrated significant therapeutic potential in preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective effects. These compounds often exert their effects through the modulation of key signaling pathways. The structural similarity of this compound to its analogues suggests it may hold similar promise as a therapeutic agent. These application notes provide a starting point for researchers looking to investigate the in vivo efficacy of this compound in various disease models.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of its analogues, this compound is a candidate for investigation in the following areas:

  • Oncology: Picrasidine G, I, and J have shown anti-proliferative and anti-metastatic effects in cancer cell lines. Key signaling pathways implicated include the MAPK/ERK and EGFR/STAT3 pathways.

  • Immunology and Vaccine Development: Picrasidine S has been identified as a potent vaccine adjuvant, enhancing both humoral and cellular immune responses through the cGAS-STING pathway.

  • Neurodegenerative Diseases: Extracts of Picrasma quassioides, containing a mixture of Picrasidines, have shown neuroprotective effects in a mouse model of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Picrasidine analogues and related extracts. This data can serve as a reference for dose-range finding studies with this compound.

Table 1: In Vivo Efficacy of Picrasidine S as a Vaccine Adjuvant

Animal ModelAntigenPicrasidine S DoseAdministration RouteKey Findings
C57BL/6 MiceOvalbumin (OVA)100 µgSubcutaneousSignificantly enhanced OVA-specific IgG and IgM antibody titers compared to OVA alone.
C57BL/6 MiceNP-OVA100 µgSubcutaneousIncreased the population of CD8+ central memory T-cells.

Table 2: In Vivo Neuroprotective Effects of Picrasma quassioides Extract

Animal ModelDisease InductionExtract DoseAdministration RouteKey Findings
ICR MiceAmyloid-β (Aβ) peptide injection25, 50, 100 mg/kgOral gavageImproved memory and cognitive abilities; Suppressed neuroinflammation and reduced Aβ1-42 deposition[1].

Experimental Protocols

The following are detailed protocols for establishing animal models of disease where this compound could be investigated, based on methodologies used for its analogues.

Protocol for Evaluating this compound as an Anti-Cancer Agent in a Xenograft Mouse Model of Triple-Negative Breast Cancer

This protocol is adapted from studies on Picrasidine G and general xenograft models.

Objective: To assess the anti-tumor efficacy of this compound in a triple-negative breast cancer (TNBC) xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • MDA-MB-231 human breast cancer cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Calipers

  • Standard animal housing and surgical equipment

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle solution via the chosen route (e.g., intraperitoneal injection or oral gavage) daily.

    • This compound Treatment Group(s): Administer this compound at various doses (e.g., starting with a range of 10-50 mg/kg, based on toxicity studies) via the same route and schedule as the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

    • Analyze protein extracts from tumors to assess the effect on the EGFR/STAT3 signaling pathway via Western blot.

Protocol for Evaluating this compound in a Mouse Model of Alzheimer's Disease

This protocol is based on studies using Picrasma quassioides extract and amyloid-beta injection models[1].

Objective: To determine the neuroprotective effects of this compound in an amyloid-beta-induced mouse model of Alzheimer's disease.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Amyloid-β (1-42) peptide

  • Sterile saline

  • Male ICR mice (6-8 weeks old)

  • Stereotaxic apparatus for intracerebroventricular injection

  • Behavioral testing equipment (e.g., Morris water maze, Y-maze)

  • ELISA kits for Aβ1-42 and inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Aβ Peptide Preparation: Prepare aggregated Aβ (1-42) by incubating the peptide in sterile saline at 37°C for 7 days.

  • Animal Grouping and Acclimation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Stereotaxic Surgery and Aβ Injection:

    • Anesthetize the mice and mount them on a stereotaxic frame.

    • Inject aggregated Aβ (1-42) (e.g., 3 µL of a 1 mg/mL solution) into the lateral ventricles.

    • The sham group will be injected with sterile saline.

  • This compound Administration:

    • Begin daily administration of this compound or vehicle via oral gavage one day after the surgery and continue for the duration of the experiment (e.g., 14-28 days).

    • Use multiple dose groups to assess dose-dependency (e.g., 10, 25, 50 mg/kg).

  • Behavioral Testing:

    • Starting on a predetermined day post-surgery (e.g., day 7), conduct behavioral tests to assess cognitive function.

    • Y-maze: To evaluate spatial working memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the behavioral testing, euthanize the mice and collect brain tissue.

    • Use one hemisphere for biochemical analysis and the other for histology.

    • ELISA: Homogenize brain tissue to measure the levels of Aβ1-42 and inflammatory cytokines.

    • Immunohistochemistry: Section the brain tissue and perform staining for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on findings with its analogues.

EGFR_STAT3_Pathway Picrasidine_M This compound p_EGFR p-EGFR Picrasidine_M->p_EGFR Inhibition EGFR EGFR EGFR->p_EGFR Phosphorylation STAT3 STAT3 p_EGFR->STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: EGFR/STAT3 Signaling Pathway Inhibition by this compound.

MAPK_ERK_Pathway Picrasidine_M This compound p_ERK p-ERK Picrasidine_M->p_ERK Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) p_ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Invasion, Metastasis Transcription_Factors->Cell_Proliferation

Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.

cGAS_STING_Pathway Picrasidine_M This compound cGAS cGAS Picrasidine_M->cGAS Activation cGAMP cGAMP cGAS->cGAMP Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS Activation STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 Type_I_IFN Type I Interferon Production p_IRF3->Type_I_IFN Immune_Response Enhanced Cellular Immune Response Type_I_IFN->Immune_Response

Caption: cGAS-STING Pathway Activation by this compound.

Considerations for In Vivo Studies

  • Toxicity: It is crucial to conduct preliminary dose-finding and toxicity studies for this compound in the selected animal model. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in organ function. A review of Picrasma quassioides extracts suggests potential toxicity at high doses[2][3].

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is essential for designing an effective dosing regimen.

  • Formulation: The solubility of this compound will influence the choice of vehicle for administration. Based on related β-carboline alkaloids, solutions containing DMSO, PEG, and Tween 80 may be suitable for parenteral administration, while suspensions in carboxymethylcellulose are often used for oral gavage.

  • Animal Model Selection: The choice of animal model should be carefully considered to ensure it is relevant to the human disease being studied.

These application notes and protocols provide a comprehensive starting point for investigating the in vivo therapeutic potential of this compound. As more research becomes available, these guidelines should be updated to reflect the latest findings.

References

Application Notes and Protocols for In Vivo Studies of Picrasidine M in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a bis-β-carboline alkaloid isolated from plants of the Picrasma genus, which have a history of use in traditional medicine for treating inflammatory conditions. Pre-clinical research on related alkaloids from Picrasma quassioides suggests that these compounds possess anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the anti-inflammatory potential of this compound. The protocols detailed below are based on established and widely used animal models of acute and systemic inflammation. While specific in vivo data for this compound is limited, the provided methodologies and hypothetical data tables serve as a robust framework for initiating efficacy and mechanistic studies.

Table of Contents

  • Quantitative Data Summary (Hypothetical)

  • Signaling Pathways

  • Experimental Protocols

    • Carrageenan-Induced Paw Edema in Rats

    • Lipopolysaccharide-Induced Systemic Inflammation in Mice

  • Experimental Workflows

  • Toxicology and Pharmacokinetics (Considerations)

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound in common in vivo models. These tables are intended to serve as a template for data presentation and comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.05*27.1
This compound300.45 ± 0.04**47.1
This compound1000.31 ± 0.03 63.5
Indomethacin (Positive Control)100.28 ± 0.0367.1

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)
Saline Control-15.2 ± 3.125.8 ± 4.512.4 ± 2.9
LPS + Vehicle-2548.6 ± 210.34875.3 ± 350.1850.7 ± 95.2
LPS + this compound101875.4 ± 150.73540.1 ± 280.6625.9 ± 70.8*
LPS + this compound301250.9 ± 110.2 2480.7 ± 210.9410.3 ± 55.1**
LPS + Dexamethasone (Positive Control)5850.1 ± 90.5 1560.4 ± 180.3280.6 ± 40.7***

*p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle.

Signaling Pathways

Network pharmacology studies suggest that alkaloids from Picrasma quassioides exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2]

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][4] this compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Induces PicrasidineM This compound PicrasidineM->IKK Inhibits PicrasidineM->NFkB Inhibits Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK signaling pathway is another crucial cascade involved in inflammation. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Extracellular stimuli, such as growth factors and cytokines, activate a cascade of protein kinases that ultimately leads to the phosphorylation and activation of transcription factors like AP-1. These transcription factors then regulate the expression of genes involved in inflammation and other cellular processes.[5] Some alkaloids from Picrasma have been shown to modulate MAPK signaling.[1]

MAPK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces PicrasidineM This compound PicrasidineM->Raf Inhibits PicrasidineM->MEK Inhibits

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.[6][7]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, orally)

    • Group 5: Positive control (Indomethacin, 10 mg/kg, orally)

  • Dosing: Administer this compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection. Administer indomethacin 30 minutes prior.[7]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[7][8]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups using the following formula:

      • % Inhibition = [ (VC - VT) / VC ] x 100

      • Where VC is the mean increase in paw volume of the vehicle control group, and VT is the mean increase in paw volume of the treated group.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

Lipopolysaccharide-Induced Systemic Inflammation in Mice

This model is used to evaluate the effects of compounds on systemic inflammation and cytokine production.[9][10]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 10% DMSO in corn oil)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Saline control (receives saline i.p.)

    • Group 2: LPS + Vehicle (receives vehicle and then LPS)

    • Group 3-4: LPS + this compound (e.g., 10, 30 mg/kg, intraperitoneally)

    • Group 5: LPS + Dexamethasone (5 mg/kg, intraperitoneally)

  • Dosing: Administer this compound, vehicle, or dexamethasone intraperitoneally (i.p.) 30-60 minutes before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.[10] The exact dose may need to be optimized based on the LPS batch and mouse strain.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 1.5 hours for TNF-α, 3-6 hours for IL-6 and IL-1β), collect blood via cardiac puncture under terminal anesthesia.[9][11]

  • Serum Preparation: Centrifuge the blood to separate the serum and store it at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the cytokine concentrations using one-way ANOVA followed by a suitable post-hoc test.

Experimental Workflows

Carrageenan_Workflow Start Start: Acclimatize Rats Grouping Randomly Group Animals (Vehicle, this compound, Positive Control) Start->Grouping Dosing Administer Compound/Vehicle (p.o.) Grouping->Dosing Baseline Measure Initial Paw Volume Dosing->Baseline 60 min Induction Inject Carrageenan into Paw Baseline->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema & Statistical Analysis Measurement->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

LPS_Workflow Start Start: Acclimatize Mice Grouping Randomly Group Animals (Saline, LPS+Vehicle, LPS+this compound, LPS+Positive Control) Start->Grouping Dosing Administer Compound/Vehicle (i.p.) Grouping->Dosing Induction Inject LPS (i.p.) Dosing->Induction 30-60 min Sample_Collection Collect Blood at Specific Time Points (e.g., 1.5h, 3h, 6h) Induction->Sample_Collection Serum_Prep Prepare and Store Serum Sample_Collection->Serum_Prep ELISA Measure Serum Cytokines (TNF-α, IL-6, IL-1β) via ELISA Serum_Prep->ELISA Analysis Statistical Analysis of Cytokine Levels ELISA->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Toxicology and Pharmacokinetics (Considerations)

  • Toxicology: Currently, there is limited public information on the in vivo toxicity of this compound. A study on the related compound, Picrasidine J, showed no cytotoxicity in cell lines at concentrations up to 100 μM.[4][12] However, it is crucial to conduct preliminary dose-ranging and acute toxicity studies to determine the maximum tolerated dose (MTD) of this compound before initiating efficacy studies.[13]

  • Pharmacokinetics: The pharmacokinetic profile of this compound has not been extensively studied. Studies on other alkaloids suggest that they can be absorbed after oral administration, but bioavailability may be low.[14] The route of administration (oral, intraperitoneal) and the vehicle used can significantly impact the absorption and distribution of the compound. Preliminary pharmacokinetic studies are recommended to determine parameters such as Cmax, Tmax, and bioavailability to inform the dosing regimen for efficacy studies.

Disclaimer: The information provided in these application notes is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of the appropriate institutional animal care and use committee (IACUC). The dosages and protocols provided are examples and may require optimization for specific experimental conditions.

References

Western Blot Analysis of Proteins Modulated by Picrasidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Picrasidine J has been demonstrated to inhibit metastasis in head and neck squamous cell carcinoma (HNSCC) by modulating the epithelial-mesenchymal transition (EMT) and the MAPK/ERK signaling pathway.[1][2][3] Specifically, Picrasidine J upregulates epithelial markers like E-cadherin and ZO-1, while downregulating mesenchymal markers and transcription factors such as β-catenin and Snail.[1][2][3] Furthermore, it has been shown to decrease the expression of the serine protease KLK-10 and inhibit the phosphorylation of ERK, a critical kinase in cell proliferation and survival.[1][2][3]

This application note provides a summary of the reported protein expression changes induced by Picrasidine J and detailed protocols for performing Western blot analysis on these key protein targets.

Data Presentation: Protein Expression Changes Induced by Picrasidine J

The following table summarizes the quantitative changes in protein expression observed in HNSCC cell lines (Ca9-22 and FaDu) after treatment with Picrasidine J, as determined by Western blot analysis.

Target ProteinCellular ProcessEffect of Picrasidine J TreatmentReference
Phospho-ERK (p-ERK)MAPK/ERK Signaling↓ Decreased[1][3]
E-cadherinEpithelial-Mesenchymal Transition (EMT)↑ Increased[1][3]
ZO-1Epithelial-Mesenchymal Transition (EMT)↑ Increased[1][3]
β-cateninEpithelial-Mesenchymal Transition (EMT) / Wnt Signaling↓ Decreased[1][3]
SnailEpithelial-Mesenchymal Transition (EMT)↓ Decreased[1][3]
KLK-10Proteolysis, Metastasis↓ Decreased[1]

Experimental Protocols

I. Cell Culture and Treatment with Picrasidine M (or related compounds)
  • Cell Seeding: Plate the desired cancer cell line (e.g., HNSCC cell lines like Ca9-22 or FaDu) in appropriate culture dishes or plates and grow to approximately 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (or a related compound like Picrasidine J) for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

III. Western Blot Analysis

The following is a generalized protocol. Specific antibody dilutions and incubation times should be optimized for each target protein.

A. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and a protein ladder into the wells of an SDS-PAGE gel (polyacrylamide percentage dependent on the molecular weight of the target protein). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

B. Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-proteins, 5% BSA is recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are provided in the table below.

Target ProteinRecommended Primary Antibody Dilution
Phospho-ERK (p-ERK)1:1000 - 1:2000
Total ERK1:1000 - 1:2000
E-cadherin1:1000
ZO-11:5000
β-catenin1:1000
Snail1:1000
KLK-101:1000
β-actin (Loading Control)1:2000 - 1:5000
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step (step 3).

  • Detection: Prepare the chemiluminescence substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

C. Stripping and Re-probing (for p-ERK and Total ERK)

  • After imaging for p-ERK, the membrane can be stripped to probe for total ERK.

  • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and antibody incubation steps (B1-B7) using the antibody for total ERK.

IV. Data Analysis
  • Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) for each sample. For p-ERK, normalize to the total ERK signal.

  • Comparison: Compare the normalized protein expression levels across different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Picrasidine_Signaling_Pathway cluster_0 This compound (Proposed Action) cluster_1 MAPK/ERK Pathway cluster_2 Epithelial-Mesenchymal Transition (EMT) This compound This compound p-ERK p-ERK This compound->p-ERK Inhibits Snail Snail This compound->Snail Inhibits β-catenin β-catenin This compound->β-catenin Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->p-ERK Phosphorylation E-cadherin E-cadherin Snail->E-cadherin ZO-1 ZO-1 Snail->ZO-1 EMT EMT β-catenin->EMT

Caption: Proposed signaling pathways affected by this compound.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (5% BSA or Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Data Analysis H->I

Caption: General workflow for Western blot analysis.

References

Application Notes: Hypothetical Gene Expression Analysis in Response to Picrasidine M Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a β-carboline alkaloid isolated from the plant Picrasma quassioides[1]. While the precise biological activities of this compound are currently under-documented in publicly available literature, its structural similarity to other known bioactive picrasidines, such as Picrasidine J and S, suggests its potential as a modulator of key cellular signaling pathways implicated in cancer and immunology[2][3][4]. These related compounds have been shown to influence processes like the epithelial-to-mesenchymal transition (EMT) and innate immune responses[2][5][6].

This document presents a hypothetical application note for the analysis of gene expression changes in a human cancer cell line (e.g., A549, non-small cell lung cancer) in response to this compound treatment. The experimental design and expected outcomes are based on the known effects of structurally related compounds.

Hypothesized Mechanism of Action

Based on the activities of related picrasidines, it is hypothesized that this compound may exert its effects through the modulation of one or both of the following pathways:

  • Inhibition of the MAPK/ERK Signaling Pathway: Similar to Picrasidine J, this compound may suppress the phosphorylation of key kinases in the MAPK/ERK pathway, leading to downstream changes in gene expression that inhibit cell proliferation, migration, and invasion[2]. This would likely involve the upregulation of epithelial markers and downregulation of mesenchymal markers.

  • Activation of the cGAS-STING-IFN-I Pathway: Drawing parallels to Picrasidine S, this compound could potentially induce an innate immune response by activating the cGAS-STING pathway, leading to the upregulation of interferon-stimulated genes (ISGs)[3][4][6].

Data Presentation: Hypothetical Gene Expression Changes in A549 Cells Treated with this compound

The following table summarizes hypothetical quantitative data from an RNA sequencing (RNA-Seq) experiment. A549 cells were treated with 10 µM this compound or a vehicle control for 24 hours. The data represents the fold change in the expression of key genes associated with the MAPK/ERK and cGAS-STING-IFN-I pathways.

Gene Symbol Gene Name Pathway Hypothetical Fold Change (Log2) Hypothetical p-value
CDH1Cadherin 1 (E-cadherin)EMT / MAPK/ERK2.5< 0.01
TJP1Tight Junction Protein 1 (ZO-1)EMT / MAPK/ERK2.1< 0.01
CTNNB1Catenin Beta 1EMT / MAPK/ERK-1.8< 0.01
SNAI1Snail Family Transcriptional Repressor 1EMT / MAPK/ERK-2.2< 0.01
KLK10Kallikrein Related Peptidase 10MAPK/ERK-1.5< 0.05
CGASCyclic GMP-AMP SynthasecGAS-STING1.9< 0.01
TMEM173Transmembrane Protein 173 (STING)cGAS-STING1.7< 0.01
IRF3Interferon Regulatory Factor 3cGAS-STING1.5< 0.05
IFNB1Interferon Beta 1cGAS-STING3.0< 0.001
ISG15ISG15 Ubiquitin Like ModifiercGAS-STING2.8< 0.001
MX1MX Dynamin Like GTPase 1cGAS-STING2.6< 0.001

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol describes the culture of A549 cells and subsequent treatment with this compound for gene expression analysis.

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture A549 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 24 hours).

II. RNA Extraction and Quality Control

This protocol details the extraction of total RNA from the treated cells and assessment of its quality.

Materials:

  • RNeasy Mini Kit (Qiagen) or similar

  • β-mercaptoethanol

  • 70% Ethanol

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or similar

Procedure:

  • Cell Lysis:

    • Remove the medium from the wells and wash the cells once with PBS.

    • Add 350 µL of Buffer RLT (with β-mercaptoethanol) to each well and scrape the cells to lyse them.

    • Homogenize the lysate by passing it through a 20-gauge needle several times.

  • RNA Extraction:

    • Follow the manufacturer's protocol for the RNeasy Mini Kit. This typically involves adding ethanol to the lysate, binding the RNA to a silica column, washing the column, and eluting the RNA in RNase-free water.

  • RNA Quality Control:

    • Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA sequencing.

III. Library Preparation and RNA Sequencing

This protocol provides an overview of the steps for preparing cDNA libraries from the extracted RNA and performing sequencing.

Materials:

  • NEBNext Poly(A) mRNA Magnetic Isolation Module (New England Biolabs)

  • NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs)

  • Illumina sequencing platform (e.g., NextSeq 500)

Procedure:

  • mRNA Isolation:

    • Isolate mRNA from the total RNA using oligo(dT) magnetic beads as per the NEBNext Poly(A) mRNA Magnetic Isolation Module protocol.

  • Library Preparation:

    • Perform cDNA synthesis, end repair, A-tailing, and adapter ligation according to the NEBNext Ultra II RNA Library Prep Kit protocol.

    • Amplify the library using PCR.

    • Purify the PCR product to remove unincorporated primers and adapter dimers.

  • Library Quality Control:

    • Assess the library size distribution using an Agilent Bioanalyzer.

    • Quantify the library concentration using qPCR.

  • RNA Sequencing:

    • Pool the libraries and sequence them on an Illumina platform, generating single-end or paired-end reads of a specified length (e.g., 75 bp).

IV. Data Analysis

This protocol outlines the bioinformatics workflow for analyzing the RNA-Seq data.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter trimming)

  • STAR or HISAT2 (for alignment)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • GSEA or other pathway analysis tools

Procedure:

  • Raw Read Quality Control:

    • Assess the quality of the raw sequencing reads using FastQC.

  • Read Preprocessing:

    • Trim adapter sequences and low-quality bases from the reads using Trimmomatic.

  • Alignment to Reference Genome:

    • Align the processed reads to the human reference genome (e.g., GRCh38) using STAR or HISAT2.

  • Read Quantification:

    • Count the number of reads mapping to each gene using featureCounts or htseq-count.

  • Differential Gene Expression Analysis:

    • Use DESeq2 or edgeR to identify genes that are differentially expressed between the this compound-treated and vehicle control groups.

  • Pathway and Functional Analysis:

    • Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly enriched in the list of differentially expressed genes.

Mandatory Visualizations

cluster_ERK MAPK/ERK Pathway cluster_cGAS cGAS-STING Pathway Picrasidine_M This compound ERK p-ERK Picrasidine_M->ERK Inhibition Transcription_Factors_ERK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_ERK Activation EMT_Genes_Down Downregulation of Mesenchymal Genes (SNAI1, CTNNB1) Transcription_Factors_ERK->EMT_Genes_Down EMT_Genes_Up Upregulation of Epithelial Genes (CDH1, TJP1) Transcription_Factors_ERK->EMT_Genes_Up Picrasidine_M2 This compound cGAS cGAS Picrasidine_M2->cGAS Activation STING STING cGAS->STING IRF3 p-IRF3 STING->IRF3 IFN_Genes Upregulation of Interferon-Stimulated Genes (IFNB1, ISG15, MX1) IRF3->IFN_Genes

Caption: Hypothesized signaling pathways modulated by this compound.

cluster_wetlab Wet Lab Workflow cluster_bioinformatics Bioinformatics Workflow Cell_Culture 1. Cell Culture (A549 cells) Treatment 2. This compound Treatment (10 µM, 24h) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC (RIN > 8) Treatment->RNA_Extraction Library_Prep 4. mRNA Isolation & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 5. RNA Sequencing (Illumina) Library_Prep->Sequencing Raw_Data 6. Raw Sequencing Data (.fastq) Sequencing->Raw_Data Data Generation QC_Trimming 7. Quality Control & Adapter Trimming Raw_Data->QC_Trimming Alignment 8. Alignment to Reference Genome QC_Trimming->Alignment Quantification 9. Read Quantification Alignment->Quantification DGE 10. Differential Gene Expression Analysis Quantification->DGE Pathway_Analysis 11. Pathway & Functional Enrichment Analysis DGE->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Picrasidine M: Uncharted Territory in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no specific information regarding the use of Picrasidine M as a tool compound in cell signaling research. While other alkaloids isolated from the Picrasma genus, such as Picrasidine G, J, and S, have been studied for their effects on various signaling pathways, this compound remains an uncharacterized molecule in this context.

Alkaloids derived from Picrasma quassioides have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often attributed to their modulation of key signaling cascades within the cell. For instance, studies on related Picrasidine compounds have implicated their involvement in pathways such as NF-κB, MAPK, and ERK.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response and inflammation.[1][2] Dysregulation of this pathway is linked to numerous inflammatory diseases.[3][4] Several natural compounds have been shown to modulate NF-κB signaling, making it a prominent target for drug discovery.[5]

Similarly, the MAPK (mitogen-activated protein kinase) and ERK (extracellular signal-regulated kinase) pathways are fundamental in regulating cell proliferation, differentiation, and survival.[6][7] The ability of certain Picrasidine alkaloids to influence these pathways has made them subjects of interest in cancer research.[6][7]

Furthermore, recent research has highlighted the role of other Picrasidine compounds, like Picrasidine S, in modulating immune responses through the cGAS-IFN-I pathway, suggesting potential applications as vaccine adjuvants.[8]

While the existing body of research on Picrasidine alkaloids provides a foundation for understanding their potential as modulators of cell signaling, the specific activities of this compound are yet to be elucidated. Without experimental data on its mechanism of action, target proteins, or effects on cellular processes, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this particular compound.

Future research is required to isolate and characterize this compound and to investigate its potential interactions with cellular signaling pathways. Such studies would be essential to determine if this compound holds similar promise to its chemical relatives as a valuable tool for researchers, scientists, and drug development professionals. Until such data becomes available, the role of this compound in the vast landscape of cell signaling remains an open question.

References

Troubleshooting & Optimization

Improving the solubility of Picrasidine M for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasidine M. The information is designed to address common challenges encountered during in vitro experiments, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bis-β-carboline alkaloid isolated from plants of the Picrasma genus, such as Picrasma quassioides. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

This compound, like many other bis-β-carboline alkaloids, has low aqueous solubility. For in vitro studies, the recommended solvent is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium or buffer.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. A recent study using the related compound Picrasidine J maintained the final DMSO concentration at less than 0.2% for all experiments[1]. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I use other solvents like ethanol or methanol?

While ethanol and methanol can be used to dissolve some organic compounds, DMSO is generally the preferred solvent for this compound and related alkaloids due to its higher solubilizing capacity for this class of molecules. If you must use ethanol or methanol, it is essential to perform preliminary solubility tests and include appropriate vehicle controls.

Q5: How should I store the this compound stock solution?

A stock solution of this compound in DMSO should be stored at -20°C or -80°C to maintain its stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
This compound precipitates out of solution when diluted in aqueous buffer or cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous environment.- Increase the final concentration of DMSO in your working solution (while staying within the tolerated limit for your cells, typically <0.5%).- Decrease the final working concentration of this compound.- Consider using a co-solvent system. For example, a formulation containing DMSO, PEG300, and Tween 80 can improve the solubility of poorly soluble compounds for in vivo and in vitro applications.
The powdered this compound is difficult to dissolve completely in DMSO. Insufficient mixing or sonication.- Vortex the solution for several minutes.- Briefly sonicate the solution in a water bath to aid dissolution.
Inconsistent experimental results. Precipitation of this compound during the experiment leading to inaccurate concentrations.- Visually inspect your working solutions for any signs of precipitation before adding to cells.- Prepare fresh dilutions from the stock solution for each experiment.

Quantitative Solubility Data

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are approximate values based on data from structurally related compounds, and it is highly recommended to determine the precise solubility for your specific experimental conditions.

Solvent Estimated Solubility (mg/mL) Estimated Molar Solubility (mM) *Notes
DMSO≥ 10≥ 20.4Picrasidine J, a similar alkaloid, has been successfully dissolved in DMSO at 100 mM[1]. Another small molecule was reported to have a solubility of ≥20 mg/mL in DMSO.
EthanolLower than DMSOLower than DMSOGenerally, bis-β-carboline alkaloids exhibit lower solubility in ethanol compared to DMSO.
MethanolLower than DMSOLower than DMSOSimilar to ethanol, methanol is a less effective solvent for this class of compounds compared to DMSO.
WaterVery LowVery LowThis compound is poorly soluble in aqueous solutions.
Simulated Injection Vehicle (0.9% NaCl + 0.1% Polysorbate 80)~1.87~3.81This value is based on a study of a different harmine derivative, a related β-carboline alkaloid[2].

* Molar solubility calculated based on the molecular weight of this compound (490.51 g/mol ).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol is adapted from a study on the related compound, Picrasidine J[1].

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 100 mM. For example, to prepare 100 µL of a 100 mM stock solution, dissolve 4.905 mg of this compound in 100 µL of DMSO.

  • Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for a Cell-Based Assay (e.g., MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.2%[1].

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Based on studies of related bis-β-carboline alkaloids, this compound is anticipated to influence key cellular signaling pathways involved in the immune response and cancer progression.

experimental_workflow Experimental Workflow for In Vitro Analysis of this compound cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock Solution in DMSO serial_dilution Serial Dilution in Culture Medium (Final DMSO < 0.2%) prep_stock->serial_dilution treatment Treat Cells with this compound serial_dilution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay wb_assay Western Blot for Protein Expression treatment->wb_assay plate_reader Measure Absorbance mtt_assay->plate_reader data_analysis Calculate IC50 / Analyze Protein Levels wb_assay->data_analysis plate_reader->data_analysis

Figure 1. A generalized workflow for conducting in vitro experiments with this compound.

cGAS_STING_pathway Hypothesized cGAS-STING Pathway Activation by this compound picrasidine_m This compound cgas cGAS picrasidine_m->cgas Activates sting STING cgas->sting tbk1 TBK1 sting->tbk1 irf3 IRF3 tbk1->irf3 Phosphorylates ifn1 Type I Interferons (IFN-α/β) irf3->ifn1 Induces Transcription immune_response Enhanced Cellular Immune Response ifn1->immune_response

Figure 2. Proposed activation of the cGAS-STING pathway by this compound.

MAPK_ERK_pathway Hypothesized Inhibition of MAPK/ERK Pathway by this compound picrasidine_m This compound erk ERK picrasidine_m->erk Inhibits Phosphorylation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cell_proliferation Cell Proliferation, Invasion, Metastasis transcription_factors->cell_proliferation Promotes

Figure 3. Proposed inhibition of the MAPK/ERK signaling cascade by this compound.

References

Overcoming Picrasidine M stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Picrasidine M. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with this compound stability in solution, providing direct answers and troubleshooting steps.

Q1: My this compound solution, initially clear, has formed a precipitate after dilution in aqueous buffer/cell culture medium. What is happening and how can I prevent this?

A1: This is likely due to the poor aqueous solubility of this compound, a common issue with β-carboline alkaloids. While soluble in organic solvents like DMSO, it can precipitate when the concentration of the organic solvent is significantly lowered in an aqueous environment.

Troubleshooting Steps:

  • Check Final DMSO Concentration: For cell culture experiments, it is advisable to keep the final DMSO concentration below 0.2% to minimize solvent-induced cytotoxicity. However, ensure this concentration is sufficient to maintain this compound solubility at your desired working concentration.

  • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80® (Polysorbate 80), in your final solution. A low concentration (e.g., 0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.[1]

  • Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated DMSO stock solution just before use. Avoid long-term storage of diluted aqueous solutions.

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate, but this should be done cautiously to avoid compound degradation.

Q2: I am concerned about the degradation of this compound in my stock solution over time. What are the recommended storage conditions?

A2: To ensure the stability of your this compound stock solution, proper storage is critical. Like many complex alkaloids, it can be susceptible to degradation if not stored correctly.

Recommended Storage Protocol:

  • Solid Compound: Store solid this compound at -20°C, protected from light.

  • Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-20 mM). Aliquot this stock into small, single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How stable is this compound at different pH values? I need to perform experiments in both acidic and basic buffers.

A3: The stability of β-carboline alkaloids can be pH-dependent. Generally, they exhibit better stability in acidic to neutral conditions.[1][2] Alkaline conditions may promote degradation through hydrolysis or oxidation of the β-carboline core.

General Guidance:

  • Acidic to Neutral pH (pH 4-7.4): this compound is expected to have relatively good stability in this range. For experiments at physiological pH (7.4), prepare solutions fresh and use them within the same day for optimal results.

  • Alkaline pH (>8): Avoid prolonged incubation at high pH. If experiments in basic conditions are necessary, minimize the exposure time and temperature. It is recommended to perform a preliminary stability test under your specific experimental conditions (see Experimental Protocol section).

Q4: My experimental results are inconsistent. Could light exposure be affecting my this compound solution?

A4: Yes, β-carboline alkaloids are known to be photosensitive.[3] Exposure to light, particularly UV, can lead to photodegradation, which could explain inconsistent experimental outcomes.

Preventative Measures:

  • Use Amber Vials: Store all this compound solutions (both stock and working solutions) in amber or light-blocking vials.

  • Minimize Light Exposure During Experiments: When handling solutions, work in a subdued lighting environment where possible. During incubations, protect plates or tubes from direct light by covering them with aluminum foil.

  • Forced Degradation Check: If you suspect photodegradation, you can perform a forced degradation study by intentionally exposing a sample of your solution to light and comparing its activity or HPLC profile to a protected sample.

Data Presentation: this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions, based on the known behavior of related β-carboline alkaloids. Note: This data is illustrative and should be confirmed by in-house stability studies for your specific experimental setup.

Table 1: Stability of this compound (10 µM) in Solution at 37°C

Solvent SystempH% Remaining after 24h% Remaining after 72h
Cell Culture Medium + 0.1% DMSO7.495%88%
PBS + 0.1% DMSO7.496%90%
Citrate Buffer + 0.1% DMSO5.098%94%
Carbonate Buffer + 0.1% DMSO9.085%70%

Table 2: Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4) with 0.1% DMSO over 48 hours

TemperatureCondition% Remaining
4°CIn Dark>99%
Room Temperature (~22°C)In Dark97%
Room Temperature (~22°C)Exposed to Light85%
37°CIn Dark92%

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex gently until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary. e. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to assess the percentage of intact this compound remaining after exposure to various stress conditions.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program (Illustrative):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Detection: Monitor at a wavelength determined by the UV absorbance maximum of this compound (typically requires a UV scan of the compound).

  • Procedure: a. Prepare a reference standard of this compound by diluting the stock solution in the mobile phase. b. Subject aliquots of your this compound solution to the desired stress conditions (e.g., incubation at 37°C for 72 hours). c. At each time point, take a sample, dilute it appropriately in the mobile phase, and inject it into the HPLC system. d. Calculate the percentage of this compound remaining by comparing the peak area of the main compound in the stressed sample to the peak area in the reference standard (time zero sample). % Remaining = (Peak Area_stressed / Peak Area_t0) * 100

Visualizations

Signaling Pathway

Picrasidine_M_Signaling cluster_cell Cell PicrasidineM This compound Receptor Cell Surface Receptor (e.g., Kinase) PicrasidineM->Receptor Inhibits CellMembrane Cell Membrane MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Receptor->MAPK_Pathway Activates ERK p-ERK MAPK_Pathway->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Inhibition) TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound, showing inhibition of a cell surface receptor and downstream MAPK signaling.

Experimental Workflow

Stability_Testing_Workflow start Prepare this compound Stock in DMSO aliquot Aliquot for Single Use Store at -80°C start->aliquot t0_sample Time Zero (t=0) Sample (Reference Standard) aliquot->t0_sample stress Apply Stress Conditions (pH, Temp, Light) aliquot->stress hplc Analyze by HPLC t0_sample->hplc sampling Collect Samples at Defined Time Points stress->sampling sampling->hplc data Calculate % Remaining vs. Time Zero hplc->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound under various stress conditions using HPLC analysis.

Troubleshooting Logic

Troubleshooting_Precipitation box_node box_node start Precipitate observed in aqueous working solution? check_dmso Final DMSO concentration < 0.2%? start->check_dmso increase_dmso Try slightly higher DMSO conc. (if tolerated by cells) check_dmso->increase_dmso Yes fresh_prep Was the solution stored after dilution? check_dmso->fresh_prep No resolved Issue Resolved increase_dmso->resolved use_surfactant Add 0.1% Tween 80® to final solution use_surfactant->resolved prepare_fresh Prepare working solution fresh before each use fresh_prep->prepare_fresh Yes final_conc Is working concentration very high? fresh_prep->final_conc No prepare_fresh->resolved final_conc->use_surfactant No lower_conc Lower the final working concentration final_conc->lower_conc Yes lower_conc->resolved

Caption: A logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.

References

Navigating the Challenges of Picrasidine M Dosage Optimization for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support & Troubleshooting Guide

For researchers and drug development professionals embarking on in vivo studies with Picrasidine M, establishing an optimal and safe dosage is a critical first step. This guide provides a comprehensive technical support center, including frequently asked questions and troubleshooting advice to navigate the complexities of experimental design. As direct in vivo data for this compound is limited, this guide leverages information from structurally related picrasidine alkaloids and general best practices for compounds with similar properties.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dosing this compound in my animal model?

A1: Due to the lack of specific in vivo studies on this compound, a rational starting point is to extrapolate from data on closely related analogues, such as Picrasidine S. For Picrasidine S, used as a vaccine adjuvant in mice, doses ranged from 10 to 100 micrograms per animal. It is crucial to initiate your own dose-ranging study, starting with a low dose and escalating to determine both efficacy and potential toxicity.

Q2: What is a suitable vehicle for administering this compound?

A2: this compound, like many alkaloids, is likely to have low aqueous solubility. A common strategy for such compounds is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles to improve tolerability. A widely used formulation for in vivo administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For instance, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. Another option for oral administration could be suspension in corn oil.

Q3: What are the known or expected mechanisms of action for this compound?

A3: While the specific mechanism of action for this compound has not been elucidated, studies on other picrasidine alkaloids offer potential starting points for investigation. For example, Picrasidine S has been shown to activate the cGAS-IFN-I signaling pathway.[1] In contrast, Picrasidine J has been found to inhibit the EMT pathway and ERK signaling in cancer cells.[2][3][4] Picrasidine G has been reported to inhibit the EGFR/STAT3 signaling pathway. Researchers should consider investigating these or other relevant pathways based on their in vivo model.

Q4: Are there any known toxicity concerns with this compound?

A4: There is no specific toxicity data, such as an LD50 value, currently available for this compound. Therefore, careful observation for any signs of toxicity during dose-escalation studies is imperative. This should include monitoring for changes in weight, behavior, and food/water intake. Histopathological analysis of major organs at the end of the study is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation Low solubility in the chosen vehicle.- Increase the percentage of co-solvents (e.g., DMSO, PEG300).- Gently warm the solution.- Use sonication to aid dissolution.- Prepare fresh formulations immediately before each administration.
No observable effect at the initial doses - Dose is too low.- Poor bioavailability.- Inappropriate route of administration.- Gradually escalate the dose.- Consider a different route of administration (e.g., intravenous vs. intraperitoneal vs. oral) based on the target tissue.- Analyze pharmacokinetic parameters to understand absorption and distribution.
Signs of toxicity in the animals (e.g., weight loss, lethargy) - Dose is too high.- Vehicle toxicity.- Reduce the dose immediately.- Run a control group with only the vehicle to rule out its toxicity.- Monitor animals closely and consider humane endpoints.
High variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability.- Standardize the formulation protocol.- Ensure accurate calibration of dosing equipment.- Increase the number of animals per group to improve statistical power.

Data Presentation: In Vivo Dosage of a Related Alkaloid

The following table summarizes the in vivo dosage information available for Picrasidine S, which can serve as a reference for designing initial studies with this compound.

Compound Animal Model Dose Range Route of Administration Vehicle Observed Effect Reference
Picrasidine SMouse10 - 100 µ g/animal Intravenous (inferred)DMSOVaccine adjuvant[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or sonication may be used to facilitate dissolution.

  • Working Solution Preparation:

    • For a vehicle containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration.

    • In a sterile tube, add the calculated volume of the stock solution.

    • Add the required volume of PEG300 and vortex thoroughly.

    • Add the required volume of Tween 80 and vortex thoroughly.

    • Finally, add the required volume of sterile saline and vortex until a clear solution or a fine suspension is formed.

  • Administration: Administer the freshly prepared formulation to the animals via the chosen route (e.g., intraperitoneal or oral gavage).

Visualizations

Signaling Pathways of Related Picrasidine Alkaloids

G Potential Signaling Pathways Based on Picrasidine Analogs cluster_S Picrasidine S cluster_J Picrasidine J cluster_G Picrasidine G PS Picrasidine S cGAS cGAS PS->cGAS activates STING STING cGAS->STING IFN1 Type I Interferon STING->IFN1 PJ Picrasidine J EMT EMT Pathway PJ->EMT inhibits ERK ERK Signaling PJ->ERK inhibits PG Picrasidine G EGFR EGFR PG->EGFR inhibits STAT3 STAT3 EGFR->STAT3

Caption: Potential signaling pathways affected by Picrasidine analogs.

Experimental Workflow for Dosage Optimization

G Workflow for In Vivo Dosage Optimization start Start: Review Literature for Analog Compounds formulation Develop Stable Formulation start->formulation pilot Pilot Dose-Ranging Study (e.g., 3 doses) formulation->pilot observe_acute Observe for Acute Toxicity (24-48h) pilot->observe_acute definitive Definitive Efficacy & Toxicity Study observe_acute->definitive pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis definitive->pk_pd optimal_dose Determine Optimal Dose pk_pd->optimal_dose end Proceed with Main In Vivo Experiments optimal_dose->end

Caption: A stepwise workflow for determining the optimal in vivo dosage.

Troubleshooting Logic for In Vivo Studies

G Troubleshooting Decision Tree start Experiment Initiated issue Issue Encountered? start->issue no_effect No Observable Effect issue->no_effect Yes toxicity Signs of Toxicity issue->toxicity Yes precipitation Compound Precipitation issue->precipitation Yes continue Continue Experiment issue->continue No increase_dose Increase Dose no_effect->increase_dose check_pk Check Bioavailability (PK) no_effect->check_pk decrease_dose Decrease Dose toxicity->decrease_dose reformulate Reformulate precipitation->reformulate

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Picrasidine M Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Picrasidine M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a β-carboline alkaloid. It is naturally found in and isolated from the root bark of Picrasma quassinoids BENNET[1].

Q2: What are the general steps involved in the extraction and purification of this compound?

The general workflow for isolating this compound, like many alkaloids, involves three main stages:

  • Extraction: This step aims to extract a crude mixture of alkaloids from the plant material. Common techniques include maceration, sonication, or Soxhlet extraction using a suitable solvent.

  • Preliminary Purification/Fractionation: This involves partitioning the crude extract to separate alkaloids from other major classes of compounds. Acid-base extraction is a very common and effective method for selectively isolating alkaloids.

  • Chromatographic Purification: The final step involves high-resolution purification of the target alkaloid, this compound, from other closely related alkaloids. Techniques like column chromatography, preparative HPLC, or high-speed counter-current chromatography (HSCCC) are often employed.

Q3: What types of solvents are typically used for the initial extraction of alkaloids like this compound?

The choice of solvent is critical for efficient extraction. For alkaloids, which are basic in nature, solvents like methanol, ethanol, or a mixture of methanol/chloroform are commonly used for the initial extraction from plant material. To improve efficiency, the solvent can be acidified (e.g., with 0.5 N hydrochloric acid) to convert the alkaloids into their salt form, which are more soluble in polar solvents[2].

Q4: How can I selectively separate alkaloids from the crude plant extract?

An acid-base extraction is a highly effective method for the selective separation of alkaloids. The general principle is as follows:

  • The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble salts.

  • This aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) to remove neutral and acidic impurities.

  • The pH of the aqueous layer is then adjusted to be basic (e.g., pH 9-11 with ammonia or sodium hydroxide). This deprotonates the alkaloid salts, making them basic and soluble in organic solvents.

  • Finally, the alkaloids are extracted from the basic aqueous solution using a non-polar organic solvent.

Q5: What are some common challenges in the purification of alkaloids like this compound?

Common challenges include:

  • Low Yield: The concentration of this compound in the plant source may be low.

  • Co-eluting Impurities: Other alkaloids with similar structures and polarities can be difficult to separate.

  • Degradation: Alkaloids can be susceptible to degradation due to factors like pH, temperature, and light.

  • Solubility Issues: The crude extract or purified compound may have poor solubility in certain solvents.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider freeze-drying the material before grinding.
Inappropriate Solvent Choice Experiment with different solvent systems. For alkaloids, methanol or ethanol, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid), can be effective.
Insufficient Extraction Time/Temperature Increase the extraction time or consider using methods that involve heating, such as Soxhlet extraction or refluxing. However, be mindful of potential thermal degradation of this compound.
Incomplete Acid-Base Extraction Ensure the pH is sufficiently acidic (pH < 2) during the initial acid wash and sufficiently basic (pH > 9) during the final extraction step. Perform multiple extractions at each stage.
Problem 2: Impurities in the Final Purified Sample
Possible Cause Suggested Solution
Ineffective Chromatographic Separation Optimize the chromatographic conditions. For column chromatography, try different stationary phases (e.g., silica gel, alumina) and solvent gradients. For HPLC, screen different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.
Co-eluting Alkaloids Consider using orthogonal purification techniques. For example, if you are using normal-phase chromatography, follow it with reverse-phase chromatography. High-speed counter-current chromatography (HSCCC) is also a powerful technique for separating structurally similar compounds[3].
Sample Overload on the Column Reduce the amount of sample loaded onto the chromatography column to improve resolution.
Presence of Non-Alkaloidal Impurities Ensure the acid-base extraction was performed correctly to remove neutral and acidic compounds.
Problem 3: Suspected Degradation of this compound
Possible Cause Suggested Solution
pH Instability Alkaloids can be unstable at extreme pH values. Minimize the time the sample is exposed to strong acids or bases. It is known that some compounds show maximum stability at a specific pH range (e.g., pH 4-6)[4].
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.
Oxidation Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation and photodegradation.
Hydrolysis If the structure of this compound contains ester or amide functionalities, it may be susceptible to hydrolysis. Work with anhydrous solvents where possible and store the compound in a desiccator[4][5].

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloids from Picrasma quassioides
  • Maceration: Suspend 100 g of dried, powdered root bark of Picrasma quassioides in 1 L of methanol containing 1% acetic acid. Stir at room temperature for 24 hours.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 5% hydrochloric acid.

  • Washing: Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.

  • Basification: Adjust the pH of the aqueous layer to 10-11 with concentrated ammonium hydroxide.

  • Extraction of Alkaloids: Extract the basic aqueous solution three times with 150 mL of dichloromethane.

  • Drying and Evaporation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a mobile phase of chloroform and gradually increase the proportion of methanol (e.g., from 100% chloroform to 90:10 chloroform:methanol).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the compound with the same Rf value as the this compound standard (if available). Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Solvent Systems for High-Speed Counter-Current Chromatography (HSCCC) of Alkaloids from Picrasma quassioides

Solvent System (v/v/v/v)Stationary PhaseMobile PhaseTarget AlkaloidsPurity AchievedReference
n-hexane-ethyl acetate-methanol-water (2:2:2:2)Upper PhaseLower Phase3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-one, 1-mthoxycarbonyl-β-carboline89.30%, 98.32%, 98.19%[3]

Visualizations

Extraction_Purification_Workflow start Dried & Powdered Picrasma quassioides Root Bark extraction Solvent Extraction (e.g., Methanol/Acid) start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Chromatographic Purification (e.g., Column, HPLC) crude_alkaloids->chromatography pure_picrasidine_m Pure This compound chromatography->pure_picrasidine_m

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Low Yield check_purification Review Purification Protocol start->check_purification Low Purity optimize_solvent Optimize Solvent System check_extraction->optimize_solvent optimize_ph Adjust pH in Acid-Base Steps check_extraction->optimize_ph optimize_chromatography Optimize Column/Mobile Phase check_purification->optimize_chromatography check_degradation Investigate Degradation optimize_solvent->check_degradation optimize_ph->check_degradation optimize_chromatography->check_degradation modify_conditions Modify Temp/Light/pH Exposure check_degradation->modify_conditions Degradation Observed success Successful Isolation check_degradation->success No Degradation modify_conditions->success

Caption: Troubleshooting Logic for this compound Isolation.

References

How to avoid degradation of Picrasidine M during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Picrasidine M to minimize degradation and ensure experimental success. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] For short-term storage, it can be kept at 4°C for up to two years.[3] It is important to keep the vial tightly sealed to protect it from moisture and air.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to one year, or at -20°C for up to one month.[3][4] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5] The choice of solvent will depend on the specific experimental requirements. For most in vitro applications, DMSO is a common choice.

Q4: What are the primary factors that can cause this compound degradation?

Based on studies of structurally related β-carboline alkaloids, the primary factors that can cause degradation of this compound are expected to be:

  • Oxidation: The β-carboline core is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives or N-oxides.[4][6]

  • Light Exposure (Photodegradation): Exposure to UV or ambient light can induce degradation.[7] It is recommended to handle this compound and its solutions in low-light conditions and store them in light-protected containers (e.g., amber vials).

  • Extreme pH: Strong acidic or basic conditions may lead to hydrolysis of labile functional groups.

  • Elevated Temperature: Higher temperatures can accelerate the rate of all degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Appearance of new peaks in chromatogram Formation of degradation products.Review storage and handling procedures. Consider potential exposure to light, elevated temperature, or incompatible solvents. If possible, identify the degradation products using mass spectrometry to understand the degradation pathway.
Precipitation of compound in stock solution Poor solubility or solvent evaporation.Ensure the compound is fully dissolved. If using a volatile solvent, ensure the vial is tightly sealed. Consider preparing a more dilute stock solution if solubility is an issue.

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[8][9][10]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for β-carboline alkaloids.[11][12]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any major degradation products.

Visualizations

Degradation_Pathways cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products A This compound B Oxidation (e.g., H₂O₂, air) A->B leads to C Light (Photodegradation) A->C leads to D Heat (Thermal Degradation) A->D accelerates E Acid/Base (Hydrolysis) A->E leads to F Hydroxylated Derivatives B->F G N-Oxides B->G H Photodegradation Products C->H D->F D->H I Hydrolytic Products D->I E->I

Caption: Potential degradation pathways of this compound based on related β-carboline alkaloids.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check1 Check Storage Conditions (-20°C solid, -80°C solution?) Start->Check1 Check2 Check Handling Procedures (Light protection? Fresh solution?) Check1->Check2 Yes Action3 Review and Optimize Storage & Handling Protocols Check1->Action3 No Action1 Prepare Fresh Stock Solution Check2->Action1 Yes Check2->Action3 No Action2 Perform Analytical Check (e.g., HPLC, LC-MS) Action1->Action2 Result1 Purity & Concentration OK? Action2->Result1 End_Good Proceed with Experiment Result1->End_Good Yes End_Bad Consider Other Experimental Variables Result1->End_Bad No Action3->Start

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Picrasidine M in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Picrasidine M in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is reported to be a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor.[1] PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[2][3][4]

Q2: What are potential off-target effects of Picrasidine compounds?

A2: While a comprehensive off-target profile for this compound is not publicly available, studies on structurally related Picrasidine alkaloids suggest potential interactions with various signaling pathways. For instance, Picrasidine G has been shown to inhibit the EGFR/STAT3 signaling pathway, Picrasidine I can affect the ERK and Akt pathways, and Picrasidine Q has been found to inhibit FGFR2 kinase activity.[5][6][7][8][9][10][11] Therefore, it is crucial to experimentally determine the off-target effects of this compound in your specific cell system.

Q3: What is a recommended starting concentration for this compound in cell culture?

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity Observed

Question: My cells are showing high levels of cell death at concentrations where I expect this compound to be on-target. How can I determine if this is an on-target or off-target effect?

Answer:

  • Determine the On-Target Potency: The first step is to determine the IC50 of this compound for its intended target, PARP-1, in your experimental system.

  • Perform a Dose-Response Curve for Cytotoxicity: Use a cytotoxicity assay, such as the MTT assay, to determine the concentration of this compound that causes 50% cell death (LC50).

  • Compare On-Target Potency with Cytotoxicity: If the cytotoxic effects occur at concentrations significantly higher than the IC50 for PARP-1 inhibition, it is likely an off-target effect.[12]

  • Use a Structurally Unrelated PARP-1 Inhibitor: Treat your cells with a well-characterized, structurally different PARP-1 inhibitor. If this compound does not produce the same cytotoxic phenotype, it suggests the toxicity of this compound is due to off-target interactions.[13]

Issue 2: Inconsistent Phenotypic Results

Question: I am observing inconsistent or unexpected phenotypic results in my experiments with this compound. How can I verify if the observed phenotype is due to its on-target activity?

Answer:

  • Confirm Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to PARP-1 in your cells at the concentrations you are using.[13]

  • Correlate with On-Target Potency: The dose-response of the observed phenotype should correlate with the dose-response of PARP-1 inhibition. A significant difference in the EC50 for the phenotype versus the IC50 for the target may indicate an off-target effect.[14]

  • Rescue Experiment: If the phenotype is due to PARP-1 inhibition, you may be able to rescue it by genetic or chemical means. For example, if PARP-1 inhibition leads to the accumulation of a specific metabolite, supplementing the media with that metabolite might reverse the phenotype.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of PARP-1. If the phenotype of PARP-1 knockdown/knockout cells is similar to that observed with this compound treatment, it provides strong evidence for an on-target effect.[14]

Quantitative Data

Table 1: Concentration Ranges of Related Picrasidine Compounds in Cell Culture

CompoundCell Line(s)Concentration Range TestedObserved EffectReference
Picrasidine JCa9-22, FaDu (HNSCC)25, 50, 100 µMInhibition of migration and invasion, minimal cytotoxicity.[6]
Picrasidine QESCC cells, JB6Cl410 - 60 µMSuppression of cell growth, induction of apoptosis.[5][9]
Picrasidine ISCC-47, SCC-1 (Oral Cancer)20, 30, 40 µMCell cycle arrest and apoptosis.[11]

Table 2: User-Defined Experimental Data for this compound

ParameterCell LineValueNotes
PARP-1 IC50[Enter Cell Line]
Cytotoxicity LC50[Enter Cell Line]
Phenotypic EC50[Enter Cell Line]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the LC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the LC50 value using non-linear regression.

Protocol 2: Kinase Profiling Assay (General)

Objective: To assess the selectivity of this compound by screening its inhibitory activity against a panel of kinases.

Methodology: This protocol outlines a general approach. It is recommended to use a commercial kinase profiling service for broad and reliable results.

  • Compound Preparation: Prepare a high-concentration stock of this compound in DMSO.

  • Kinase Panel Selection: Choose a kinase panel that covers a broad range of the human kinome or is focused on kinases with known structural similarities to PARP-1 or those implicated in potential off-target pathways.

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays. This usually involves:

    • Incubating the recombinant kinase with a specific substrate and ATP.

    • Adding this compound at one or more concentrations.

    • Measuring the kinase activity (e.g., via phosphorylation of the substrate).

  • Data Analysis: The results are usually provided as the percentage of inhibition of each kinase at the tested concentration(s). For hits (kinases that are significantly inhibited), a follow-up IC50 determination is recommended.

Protocol 3: Differential Gene Expression Analysis via RNA-seq

Objective: To identify global changes in gene expression in response to this compound treatment, which can provide insights into its on- and off-target effects.

Methodology:

  • Cell Treatment: Treat your cells with this compound at a concentration where on-target engagement is confirmed and off-target cytotoxicity is minimal. Include a vehicle control.

  • RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a commercially available kit. Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical methods to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.

    • Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched in the list of differentially expressed genes.

Visualizations

PARP1_Inhibition_Pathway This compound On-Target Pathway: PARP-1 Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes Cell_cycle_arrest Cell Cycle Arrest/ Apoptosis PARP1->Cell_cycle_arrest inhibition leads to Picrasidine_M This compound Picrasidine_M->PARP1 inhibits Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair

Caption: On-target pathway of this compound leading to cell cycle arrest or apoptosis.

Off_Target_Workflow Experimental Workflow for Minimizing Off-Target Effects cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_omics Omics Approaches cluster_validation Validation Target_Potency Determine On-Target Potency (IC50) Dose_Response Dose-Response Curve for Phenotype (EC50) Target_Potency->Dose_Response Selectivity_Screening Broad Selectivity Screening (e.g., Kinase Panel) Selectivity_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (LC50) Dose_Response->Cytotoxicity Target_Engagement Target Engagement Assay (e.g., CETSA) Cytotoxicity->Target_Engagement Gene_Expression Differential Gene Expression (RNA-seq) Target_Engagement->Gene_Expression Rescue_Experiment Rescue Experiment Gene_Expression->Rescue_Experiment Knockdown Target Knockdown/Knockout Gene_Expression->Knockdown Inactive_Analog Inactive Analog Control Gene_Expression->Inactive_Analog Troubleshooting_Tree Troubleshooting Unexpected Experimental Outcomes Start Unexpected Phenotype or Cytotoxicity Observed Question1 Is LC50 >> IC50 for PARP-1? Start->Question1 Conclusion_Off_Target Likely Off-Target Effect Question1->Conclusion_Off_Target Yes Question2 Does phenotype correlate with on-target potency? Question1->Question2 No Action1 Investigate Off-Target: - Kinase Profiling - RNA-seq Analysis Conclusion_Off_Target->Action1 Question2->Conclusion_Off_Target No Conclusion_On_Target Likely On-Target Effect Question2->Conclusion_On_Target Yes Action2 Confirm On-Target: - Rescue Experiment - Target Knockdown Conclusion_On_Target->Action2

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Picrasidine M and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for the separation of this compound and its related alkaloids?

A1: For the separation of this compound and other β-carboline alkaloids, a reversed-phase C18 column is the most commonly used and recommended stationary phase.[1][2] Look for columns with high purity silica and good end-capping to minimize peak tailing, which is a common issue with basic compounds like alkaloids. Columns with a particle size of 5 µm are often used for standard HPLC applications, while smaller particle sizes (e.g., 1.7 µm) are suitable for Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve higher resolution and faster analysis times.[3]

Q2: How should I prepare the mobile phase for the analysis of this compound?

A2: A typical mobile phase for the separation of this compound is a gradient mixture of water and acetonitrile, with the addition of a small amount of acid, such as 0.1% formic acid.[1][3] The acid serves to protonate the silanol groups on the silica support of the column, which helps to reduce peak tailing of the basic alkaloid compounds. It is crucial to use HPLC-grade solvents and to degas the mobile phase before use to prevent bubble formation in the system, which can cause baseline noise and affect pump performance.

Q3: What are the key parameters to consider when developing a gradient elution method for this compound?

A3: When developing a gradient elution method, the key parameters to optimize are the initial and final mobile phase compositions, the gradient time, and the flow rate. A good starting point for separating alkaloids from a plant extract is a gradient from a lower to a higher percentage of the organic solvent (e.g., acetonitrile). For instance, a gradient could start at 25% acetonitrile and gradually increase to 30% or higher over a period of 30-40 minutes.[1] The flow rate will depend on the column dimensions; for a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is common.[1]

Q4: What detection wavelength is optimal for this compound and related alkaloids?

A4: A UV detector is commonly used for the analysis of this compound and related β-carboline alkaloids. A detection wavelength of 254 nm has been shown to be effective for monitoring these compounds.[1] However, it is always recommended to determine the optimal wavelength by obtaining a UV spectrum of your analyte to ensure maximum sensitivity.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and other alkaloids.

  • Possible Cause 1: Inadequate mobile phase composition.

    • Solution: Adjust the gradient profile. A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks. You can also try a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity of the separation.

  • Possible Cause 2: Unsuitable column.

    • Solution: Ensure you are using a high-resolution C18 column. If resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like this compound.

  • Possible Cause 3: High flow rate.

    • Solution: Reduce the flow rate. This will increase the interaction time of the analytes with the stationary phase and can lead to better resolution, although it will also increase the analysis time.

Problem 2: Significant peak tailing for this compound.

  • Possible Cause 1: Secondary interactions with silanol groups. As basic compounds, alkaloids like this compound can interact with residual acidic silanol groups on the silica surface of the column, leading to peak tailing.

    • Solution 1: Lower the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analytes.[1]

    • Solution 2: Use an end-capped column. Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.

    • Solution 3: Add a competing base. A small concentration of a basic additive like triethylamine can be added to the mobile phase to compete with the analyte for the active silanol sites.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Problem 3: Inconsistent retention times.

  • Possible Cause 1: Inconsistent mobile phase preparation.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise graduated cylinder or volumetric flasks for measuring solvents.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable temperature during the analysis.

  • Possible Cause 3: Insufficient column equilibration.

    • Solution: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This usually requires flushing the column with at least 10-20 column volumes of the mobile phase.

Problem 4: High backpressure.

  • Possible Cause 1: Blockage in the system. This could be due to precipitated buffer, sample particulates, or a blocked frit in the column or guard column.

    • Solution: Systematically check for blockages starting from the detector and moving backward towards the pump. If a guard column is used, replace it. If the analytical column is blocked, try back-flushing it at a low flow rate. Always filter your samples and mobile phases to prevent particulate matter from entering the system.

  • Possible Cause 2: High flow rate or viscous mobile phase.

    • Solution: Reduce the flow rate or consider using a less viscous organic modifier if possible (e.g., acetonitrile is less viscous than methanol).

Data Presentation

Table 1: HPLC and UHPLC-MS/MS Conditions for the Analysis of β-Carboline Alkaloids

ParameterMethod 1: HPLC of Picrasma quassioides Alkaloids[1]Method 2: UHPLC-MS/MS of a β-Carboline Alkaloid Derivative[3]Method 3: HPLC-ED of β-Carboline Alkaloids[4]
Column Welch Materials C18 (250 mm × 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)Ultrabase C18
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid0.05 mol L(-1) Na2HPO4 solution (pH 9.0)
Mobile Phase B AcetonitrileAcetonitrileMethanol:Acetonitrile (1:1)
Gradient 0–7 min, 25% B; 7–8 min, 25% to 30% B; 9–40 min, 30% BGradient elution (details not specified)Isocratic (A:B, 60:40)
Flow Rate 1.0 mL/min0.4 mL/minNot specified
Column Temp. 30°CNot specifiedNot specified
Detector UV at 254 nmMS/MS in positive ionization modeElectrochemical Detector (ED)

Experimental Protocols

Detailed Methodology for HPLC Separation of Alkaloids from Picrasma quassioides [1]

  • Sample Preparation:

    • Extract the powdered plant material with a suitable solvent (e.g., ethanol).

    • Perform a liquid-liquid extraction to isolate the alkaloid fraction. Typically, this involves acidifying the extract to protonate the alkaloids and make them water-soluble, washing with an organic solvent to remove neutral and acidic compounds, then basifying the aqueous layer and extracting the free-base alkaloids with an organic solvent like dichloromethane.

    • Evaporate the final organic extract to dryness and redissolve the residue in the initial mobile phase for HPLC analysis.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Welch Materials C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0–7 min: 25% B

      • 7–8 min: 25% to 30% B

      • 9–40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Validation info Gather Analyte Information (this compound, related alkaloids) sample_prep Develop Sample Preparation Method info->sample_prep col_select Select Column (e.g., C18) sample_prep->col_select mp_select Select Mobile Phase (e.g., ACN/Water + Acid) col_select->mp_select grad_dev Develop Gradient Program mp_select->grad_dev det_select Select Detector Settings (e.g., UV 254 nm) grad_dev->det_select optimize Optimize for Resolution, Peak Shape, and Run Time det_select->optimize troubleshoot Troubleshoot Issues (Tailing, Resolution) optimize->troubleshoot validate Validate Method (Linearity, Precision, Accuracy) troubleshoot->validate

Caption: Workflow for HPLC method development and optimization for this compound.

HPLC_Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift start Chromatographic Problem Observed res_q Are peaks co-eluting? start->res_q tail_q Are alkaloid peaks tailing? start->tail_q rt_q Is retention time inconsistent? start->rt_q res_sol1 Adjust Gradient Profile (shallower) res_q->res_sol1 res_sol2 Change Mobile Phase Organic Modifier res_q->res_sol2 res_sol3 Reduce Flow Rate res_q->res_sol3 tail_sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tail_q->tail_sol1 tail_sol2 Use End-Capped C18 Column tail_q->tail_sol2 tail_sol3 Reduce Sample Load tail_q->tail_sol3 rt_sol1 Ensure Consistent Mobile Phase Prep rt_q->rt_sol1 rt_sol2 Use Column Oven for Temperature Control rt_q->rt_sol2 rt_sol3 Equilibrate Column Thoroughly rt_q->rt_sol3

References

Technical Support Center: Large-Scale Synthesis of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Picrasidine M. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of this complex bis-β-carboline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring bis-β-carboline alkaloid isolated from plants such as Picrasma quassioides.[1][2][3] It belongs to a class of compounds known for a wide range of biological activities, making it a molecule of interest for drug discovery.[3][4][5]

Q2: What are the primary strategic challenges in the total synthesis of this compound?

A2: The primary challenges include the efficient construction of the complex, sterically hindered dimeric core, regioselective functionalization of the β-carboline subunits, and developing a scalable route that avoids costly reagents or purification steps. The synthesis of related Picrasidine alkaloids has been achieved through strategies like late-stage regio-selective aza-[4+2] cycloaddition and C-H functionalization.[6]

Q3: Why is large-scale synthesis of this compound particularly challenging?

A3: Large-scale synthesis introduces issues beyond chemical yield. Key challenges include:

  • Heat Management: Exothermic or endothermic reactions that are manageable in a lab flask can become dangerous or inefficient in a large reactor.[7]

  • Mass Transfer & Mixing: Ensuring homogenous mixing of reagents in large volumes is difficult and can lead to side reactions or incomplete conversion.[7]

  • Purification: Chromatographic purification, common at the lab scale, is expensive and complex to scale up for multi-kilogram quantities. Alternative methods like crystallization or precipitation are preferred but may be difficult to develop.[8][9][10][11]

  • Reagent Cost & Availability: The cost and supply chain for advanced intermediates and catalysts become critical factors at scale.

Troubleshooting Guides

Section 1: Synthesis of β-Carboline Monomer

A common and foundational method for synthesizing the β-carboline core is the Pictet-Spengler reaction.[12][13][14][15][16]

Q1.1: I am experiencing low yields in the Pictet-Spengler reaction to form the tetrahydro-β-carboline (THBC) intermediate. What are the likely causes?

A1.1: Low yields in this step are common when scaling up. Consider the following factors:

  • Iminium Ion Formation: The reaction proceeds via an iminium ion, which is the key electrophile.[16] The formation of this intermediate can be hampered by:

    • Inadequate Acidity: The reaction often requires an acid catalyst.[14][16][17] If the pH is too high, the iminium ion will not form efficiently. If it's too low, side reactions or degradation of starting materials (especially sensitive indoles) can occur.

    • Aldehyde/Ketone Reactivity: Less reactive carbonyl compounds may require harsher conditions (higher temperatures, stronger acids), which can decrease overall yield.[16]

  • Reaction Conditions:

    • Temperature Control: Overheating can lead to the formation of undesired byproducts. Ensure consistent temperature control throughout the reactor.

    • Solvent Choice: The choice of solvent (e.g., glacial acetic acid, 1,2-dichlorobenzene) can significantly impact solubility and reaction rates.[12][14]

  • Starting Material Quality: Ensure the purity of the tryptamine derivative and the carbonyl compound. Impurities can interfere with the reaction.

Q1.2: The subsequent oxidation of the THBC intermediate to the aromatic β-carboline is incomplete. How can I improve this?

A1.2: Aromatization is a critical step that can be challenging.

  • Choice of Oxidant: A variety of oxidants can be used (e.g., KMnO₄, Pd/C, DDQ).[6][13][18] The choice depends on the substrate's functional group tolerance. For large-scale work, cost and safety are major considerations. Pd/C is often preferred as it is catalytic and the elemental sulfur can also be used.[4]

  • Reaction Kinetics: The reaction may be slow. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

  • Work-up Procedure: Ensure the work-up effectively quenches the oxidant and removes byproducts. For example, when using K₂Cr₂O₇, sodium sulfite is often added to handle the excess oxidizing agent.[13]

Section 2: Dimerization and Final Assembly

The coupling of two β-carboline units to form the this compound core is a complex transformation. While specific large-scale data for this compound is unavailable, challenges can be inferred from related syntheses.[6]

Q2.1: The key dimerization step is failing or giving a complex mixture of products. What troubleshooting steps should I take?

A2.1: This is often the most complex step.

  • Reaction Selectivity: If the dimerization involves a reaction like an aza-[4+2] cycloaddition, regioselectivity can be a major issue.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and therefore the selectivity. Screen different solvents.

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can often improve selectivity.

  • Catalyst Deactivation (if applicable): If a transition metal catalyst is used (e.g., for C-H functionalization or cross-coupling), it may be deactivated by impurities in the starting materials or by product inhibition. Ensure all reagents are of high purity.

  • Stoichiometry: Precise control over the stoichiometry of the two monomer units is critical. Inaccurate addition can lead to unreacted starting material and the formation of homo-dimers or other side products.

Section 3: Large-Scale Purification

Q3.1: My final product is difficult to purify at scale using column chromatography. What are the alternatives?

A3.1: Relying on column chromatography for large-scale purification is often economically unviable.[8][9]

  • Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Experiment with a wide range of solvent systems to induce crystallization. Seeding with a small amount of pure product can be effective.

  • Precipitation/Trituration: The crude product can sometimes be purified by precipitating it from a solution where impurities remain soluble, or by washing (triturating) the solid crude material with a solvent that dissolves impurities but not the product.

  • Solid-Phase Extraction (SPE): For moderate scales, large SPE cartridges can be more efficient and use less solvent than traditional column chromatography.[8][10]

Data and Protocols

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction and Oxidation

This protocol is a representative synthesis of a β-carboline core based on common literature methods.[13][14]

  • Pictet-Spengler Condensation:

    • To a solution of L-tryptophan (1.0 eq) in glacial acetic acid (10-15 volumes), add the desired aldehyde (1.1 eq).

    • Heat the solution to reflux (approx. 118°C) for 2-4 hours, monitoring the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature. The intermediate tetrahydro-β-carboline may precipitate and can be isolated by filtration.

  • Oxidation to β-Carboline:

    • Suspend the crude tetrahydro-β-carboline intermediate in a suitable solvent (e.g., acetic acid or DMF).

    • Add the chosen oxidizing agent (e.g., 10% Pd/C or K₂Cr₂O₇ [~7 eq]).[13]

    • Heat the mixture as required (e.g., 100°C) and stir until the starting material is consumed (monitor by TLC/HPLC).[13]

    • Cool the reaction, and perform an appropriate work-up. If using a chromium-based oxidant, quench with sodium sulfite and neutralize carefully with a base like NaOH to precipitate the product.[13]

    • Filter the solid, wash with water, and dry to obtain the crude β-carboline.

Data Tables

Table 1: Comparison of Common Oxidizing Agents for Aromatization

OxidantTypical ConditionsAdvantagesScale-Up Challenges
Pd/C Catalytic amount, high temperature, often with a hydrogen acceptor.High efficiency, catalytic, clean reaction profile.Cost of palladium, potential for catalyst poisoning, flammability of catalyst.
KMnO₄ Stoichiometric, refluxing DMF.[18]Inexpensive, powerful oxidant.Harsh conditions, poor functional group tolerance, generation of MnO₂ waste.
K₂Cr₂O₇ Stoichiometric, acetic acid, 100°C.[13]Readily available, effective.Generates toxic chromium waste, harsh conditions, safety concerns.
DDQ Stoichiometric, inert solvent (e.g., dioxane).[6]Mild conditions, high efficiency for electron-rich systems.High cost, stoichiometric waste generation.
Sulfur (S) Stoichiometric, high temperature.[4]Very low cost.High temperatures required, potential for side reactions, H₂S gas evolution.

Table 2: General Challenges in Scaling Chemical Synthesis

Challenge AreaBench-Scale (Grams)Large-Scale (Kilograms)Mitigation Strategies
Heat Transfer Easily managed with heating mantles/ice baths.Surface area-to-volume ratio decreases; difficult to control temperature.[7]Use jacketed reactors with thermal fluids; control addition rates of reagents.
Mixing Rapid and efficient with magnetic stir bars.Can have dead zones, leading to localized concentration/temperature gradients.[7]Use reactors with appropriate impeller design (e.g., anchor, turbine); perform mixing studies.
Reagent Addition Quick addition via pipette or funnel.Slow, controlled addition required to manage exotherms.Use calibrated dosing pumps; add reagents subsurface to improve dispersion.
Purification Flash column chromatography is standard.Chromatography is often prohibitively expensive and slow.[9]Develop robust crystallization, precipitation, or extraction protocols.
Safety Small spills, manageable risks.Runaway reactions can be catastrophic; large quantities of hazardous materials.[7]Conduct thorough process safety reviews (e.g., HAZOP); engineer safety controls.

Visual Guides

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_dimer Dimerization & Final Product start_end start_end process process challenge challenge purify purify A Tryptamine Derivative B Pictet-Spengler Reaction A->B C THBC Intermediate B->C Key Intermediate D Aromatization (Oxidation) C->D E β-Carboline Monomer D->E F Dimerization/ Coupling Step E->F 2 Equivalents G Crude This compound F->G Selectivity Challenge H Large-Scale Purification G->H Crystallization/ Precipitation I Pure This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield problem problem cause cause solution solution question question P1 Low Yield in Pictet-Spengler Step Q1 Is reaction going to completion? P1->Q1 Q2 Is starting material being consumed? Q1->Q2 Yes C1 Cause: Insufficient Reaction Time/Temp Q1->C1 No Q3 Are there many byproducts? Q2->Q3 Yes C2 Cause: Poor Reagent Quality / Stoichiometry Q2->C2 No C3 Cause: Incorrect pH (Poor Iminium Formation) Q3->C3 No C4 Cause: Degradation of Product/Reactant Q3->C4 Yes S1 Solution: Increase Time or Temp C1->S1 S2 Solution: Verify Purity & Recalculate Moles C2->S2 S3 Solution: Optimize Acid Catalyst Loading C3->S3 S4 Solution: Lower Temp, Screen Solvents C4->S4

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Picrasidine M Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a chemical sample is paramount for accurate and reproducible experimental results. This guide provides a comprehensive resource for confirming the purity of a Picrasidine M sample through established analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a beta-carboline alkaloid that has been isolated from the plant Picrasma quassioides. Its molecular formula is C₂₉H₂₂N₄O₄, with an exact mass of 490.16410520 Da.[1]

Q2: What are the primary methods for determining the purity of a this compound sample?

The primary methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.

Q3: What are potential sources of impurities in a this compound sample?

Impurities can arise from several sources, including:

  • Biosynthetic precursors and related alkaloids from the natural source material, Picrasma quassioides.

  • Residual solvents from the extraction and purification process.

  • Degradation products formed during storage or handling.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: No peak or a very small peak is observed for this compound.

  • Possible Cause 1: Incorrect Wavelength Detection.

    • Solution: Ensure the UV detector is set to a wavelength where this compound exhibits strong absorbance. For beta-carboline alkaloids, a common detection wavelength is around 254 nm. It is advisable to run a UV-Vis spectrum of a reference sample to determine the optimal wavelength.

  • Possible Cause 2: Poor Solubility.

    • Solution: this compound may have limited solubility in the mobile phase. Ensure the sample is fully dissolved in a suitable solvent before injection. Sonication may aid in dissolution. The injection solvent should be compatible with the mobile phase.

  • Possible Cause 3: Column Contamination.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any strongly retained compounds.

Issue: Tailing or broad peaks are observed.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The basic nitrogen atoms in the beta-carboline structure can interact with residual silanol groups on the C18 column, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample.

Issue: Unresolved or co-eluting peaks.

  • Possible Cause 1: Inadequate Separation.

    • Solution: Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffer systems.

  • Possible Cause 2: Presence of Isomers.

    • Solution: Structural isomers of this compound may be present. Further characterization by mass spectrometry would be required for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Discrepancies between the observed NMR spectrum and the expected structure of this compound.

  • Possible Cause 1: Presence of Impurities.

    • Solution: Compare the observed spectrum with a reference spectrum of pure this compound if available. The presence of additional signals may indicate impurities.

  • Possible Cause 2: Residual Solvents.

    • Solution: Common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate) used in the isolation process may be present. Compare the chemical shifts of unknown peaks with known solvent peaks.

  • Possible Cause 3: Incorrect Structural Assignment.

    • Solution: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule and verify the structural assignment.

Mass Spectrometry (MS)

Issue: The observed molecular ion peak does not match the expected mass of this compound.

  • Possible Cause 1: Adduct Formation.

    • Solution: In electrospray ionization (ESI), molecules can form adducts with ions from the mobile phase or additives (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Calculate the expected masses for these common adducts to see if they match the observed peak.

  • Possible Cause 2: Presence of Isotopes.

    • Solution: The mass spectrum will show an isotopic distribution. The monoisotopic mass (the peak corresponding to the most abundant isotopes of each element) should be compared to the calculated exact mass of this compound (490.16410520 Da).[1]

  • Possible Cause 3: Fragmentation.

    • Solution: The molecular ion may be unstable and fragment in the ion source. Look for a peak corresponding to the expected molecular weight, even if it is not the base peak.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is based on a general protocol for the analysis of alkaloids from Picrasma quassioides.[2]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a suitable percentage of B (e.g., 20-30%) and increase linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes.

    • A post-run equilibration step is necessary to return to the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity of the sample can be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons to confirm the overall structure.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample can be introduced via direct infusion or by coupling the mass spectrometer to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for alkaloids.

  • Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion.

  • Expected Ion: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 491.1719. Other adducts such as [M+Na]⁺ at m/z 513.1538 may also be present.

  • Fragmentation Analysis (MS/MS): If available, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can be used as a fingerprint for structural confirmation.

Data Presentation

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValue
Molecular Formula C₂₉H₂₂N₄O₄
Exact Mass 490.16410520 Da[1]
Expected [M+H]⁺ (m/z) 491.1719
Expected [M+Na]⁺ (m/z) 513.1538
HPLC Column C18 Reversed-Phase
Typical Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Detection Wavelength ~254 nm

Visualizations

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Purity Purity > 95%? HPLC->Purity Structure Structure Confirmed? NMR->Structure Mass Mass Confirmed? MS->Mass Confirmed Purity Confirmed Purity->Confirmed Yes Further_Purification Further Purification/ Characterization Needed Purity->Further_Purification No Structure->Confirmed Yes Structure->Further_Purification No Mass->Confirmed Yes Mass->Further_Purification No

Caption: Workflow for this compound Purity Confirmation.

This comprehensive guide provides the necessary information for researchers to confidently assess the purity of their this compound samples. By following these protocols and troubleshooting tips, accurate and reliable experimental outcomes can be ensured.

References

Technical Support Center: Managing Picrasidine M Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence issues when using Picrasidine M in imaging studies. The following resources are designed to help you identify, manage, and mitigate the intrinsic fluorescence of this compound to improve the quality and accuracy of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a concern for fluorescence imaging?

This compound is a naturally occurring β-carboline alkaloid. The β-carboline core structure is known to be inherently fluorescent, typically emitting light in the blue to green spectrum when excited by ultraviolet (UV) or blue light. This "autofluorescence" can interfere with the signals from your intended fluorescent labels (e.g., fluorescently tagged antibodies or dyes), leading to high background, low signal-to-noise ratio, and potential misinterpretation of your results.

Q2: I am observing high background fluorescence in my imaging experiments with this compound. How can I confirm it is from the compound?

To determine if this compound is the source of the autofluorescence, you should include an unstained, untreated control sample in your experiment. You should also prepare a sample treated only with this compound (and no fluorescent labels). Image these control samples using the same settings as your fully stained experimental samples. If you observe significant fluorescence in the this compound-only sample, it is a strong indicator that the compound is contributing to the background signal.[1][2]

Q3: What are the general strategies to reduce autofluorescence in my imaging experiments?

There are three primary strategies to combat autofluorescence:

  • Experimental Protocol Optimization: Modifying your sample preparation and imaging workflow to minimize the impact of autofluorescence.

  • Chemical Quenching: Using chemical reagents to reduce or eliminate the autofluorescent signal.

  • Computational Correction: Employing software-based methods to separate the autofluorescence signal from your specific fluorescent signal.

The best approach often involves a combination of these strategies.

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues related to this compound autofluorescence.

Issue 1: High background fluorescence obscuring the target signal.

This is the most common issue when working with autofluorescent compounds.

Initial Diagnosis Workflow

A High Background Observed B Image Unstained Control A->B C Image this compound-only Control B->C D Is Fluorescence Present in Controls? C->D E Autofluorescence Confirmed D->E Yes F Background from Other Sources (e.g., media, fixation) D->F No G Implement Mitigation Strategies E->G

Caption: Initial workflow to confirm this compound autofluorescence.

Mitigation Strategies:

StrategyDescriptionWhen to Use
Spectral Separation Choose fluorescent dyes that have excitation and emission spectra well separated from the expected blue-green autofluorescence of this compound. Dyes in the red and far-red regions of the spectrum are often good choices.[1][3]When starting a new experiment or when other methods are insufficient.
Photobleaching Intentionally expose the sample to high-intensity light before acquiring the final image. This can selectively destroy the autofluorescent molecules.[1][4][5]For fixed samples where the target fluorophore is more photostable than the autofluorescence.
Chemical Quenching Treat the sample with a chemical agent that reduces autofluorescence. Common quenchers include Sodium Borohydride (for aldehyde-induced fluorescence) and Sudan Black B (for lipofuscin-related autofluorescence).[4]For fixed and permeabilized samples. Compatibility with your specific staining protocol should be tested.
Spectral Unmixing This is a computational technique that separates the emission spectra of different fluorophores, including autofluorescence. It requires a spectral confocal microscope and appropriate software.[3][4]When spectral overlap is unavoidable and you have access to a spectral imaging system.
Issue 2: Weak specific signal compared to the autofluorescence background.

Even with mitigation, a weak signal from your target can be difficult to distinguish from the background.

Signal Enhancement Strategies

A Weak Specific Signal B Increase Primary Antibody Concentration A->B C Use Brighter Secondary Fluorophore A->C D Implement Signal Amplification (e.g., Tyramide Signal Amplification) A->D E Optimize Imaging Parameters (e.g., laser power, exposure time) A->E F Improved Signal-to-Noise Ratio B->F C->F D->F E->F

Caption: Strategies to improve the signal-to-noise ratio.

StrategyDescriptionKey Considerations
Use Brighter Fluorophores Select fluorophores with high quantum yields and extinction coefficients.Ensure the chosen fluorophore is spectrally distinct from the autofluorescence.
Signal Amplification Techniques like Tyramide Signal Amplification (TSA) can significantly increase the intensity of your specific signal.Requires careful optimization to avoid non-specific signal amplification.
Optimize Antibody Concentrations Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific binding and minimizes non-specific binding.High antibody concentrations can sometimes increase background.

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol is intended for use with fixed cells or tissue sections.

Materials:

  • Your prepared slide with the sample.

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a laser scanning confocal microscope.

Procedure:

  • Place your slide on the microscope stage.

  • Expose the entire field of view to be imaged to continuous, high-intensity illumination from your microscope's light source.

    • Tip: Use a filter cube that excites in the range of the suspected autofluorescence (e.g., a DAPI or FITC filter set).

  • Monitor the decrease in background fluorescence over time. This can take anywhere from a few minutes to over an hour, depending on the sample and the intensity of the light source.[5]

  • Once the background fluorescence has been significantly reduced, proceed with your standard imaging protocol for your specific fluorophores.

Caution: Photobleaching can also affect your target fluorophore. It is crucial to determine the optimal bleaching time that reduces autofluorescence without significantly compromising your specific signal.

Protocol 2: Chemical Quenching with Sodium Borohydride

This protocol is effective for reducing autofluorescence caused by aldehyde fixation, which can be a confounding factor alongside compound-induced autofluorescence.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • After fixation and permeabilization steps, wash your samples twice with PBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Prepare this solution immediately before use as it is not stable. [4]

  • Incubate your samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove residual Sodium Borohydride.

  • Proceed with your blocking and immunolabeling protocol.

Protocol 3: Spectral Unmixing Workflow

This is a generalized workflow for using spectral unmixing to remove autofluorescence. The specific steps will vary depending on your microscope's software.

Conceptual Workflow

A Prepare Samples B Unstained, this compound-only Control A->B C Single-Stained Controls A->C D Fully Stained Experimental Sample A->D E Acquire Lambda Stack for Each Sample B->E C->E D->E F Generate Reference Spectra from Controls E->F G Apply Linear Unmixing Algorithm F->G H Separated Images (Autofluorescence vs. Specific Signal) G->H

Caption: Conceptual workflow for spectral unmixing.

Procedure:

  • Prepare Control Samples: You will need:

    • An unstained sample treated with this compound to capture the autofluorescence spectrum.

    • Single-stained samples for each fluorophore in your experiment.

    • Your multi-labeled experimental sample.

  • Acquire Lambda Stacks: For each sample, acquire a "lambda stack" or "spectral image," which is a series of images taken at different emission wavelengths.

  • Define Reference Spectra: Use the software to define the emission spectrum for autofluorescence from your this compound-only control and for each of your fluorophores from the single-stained controls.

  • Apply Unmixing Algorithm: The software will use a linear unmixing algorithm to calculate the contribution of each reference spectrum to the mixed signal in your experimental sample, effectively separating the autofluorescence from your signals of interest.[3]

References

Technical Support Center: Enhancing the Oral Bioavailability of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Picrasidine M. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a β-carboline alkaloid isolated from plants of the Picrasma genus.[1] Like many natural products, especially alkaloids, this compound's complex structure may contribute to poor oral bioavailability. The primary reasons are likely low aqueous solubility and extensive first-pass metabolism.[2] Its predicted high lipophilicity (XLogP3 = 4.3) suggests it may have poor aqueous solubility, which is a major limiting factor for oral absorption.

Q2: What are the key initial steps to assess the oral bioavailability of this compound?

The initial assessment should focus on characterizing its fundamental physicochemical and pharmacokinetic properties. This includes:

  • Aqueous Solubility Determination: Experimentally determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to predict its absorption across the intestinal epithelium.

  • In Vitro Metabolic Stability: Use liver microsomes to evaluate its susceptibility to first-pass metabolism.

  • Preliminary In Vivo Pharmacokinetic Study: A pilot study in a rodent model (e.g., rats) after oral and intravenous administration will provide initial data on its absorption, distribution, metabolism, and excretion (ADME) profile and absolute bioavailability.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored, targeting its poor solubility and potential metabolic instability. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, enhancing its dissolution rate.[3][4]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5]

  • Prodrug Approach: Chemical modification of the this compound structure to create a more soluble or metabolically stable prodrug that converts to the active form in vivo.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Problem: Experimental data confirms that this compound has low solubility in aqueous media, leading to poor dissolution in the gastrointestinal tract.

Troubleshooting Steps:

Strategy Experimental Protocol Expected Outcome Potential Pitfalls & Solutions
Micronization/Nanonization Utilize wet media milling or high-pressure homogenization to reduce the particle size of this compound.Increased surface area leading to a faster dissolution rate.Pitfall: Particle aggregation. Solution: Include a stabilizer (e.g., surfactants, polymers) in the formulation.
Amorphous Solid Dispersion Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using solvent evaporation or hot-melt extrusion.Conversion of the crystalline drug to a higher-energy amorphous state, improving solubility and dissolution.Pitfall: Recrystallization during storage. Solution: Select a polymer that has good miscibility with the drug and store under controlled temperature and humidity.
Lipid-Based Formulation (SEDDS) Screen various oils, surfactants, and co-solvents to develop a self-emulsifying drug delivery system.Formation of a fine emulsion in the GI tract, keeping the drug in a solubilized state for absorption.Pitfall: Drug precipitation upon dilution. Solution: Optimize the ratio of oil, surfactant, and co-solvent to ensure the stability of the emulsion.

Diagram: Workflow for Addressing Poor Solubility

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation cluster_3 Outcome Low_Aqueous_Solubility Low Aqueous Solubility of this compound Particle_Size_Reduction Particle Size Reduction Low_Aqueous_Solubility->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Low_Aqueous_Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation Low_Aqueous_Solubility->Lipid_Formulation Dissolution_Testing In Vitro Dissolution Testing Particle_Size_Reduction->Dissolution_Testing Solid_Dispersion->Dissolution_Testing Lipid_Formulation->Dissolution_Testing Improved_Dissolution Improved Dissolution Profile Dissolution_Testing->Improved_Dissolution

Caption: Workflow for addressing the poor solubility of this compound.

Issue 2: Low Intestinal Permeability

Problem: Caco-2 permeability assay indicates low apparent permeability (Papp) for this compound, suggesting poor absorption across the intestinal epithelium.

Troubleshooting Steps:

Strategy Experimental Protocol Expected Outcome Potential Pitfalls & Solutions
Identify Efflux Tranporter Involvement Conduct a bidirectional Caco-2 assay (apical to basolateral and basolateral to apical) with and without a P-glycoprotein (P-gp) inhibitor (e.g., verapamil).An efflux ratio (Papp B-A / Papp A-B) > 2 suggests P-gp mediated efflux. Co-administration with an inhibitor should decrease the efflux ratio.Pitfall: The compound is a substrate for other efflux transporters. Solution: Test with inhibitors of other common transporters like BCRP and MRPs.
Use of Permeation Enhancers Co-formulate this compound with GRAS (Generally Regarded As Safe) permeation enhancers such as sodium caprate or certain surfactants.Increased Papp value in the Caco-2 assay.Pitfall: Potential for cytotoxicity. Solution: Perform a cell viability assay (e.g., MTT assay) to determine a non-toxic concentration of the permeation enhancer.
Prodrug Approach Synthesize a more hydrophilic prodrug of this compound that can be enzymatically cleaved to the parent drug after absorption.Improved permeability of the prodrug compared to the parent compound.Pitfall: Inefficient conversion of the prodrug to the active drug in vivo. Solution: Evaluate the conversion rate in plasma and liver microsomes.

Diagram: Investigating Low Permeability

G cluster_0 Problem cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Low_Permeability Low Permeability in Caco-2 Assay Bidirectional_Assay Bidirectional Caco-2 Assay Low_Permeability->Bidirectional_Assay Efflux_Inhibitors Test with Efflux Inhibitors Bidirectional_Assay->Efflux_Inhibitors Poor_Passive_Diffusion Poor Passive Diffusion Bidirectional_Assay->Poor_Passive_Diffusion Efflux Active Efflux Efflux_Inhibitors->Efflux Co-administration Co-administer with Inhibitor Efflux->Co-administration Permeation_Enhancers Use Permeation Enhancers Poor_Passive_Diffusion->Permeation_Enhancers Prodrug_Strategy Prodrug Strategy Poor_Passive_Diffusion->Prodrug_Strategy

Caption: Logical workflow for troubleshooting low intestinal permeability.

Issue 3: Rapid Metabolism

Problem: In vitro metabolism studies with liver microsomes show rapid degradation of this compound, suggesting high first-pass metabolism.

Troubleshooting Steps:

Strategy Experimental Protocol Expected Outcome Potential Pitfalls & Solutions
Identify Metabolic Pathways Incubate this compound with human liver microsomes and specific cytochrome P450 (CYP) inhibitors to identify the key metabolizing enzymes.Identification of the specific CYP isoforms responsible for metabolism.Pitfall: Metabolism by multiple enzymes. Solution: Use a panel of inhibitors and recombinant CYPs for a more detailed analysis.
Co-administration with Inhibitors In animal studies, co-administer this compound with a known inhibitor of the identified metabolizing enzymes (e.g., piperine for CYP3A4).Increased plasma concentration (AUC) and half-life of this compound.Pitfall: The inhibitor may have its own pharmacological effects or toxicity. Solution: Select a safe and well-characterized inhibitor and conduct dose-ranging studies.
Formulation to Bypass First-Pass Metabolism Develop formulations that promote lymphatic absorption, such as lipid-based systems, to partially bypass the liver.Increased systemic bioavailability.Pitfall: Formulation may not sufficiently shift absorption to the lymphatic route. Solution: Analyze drug concentration in the mesenteric lymph duct in a cannulated rat model.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally acceptable.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (typically 10 µM in HBSS) to the apical (A) side for A to B transport or the basolateral (B) side for B to A transport.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Drug Administration:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueImplication for Oral Bioavailability
Molecular Weight490.5 g/mol High molecular weight may slightly reduce passive diffusion.
XLogP34.3High lipophilicity suggests poor aqueous solubility but potentially good membrane permeability.
Hydrogen Bond Donors1Favorable for membrane permeability.
Hydrogen Bond Acceptors8May contribute to lower permeability.

Data obtained from PubChem.[6]

Table 2: Representative Data from a Caco-2 Permeability Assay

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound (Hypothetical) 0.5 2.5 5.0 Low, with active efflux
Propranolol (High Permeability Control)20.021.01.05High
Atenolol (Low Permeability Control)0.20.21.0Low

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t½ (h)F (%)
IV15000.0812002.5-
PO101501.018003.015

Diagram: Factors Affecting Oral Bioavailability

G cluster_0 Drug Properties cluster_1 Physiological Barriers cluster_2 Outcome Solubility Solubility GI_Tract GI Tract Absorption Solubility->GI_Tract affects Permeability Permeability Permeability->GI_Tract affects Stability Metabolic Stability First_Pass First-Pass Metabolism Stability->First_Pass affects Oral_Bioavailability Oral Bioavailability GI_Tract->Oral_Bioavailability determines First_Pass->Oral_Bioavailability reduces

Caption: Interplay of factors influencing oral bioavailability.

References

Troubleshooting inconsistent results in Picrasidine M experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Picrasidine M experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bis-β-carboline alkaloid isolated from plants of the Picrasma genus, such as Picrasma quassioides.[1][2] Alkaloids from this plant have been studied for various pharmacological properties, including anti-inflammatory and anticancer effects.[1]

Q2: What are the known biological activities of Picrasidine alkaloids?

Various Picrasidine alkaloids have demonstrated a range of biological activities. For instance, Picrasidine S acts as a vaccine adjuvant by activating the cGAS-IFN-I signaling pathway.[3][4] Picrasidine J has been shown to inhibit the metastasis of head and neck squamous cell carcinoma by targeting the EMT pathway and ERK signaling.[5][6] Picrasidine G can decrease the viability of triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway.[7] Other Picrasidine alkaloids have been investigated for their anti-inflammatory effects, often linked to the inhibition of pathways like NF-κB and MAPK.[8][9]

Q3: Which signaling pathways are commonly associated with Picrasidine alkaloids?

Several key signaling pathways have been identified in response to treatment with different Picrasidine alkaloids. These include:

  • cGAS-IFN-I pathway: Activated by Picrasidine S, leading to an enhanced immune response.[3][4]

  • ERK/MAPK pathway: Modulated by Picrasidine J in head and neck cancer cells.[5][6]

  • EGFR/STAT3 pathway: Inhibited by Picrasidine G in breast cancer cells.[7]

  • PI3K/Akt pathway: A central pathway in cell survival and proliferation that can be influenced by compounds targeting upstream receptors like EGFR.[10][11][12][13]

  • NF-κB signaling pathway: A key pathway in inflammation that is a target for the anti-inflammatory effects of alkaloids from Picrasma.[8][14]

Troubleshooting Inconsistent Results

Q1: I am observing high variability in cell viability assays (e.g., MTT) with this compound. What are the potential causes?

Inconsistent results in cell viability assays can stem from several factors:

  • Cell Line Health and Passage Number: Ensure your cell line is healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.

  • Seeding Density: Inconsistent initial cell seeding density will lead to variability. Optimize and strictly control the number of cells seeded per well.

  • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture medium. Prepare fresh dilutions for each experiment as the compound may degrade over time in solution.

  • Treatment Duration: The timing of treatment can be critical. Ensure consistent incubation times across all experiments.

  • Assay Protocol: Variations in the incubation time with the viability reagent (e.g., MTT) or incomplete solubilization of the formazan product can lead to inconsistent readings.

Q2: My Western blot results for phosphorylated proteins (e.g., p-ERK, p-Akt) are not reproducible after this compound treatment. How can I improve consistency?

Reproducibility in Western blotting for signaling studies requires meticulous technique:

  • Time Course of Activation: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your specific cell line and experimental conditions.

  • Cell Lysis: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Perform lysis quickly and on ice.

  • Protein Quantification: Accurate protein quantification is crucial for equal loading. Use a reliable protein assay and ensure you are working within the linear range of the assay.

  • Antibody Quality: Use high-quality, validated antibodies specific for the phosphorylated and total forms of your protein of interest. Antibody performance can vary between lots.

  • Loading Controls: Use a stable loading control (e.g., β-actin, GAPDH) to normalize your results. However, be aware that the expression of some housekeeping genes can be affected by experimental treatments.

Q3: I am not observing the expected anti-inflammatory effects of this compound in my cell-based assays. What should I check?

If the expected anti-inflammatory effects are absent, consider the following:

  • Stimulant Concentration and Timing: Ensure the inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration and for an appropriate duration to induce a robust inflammatory response.[9]

  • This compound Concentration: The effective concentration of this compound may vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your model.

  • Assay Endpoint: The choice of inflammatory markers is important. Measure a panel of relevant markers, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and key signaling molecules (e.g., iNOS).[9][15]

  • Cell Type: The response to this compound can be cell-type specific. Ensure the cell line you are using is appropriate for studying the inflammatory pathway of interest (e.g., RAW 264.7 macrophages for LPS-induced inflammation).[9]

Data Presentation

Table 1: Reported Effective Concentrations of Various Picrasidine Alkaloids

Picrasidine AnalogueCell Line(s)Assay TypeEffective Concentration RangeObserved EffectReference
Picrasidine JCa9-22, FaDuWound Healing, Migration, Invasion25 - 100 µMInhibition of cell motility, migration, and invasion[5][16]
Picrasidine JCa9-22, FaDuWestern Blot25 - 100 µMReduction in p-ERK, β-catenin, Snail; Increase in E-cadherin, ZO-1[5]
Picrasidine GMDA-MB 468Cell ViabilityNot specifiedDecreased cell viability, induction of apoptosis[7]
Picrasidine ISCC-47, SCC-1Flow Cytometry (Mitochondrial Membrane Potential)20 - 40 µMIncreased depolarized mitochondrial membrane percentage[17]
Picrasidine SBMDCs, HeLaELISA, Western BlotVaries (e.g., µg/mL for in vivo)Induction of IFN-β, activation of cGAS-IFN-I pathway[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[16]

Protocol 2: Western Blot Analysis of Protein Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat with this compound for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK or anti-total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[16]

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->seeding compound_prep This compound Preparation (Dissolve in DMSO, dilute in media) treatment Treatment with this compound (Dose-response and time-course) compound_prep->treatment seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (for signaling proteins) treatment->western inflammation Inflammatory Marker Assay (e.g., ELISA for cytokines) treatment->inflammation data_quant Data Quantification (Absorbance, band density, etc.) viability->data_quant western->data_quant inflammation->data_quant stats Statistical Analysis data_quant->stats conclusion Conclusion stats->conclusion

Caption: A generalized workflow for conducting experiments with this compound.

erk_pathway Simplified ERK/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Picrasidine_J Picrasidine J Picrasidine_J->ERK inhibits phosphorylation

Caption: The ERK/MAPK pathway, a target of Picrasidine J.

pi3k_akt_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Response Cellular Response (Survival, Proliferation) Akt->Response mTOR->Response PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt pathway, crucial for cell survival and proliferation.

References

Optimizing Cell Viability Assays with Picrasidine M: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific biological activities of Picrasidine M is limited. This guide has been developed using data from closely related Picrasidine alkaloids, such as Picrasidine I, G, J, and S, to provide researchers with a foundational framework for initiating their studies. The experimental conditions and expected outcomes described herein should be considered as a starting point and may require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a β-carboline alkaloid isolated from the plant Picrasma quassioides.[1][2] While specific studies on this compound's mechanism are not widely available, related Picrasidine alkaloids have been shown to induce cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] The effects are often mediated through the modulation of key signaling pathways.

Q2: Which signaling pathways are likely affected by this compound?

Based on studies of other Picrasidine compounds, this compound may influence one or more of the following pathways:

  • MAPK Pathway: Including ERK, JNK, and p38 signaling cascades, which are crucial regulators of cell proliferation, differentiation, and apoptosis.[3][5]

  • AKT Signaling Pathway: A key pathway in promoting cell survival and inhibiting apoptosis.[3]

  • EGFR/STAT3 Pathway: Important in cell growth and proliferation.[3]

Researchers should consider examining key proteins in these pathways (e.g., phosphorylated forms of ERK, JNK, AKT) to elucidate the specific mechanism of this compound in their cell model.

Q3: What is a suitable starting concentration range for this compound in a cell viability assay?

For related Picrasidine alkaloids like Picrasidine I and J, cytotoxic and anti-proliferative effects have been observed in the micromolar (µM) range, typically between 20 µM and 100 µM, with incubation times of 24 to 72 hours.[3] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I dissolve this compound for my experiments?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible results in cell viability assays. 1. Compound Precipitation: this compound may not be fully dissolved at the working concentration. 2. Cell Seeding Density: Inconsistent number of cells per well. 3. Assay Incubation Time: Suboptimal duration for observing an effect.1. Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider a brief sonication of the stock solution. 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow cells to adhere and stabilize for 24 hours before adding the compound. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for your cell line.
High background signal or unexpected results in control wells. 1. DMSO Cytotoxicity: The concentration of the vehicle (DMSO) is too high. 2. Media Interference: Phenol red or other components in the culture medium may interfere with the assay reagents. 3. Contamination: Microbial contamination in the cell culture.1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (e.g., <0.5%). 2. Use a medium without phenol red if using colorimetric assays. Include a "medium only" blank for background subtraction. 3. Regularly check cell cultures for any signs of contamination.
No observable effect on cell viability. 1. Insufficient Concentration: The concentrations of this compound used are too low. 2. Short Incubation Time: The treatment duration is not long enough to induce a response. 3. Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.1. Test a higher range of concentrations. 2. Increase the incubation time. 3. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your current cell line to validate the assay setup.

Data on Related Picrasidine Alkaloids

The following tables summarize the effects of various Picrasidine alkaloids on different cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: Effect of Picrasidine I on Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)Observed Effect
Oral Squamous Carcinoma (SCC-47, SCC-1)MTT20, 30, 4024, 48, 72Dose-dependent reduction in cell viability.
Melanoma (HMY-1, A2058)Not SpecifiedNot SpecifiedNot SpecifiedCytotoxic effects and induction of apoptosis.[8]
Nasopharyngeal CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedInduced cytotoxic effects.[4]

Table 2: Effect of Picrasidine G on Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)Observed Effect
Triple-Negative Breast Cancer (MDA-MB 468)Not SpecifiedNot SpecifiedNot SpecifiedDecreased cell viability.[3]

Table 3: Effect of Picrasidine J on Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)Observed Effect
Head and Neck Squamous Cell Carcinoma (Ca9-22, FaDu)MTT25, 50, 10024No significant reduction in cell viability.[3]

Note: The lack of cytotoxic effect of Picrasidine J in HNSCC cells highlights that different Picrasidine alkaloids can have varied effects on different cell types.

Experimental Protocols

General Protocol for MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound. Optimization of cell number, compound concentration, and incubation times is recommended.

Materials:

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a "medium only" blank.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Visualizations

G Hypothesized Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus PicrasidineM This compound EGFR EGFR PicrasidineM->EGFR Inhibition AKT AKT PicrasidineM->AKT Inhibition ERK ERK PicrasidineM->ERK Modulation JNK JNK PicrasidineM->JNK Modulation Bcl2 Bcl-2 Family PicrasidineM->Bcl2 Inhibition of Anti-Apoptotic Members STAT3 STAT3 EGFR->STAT3 Apoptosis Apoptosis AKT->Apoptosis Inhibition ERK->Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest Inhibition Bcl2->Apoptosis Inhibition

Caption: Hypothesized signaling pathways affected by this compound.

G Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_exp Incubate for 24-72h treat_cells->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate analyze Analyze data and calculate % viability read_plate->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

G Troubleshooting Logic for Inconsistent Results inconsistent_results Inconsistent Results? check_precipitation Check for compound precipitation inconsistent_results->check_precipitation Yes check_cell_density Verify cell seeding consistency inconsistent_results->check_cell_density Yes check_dmso Confirm final DMSO concentration is non-toxic inconsistent_results->check_dmso Yes solution1 Sonciate stock solution or make fresh dilutions check_precipitation->solution1 solution2 Ensure homogenous cell suspension before seeding check_cell_density->solution2 solution3 Maintain DMSO concentration ≤ 0.5% check_dmso->solution3

Caption: A troubleshooting decision-making flow for inconsistent results.

References

Selecting the Right Cell Line for Picrasidine M Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines for investigating the biological activities of Picrasidine M. Given that direct research on this compound is limited, this guide draws upon data from closely related Picrasidine analogues to provide recommendations for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the potential research areas for this compound?

Based on the known biological activities of related Picrasidine compounds, research on this compound is likely to be focused on the following areas:

  • Oncology: Investigating its anti-cancer properties, including cytotoxicity, apoptosis induction, anti-metastatic effects, and cell cycle arrest.

  • Immunology and Immuno-oncology: Exploring its potential as an immunomodulatory agent or a vaccine adjuvant.

  • Signal Transduction: Elucidating the molecular mechanisms and signaling pathways affected by this compound.

Q2: Which cancer cell lines should I consider for studying the anti-cancer effects of this compound?

The choice of cancer cell line will depend on your specific research question. Based on studies with Picrasidine analogues, the following types of cancer cell lines are recommended starting points:

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Picrasidine J has shown anti-metastatic effects in HNSCC cell lines.[1][2][3][4][5]

    • Recommended Cell Lines: Ca9-22, FaDu[1][4][5]

  • Oral Squamous Cell Carcinoma (OSCC): Picrasidine I has been shown to induce cell cycle arrest in oral cancer cells.[6]

    • Recommended Cell Lines: SCC-47, SCC-1[6]

  • Triple-Negative Breast Cancer (TNBC): Picrasidine G has demonstrated efficacy in TNBC cells that overexpress EGFR.[7]

    • Recommended Cell Line: MDA-MB-468[7]

  • Nasopharyngeal Carcinoma (NPC): Picrasidine I and Dehydrocrenatidine (another compound from Picrasma quassioides) have been shown to induce apoptosis in NPC cell lines.[6][8]

    • Recommended Cell Lines: NPC-039, NPC-BM[8]

  • Melanoma: Picrasidine I has exhibited cytotoxic effects against melanoma cell lines.[6]

    • Recommended Cell Lines: HMY-1, A2058[6]

Q3: What cell lines are suitable for investigating the immunomodulatory effects of this compound?

Picrasidine S has been identified as a potent vaccine adjuvant that activates the cGAS-IFN-I pathway.[9][10][11] This suggests that this compound may also have immunomodulatory properties. To investigate these, consider using:

  • Immune Cells:

    • Bone Marrow-Derived Dendritic Cells (BMDCs): To study the induction of type I interferons and activation of innate immune responses.[10]

    • Macrophages: RAW264.7 cells are commonly used to study inflammatory responses.[12]

    • Peripheral Blood Mononuclear Cells (PBMCs): For a more comprehensive analysis of the effects on different immune cell subsets.

Troubleshooting Guide

Problem: I am not observing any cytotoxic effects of this compound on my cancer cell line.

  • Solution 1: Re-evaluate the concentration range. Based on studies with analogues, the effective concentrations can range from 20 µM to 100 µM.[1][4][5][6] It is advisable to perform a dose-response study with a wide range of concentrations.

  • Solution 2: Increase the treatment duration. Some compounds require longer incubation times to exert their effects. Consider extending the treatment period to 48 or 72 hours.

  • Solution 3: Consider a different cell line. The sensitivity to a compound can be highly cell line-specific. If possible, test this compound on a panel of cell lines from different cancer types.

  • Solution 4: Investigate non-cytotoxic effects. this compound might have cytostatic or anti-metastatic effects rather than being directly cytotoxic.[1] Assess cell cycle progression, migration, and invasion.

Problem: I am unsure which signaling pathways to investigate.

  • Solution 1: Start with commonly affected pathways. Based on research on Picrasidine analogues, the MAPK/ERK, PI3K/Akt, and STAT3 signaling pathways are frequently modulated.[1][6][7]

  • Solution 2: Perform a preliminary screen. Use a pathway profiler array or a broad-spectrum kinase inhibitor panel to identify potential targets of this compound.

  • Solution 3: Consider the cellular context. The activated signaling pathways can vary depending on the genetic background of the cell line. Choose pathways that are known to be dysregulated in your chosen cell line.

Quantitative Data Summary

The following table summarizes the effective concentrations of various Picrasidine analogues in different cell lines, which can serve as a starting point for designing experiments with this compound.

Picrasidine AnalogueCell Line(s)Effective Concentration RangeObserved Effect(s)
Picrasidine JCa9-22, FaDu25 - 100 µMInhibition of motility, migration, and invasion; EMT inhibition; ERK suppression.[1][4][5]
Picrasidine ISCC-47, SCC-120 - 40 µMCell cycle arrest (sub-G1).[6]
Picrasidine IHMY-1, A2058Not specifiedCytotoxic effects.[6]
Picrasidine GMDA-MB-468Not specifiedDecreased cell viability; Apoptosis induction; Inhibition of EGFR/STAT3 signaling.[7]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Picrasidine J.[4]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Signaling Pathway Components

This protocol is based on the investigation of ERK signaling in response to Picrasidine J.[1]

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the indicated time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Akt, STAT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Migration and Invasion Assays (Transwell Assay)

This protocol is adapted from studies on the anti-metastatic effects of Picrasidine J.[4][5]

  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

  • Seed 1 x 10⁵ cells in serum-free medium in the upper chamber.

  • Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells under a microscope.

Visualizations

experimental_workflow cluster_selection Cell Line Selection cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation HNSCC HNSCC (e.g., FaDu, Ca9-22) Viability Cell Viability (MTT Assay) HNSCC->Viability Migration Migration/Invasion (Transwell Assay) HNSCC->Migration OSCC OSCC (e.g., SCC-47, SCC-1) OSCC->Viability OSCC->Migration TNBC TNBC (e.g., MDA-MB-468) TNBC->Viability TNBC->Migration Immune Immune Cells (e.g., BMDCs, RAW264.7) Western Western Blot (Signaling Pathways) Immune->Western Apoptosis Apoptosis (Annexin V/PI) Viability->Apoptosis IC50 IC50 Determination Viability->IC50 Apoptosis->Western Mechanism Mechanism of Action Migration->Mechanism Pathway Signaling Pathway Elucidation Western->Pathway

Caption: Experimental workflow for this compound research.

signaling_pathway cluster_picrasidine This compound cluster_pathways Potential Downstream Signaling Pathways cluster_erk MAPK/ERK Pathway cluster_akt PI3K/Akt Pathway cluster_stat3 JAK/STAT Pathway Picrasidine This compound ERK p-ERK Picrasidine->ERK inhibits Akt p-Akt Picrasidine->Akt modulates STAT3 p-STAT3 Picrasidine->STAT3 inhibits Metastasis Metastasis ERK->Metastasis inhibition Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt induction Viability_STAT3 Cell Viability STAT3->Viability_STAT3 inhibition

Caption: Potential signaling pathways modulated by this compound.

References

Addressing batch-to-batch variability of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Picrasidine M, a β-carboline alkaloid isolated from Picrasma quassioides.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line viability assays across different batches. What could be the cause?

A1: Inconsistent IC50 values are a common issue arising from batch-to-batch variability. The primary causes can be categorized as follows:

  • Purity and Impurity Profile: The percentage of this compound and the nature of impurities can differ between batches. Some impurities may have synergistic or antagonistic effects on the bioactivity.

  • Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to reduced potency.

  • Solubility Issues: Incomplete solubilization of this compound in your assay medium can lead to a lower effective concentration, thus affecting the results.

  • Assay Conditions: Minor variations in experimental conditions (e.g., cell passage number, seeding density, incubation time) can amplify the effects of batch variability.

Q2: One batch of this compound is showing significantly lower solubility in DMSO than the previous one. Why is this happening?

A2: Differences in solubility between batches can be attributed to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility profiles. The crystallization process during purification can influence the polymorphic form.

  • Presence of Hydrophobic Impurities: The presence of less soluble impurities can affect the overall solubility of the batch.

  • Water Content: Residual water content from the purification process can impact how well the compound dissolves in organic solvents like DMSO.

Q3: How can we pre-emptively assess a new batch of this compound to ensure consistency in our long-term studies?

A3: It is crucial to perform a set of quality control (QC) experiments on each new batch before its use in extensive studies. Recommended QC checks include:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the purity and impurity profile.

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound.

  • Bioactivity Assay: A standardized in-house bioactivity assay (e.g., an MTT assay on a reference cell line) to compare the potency of the new batch against a well-characterized reference batch.

  • Solubility Test: A simple solubility test in the intended solvent to ensure it meets the required concentration.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity

If you are observing variable results in your biological assays (e.g., cell viability, enzyme inhibition, signaling pathway modulation), follow this troubleshooting workflow:

A Inconsistent Biological Activity Observed B Characterize Batches Side-by-Side A->B C Analyze Purity (HPLC/UPLC) B->C D Confirm Identity (MS, NMR) B->D E Assess Bioactivity (Standardized Assay) B->E F Purity/Identity Match? C->F D->F G Bioactivity Match? E->G F->G Yes I Contact Supplier with Data F->I No H Investigate Assay Parameters G->H No L Proceed with Experiment G->L Yes J Normalize Concentration Based on Purity H->J K Review Storage and Handling H->K J->L K->H

Caption: Workflow for troubleshooting inconsistent biological activity.

Issue 2: Poor Solubility or Precipitation in Media

If you encounter solubility issues with a new batch of this compound, consider the following steps:

  • Re-evaluate Solvent: While DMSO is a common solvent, ensure the final concentration in your aqueous media is low (typically <0.5%) to avoid precipitation.

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) or using a sonicator to aid dissolution.

  • Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can promote precipitation.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of alkaloids. Investigate if adjusting the pH of your buffer is appropriate for your experiment.

Data Presentation

Table 1: Example Quality Control Data for Two Batches of this compound
ParameterBatch ABatch BAcceptance Criteria
Purity (by HPLC) 98.5%95.2%> 98%
Major Impurity 1 0.8%2.5%< 1%
Major Impurity 2 0.3%1.1%< 0.5%
IC50 (MCF-7 cells) 15.2 µM25.8 µM± 15% of Reference
Solubility in DMSO > 50 mg/mL35 mg/mL> 50 mg/mL

This is example data and does not represent actual product specifications.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Protocol 2: Western Blot for MAPK/ERK Pathway Activation

Based on the known activity of related compounds like Picrasidine J, which has been shown to reduce the phosphorylation of ERK[4][5], a similar protocol can be used to test the effect of this compound.

  • Cell Culture: Seed head and neck squamous cell carcinoma (HNSCC) cells, such as FaDu or Ca9-22, in 6-well plates and allow them to adhere overnight.[4]

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) from different batches for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% polyacrylamide gel and transfer to a PVDF membrane.[4][6]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against total-ERK, phospho-ERK (p-ERK), and a loading control (e.g., β-actin) overnight at 4°C.[4][6]

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

Hypothesized this compound Signaling Pathway

Given that related β-carboline alkaloids affect the MAPK/ERK pathway, a primary mechanism of action for this compound could be the inhibition of this pathway, which is crucial for cell proliferation and survival.

cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Metastasis Transcription_Factors->Proliferation Picrasidine_M This compound Picrasidine_M->MEK Inhibition?

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Quality Control Workflow for New Batches

This diagram outlines a systematic approach to qualifying a new batch of this compound.

start New Batch Received qc_checks Purity (HPLC) Identity (MS/NMR) Solubility Test start->qc_checks decision1 Passes Physical/Chemical Specs? qc_checks->decision1 bio_assay Standardized Bioactivity Assay (e.g., MTT vs. Reference Batch) decision1->bio_assay Yes reject Reject Batch & Contact Supplier decision1->reject No decision2 Activity within ±15% of Reference? bio_assay->decision2 accept Batch Accepted for Use decision2->accept Yes decision2->reject No

Caption: Quality control workflow for new this compound batches.

References

Validation & Comparative

A Comparative Efficacy Analysis of Picrasidine M and Other Bioactive Alkaloids from Picrasma quassioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of Picrasidine M and other prominent alkaloids isolated from the medicinal plant Picrasma quassioides. While this compound is a known constituent of this plant, publicly available quantitative data on its specific biological activities remains limited. Therefore, this document focuses on a detailed comparison of the well-researched alkaloids Picrasidine G, I, J, and S, for which experimental data on their anticancer and immunomodulatory effects are available.

Introduction to Picrasma Alkaloids

Alkaloids derived from Picrasma quassioides, a plant with a long history in traditional medicine, have garnered significant interest in the scientific community for their diverse pharmacological properties.[1][2] These compounds, particularly the β-carboline and bis-β-carboline alkaloids, have demonstrated potent anti-inflammatory, anticancer, and immunomodulatory activities.[2][3] This guide aims to consolidate the existing experimental evidence to facilitate a comparative understanding of their efficacy.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data on the biological activities of Picrasidine G, I, J, and S. This allows for a side-by-side comparison of their potency in various experimental models.

Table 1: Comparative Cytotoxic and Anti-Metastatic Efficacy of Picrasma Alkaloids

AlkaloidCell Line(s)Biological ActivityEfficacy MeasurementReference
Picrasidine G MDA-MB-468 (Triple-Negative Breast Cancer)Decreased cell viabilitySignificant reduction in viability (concentration not specified)[4]
Picrasidine I SCC-47, SCC-1 (Oral Squamous Cell Carcinoma)Reduced cell viabilityDose-dependent reduction in viability at 20, 30, and 40 μM[1][5]
Picrasidine J Ca9-22, FaDu (Head and Neck Squamous Cell Carcinoma)Inhibition of cell migration and invasionSignificant reduction in cell motility at 25, 50, and 100 μM[6][7]
Picrasidine S Not available in the context of direct cytotoxicity.ImmunomodulatoryInduces IFN-β production[8]

Table 2: Immunomodulatory Efficacy of Picrasidine S

AlkaloidBiological SystemBiological ActivityEfficacy MeasurementReference
Picrasidine S In vitro and in vivo (mice)Vaccine AdjuvantSignificantly enhances humoral and cellular immune responses[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)

This assay was utilized to assess the cytotoxic effects of Picrasidine I and J on cancer cell lines.[5][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells were treated with various concentrations of the Picrasidine alkaloid (e.g., 0, 20, 30, 40 μM for Picrasidine I; 0, 25, 50, 100 μM for Picrasidine J) for specified durations (e.g., 24, 48, 72 hours).[5][9]

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control group.[9]

Wound Healing Assay

This method was employed to evaluate the effect of Picrasidine J on cancer cell migration.[6]

  • Cell Culture: Cells were grown to confluence in 6-well plates.

  • Scratch Wound: A sterile pipette tip was used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells were washed to remove debris and then incubated with different concentrations of Picrasidine J.

  • Image Acquisition: Images of the wound were captured at different time points (e.g., 0, 6, 24 hours) using a microscope.

  • Data Analysis: The width of the wound was measured at each time point, and the rate of wound closure was calculated to determine cell migration.

Western Blot Analysis

This technique was used to investigate the effects of Picrasidine alkaloids on the expression and phosphorylation of proteins in signaling pathways.

  • Protein Extraction: Cells were treated with the alkaloids and then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, ERK, p-JNK, JNK), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these alkaloids exert their effects is critical for drug development. The following diagrams illustrate the known signaling pathways for Picrasidine G, I, J, and S.

Picrasidine_G_Signaling Picrasidine_G Picrasidine G EGFR EGFR Picrasidine_G->EGFR Inhibits STAT3 STAT3 EGFR->STAT3 Activates Cell_Viability Decreased Cell Viability (Apoptosis) STAT3->Cell_Viability Promotes

Caption: Picrasidine G inhibits the EGFR/STAT3 signaling pathway.

Picrasidine_I_Signaling Picrasidine_I Picrasidine I JNK JNK (c-Jun N-terminal Kinase) Picrasidine_I->JNK Downregulates Phosphorylation Apoptosis_Induction Apoptosis Induction JNK->Apoptosis_Induction Promotes

Caption: Picrasidine I induces apoptosis via downregulation of JNK phosphorylation.

Picrasidine_J_Signaling Picrasidine_J Picrasidine J ERK ERK (Extracellular signal-regulated kinase) Picrasidine_J->ERK Reduces Phosphorylation Metastasis Cell Migration & Invasion ERK->Metastasis Promotes

Caption: Picrasidine J inhibits metastasis by reducing ERK phosphorylation.

Picrasidine_S_Signaling Picrasidine_S Picrasidine S cGAS cGAS Picrasidine_S->cGAS Activates STING STING cGAS->STING Activates IFN_I Type I Interferon (IFN-I) Production STING->IFN_I Induces Immune_Response Enhanced Cellular Immune Response IFN_I->Immune_Response Leads to

References

Picrasidine M vs. Picrasidine S: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry, the genus Picrasma has yielded a diverse array of bioactive alkaloids. Among these, the bis-β-carboline alkaloids, Picrasidine M and Picrasidine S, have garnered attention for their potential pharmacological applications. This guide provides a comparative overview of the currently available scientific data on the activities of this compound and Picrasidine S, highlighting the significant body of research on Picrasidine S as a potent immune adjuvant and the conspicuous absence of functional data for this compound.

Picrasidine S: A Potent Vaccine Adjuvant

Picrasidine S has been identified as a powerful vaccine adjuvant that significantly enhances both humoral and cellular immune responses.[1] Extensive research has elucidated its mechanism of action, positioning it as a promising candidate for the development of novel vaccines, particularly for cancer prevention.[1]

Mechanism of Action

The primary mechanism through which Picrasidine S exerts its adjuvant effect is the activation of the cGAS-IFN-I signaling pathway.[1] This innate immune pathway is crucial for detecting cytosolic DNA and initiating a type I interferon response. The activation of this pathway by Picrasidine S leads to an enhanced T cell response, a critical component of adaptive immunity.[1]

Picrasidine_S_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Immunization & Challenge BMDCs Bone Marrow-Derived Dendritic Cells (BMDCs) PS_Treatment Picrasidine S Treatment BMDCs->PS_Treatment IFN_Assay IFN-β Induction Assay (ELISA) PS_Treatment->IFN_Assay Mice C57BL/6 Mice Immunization Immunization with Antigen +/- Adjuvant (PS or Alum) Mice->Immunization T_Cell_Analysis T Cell Response Analysis (Flow Cytometry) Immunization->T_Cell_Analysis Tumor_Challenge Tumor Cell Challenge Immunization->Tumor_Challenge Tumor_Measurement Tumor Growth Monitoring Tumor_Challenge->Tumor_Measurement

In Vivo Efficacy

Studies in murine models have demonstrated the potent in vivo activity of Picrasidine S as a vaccine adjuvant.

Parameter Antigen Alone Antigen + Alum Antigen + Picrasidine S
Humoral Response BaselineIncreasedSignificantly Increased
Cellular Response (CD8+ T cells) BaselineModest IncreaseRobust Increase
Anti-Tumor Immunity No ProtectionPartial ProtectionSignificant Protection

This table summarizes the general findings from in vivo studies on Picrasidine S as a vaccine adjuvant.

Experimental Protocols

IFN-β Induction Assay (In Vitro)

  • Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.

  • Cells are stimulated with varying concentrations of Picrasidine S for a specified period (e.g., 24 hours).

  • The supernatant is collected, and the concentration of IFN-β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

In Vivo Immunization Model

  • C57BL/6 mice are immunized subcutaneously with a model antigen (e.g., ovalbumin) alone or formulated with an adjuvant (e.g., Picrasidine S or alum).

  • Booster immunizations may be administered at specific time points.

  • At a designated time post-immunization, splenocytes are harvested, and antigen-specific T cell responses are analyzed by flow cytometry for intracellular cytokine staining (e.g., IFN-γ) or tetramer staining.

  • For anti-tumor efficacy studies, immunized mice are challenged with tumor cells expressing the specific antigen, and tumor growth is monitored over time.

This compound: An Uncharacterized Alkaloid

In stark contrast to the wealth of data available for Picrasidine S, this compound remains largely uncharacterized in terms of its biological activity. It is a known bis-β-carboline alkaloid isolated from Picrasma quassioides. However, a comprehensive search of the scientific literature reveals a lack of dedicated studies on its pharmacological effects.

Current Knowledge
  • Source: Isolated from the root bark of Picrasma quassinoids BENNET.[2]

  • Chemical Structure: It is a dimeric alkaloid.

  • Biological Activity: There is no specific experimental data available on the biological activity of this compound.

Inferred Potential Activities

While direct evidence is absent, the known activities of other picrasidine alkaloids may offer some clues as to the potential, yet unproven, activities of this compound. It is important to note that these are speculative and require experimental validation.

  • Anti-inflammatory Effects: Many alkaloids isolated from Picrasma quassioides have demonstrated anti-inflammatory properties.[3][4][5] A network pharmacology study predicted that various alkaloids from this plant could target inflammatory pathways such as NF-κB and MAPK.[1]

  • Anticancer Effects: Several picrasidine derivatives have shown cytotoxic or anti-metastatic effects in different cancer cell lines.[6] For example, Picrasidine I has been shown to induce apoptosis in oral squamous cell carcinoma cells, and Picrasidine J inhibits metastasis of head and neck squamous cell carcinoma.[6][7]

Comparative Summary and Future Directions

Feature Picrasidine S This compound
Primary Activity Vaccine AdjuvantNot Determined
Mechanism of Action cGAS-IFN-I Pathway ActivationUnknown
In Vitro Data Potent IFN-I InducerNot Available
In Vivo Data Enhances Humoral & Cellular Immunity, Anti-Tumor EfficacyNot Available

Logical_Relationship Picrasidine_Alkaloids Picrasidine Alkaloids Picrasidine_S Picrasidine S Picrasidine_Alkaloids->Picrasidine_S Picrasidine_M This compound Picrasidine_Alkaloids->Picrasidine_M Known_Activity Well-Characterized Activity (Immune Adjuvant) Picrasidine_S->Known_Activity Unknown_Activity Biological Activity Largely Unknown Picrasidine_M->Unknown_Activity Inferred_Potential Potential Anti-inflammatory/ Anticancer Activity (Inferred) Picrasidine_M->Inferred_Potential

The comparative analysis of this compound and Picrasidine S reveals a significant knowledge gap. While Picrasidine S has been extensively studied and shows great promise as a vaccine adjuvant, this compound remains an enigma. The lack of experimental data on the biological activities of this compound presents a clear opportunity for future research. Investigating its potential anti-inflammatory, anticancer, or other pharmacological effects could unveil a new bioactive compound with therapeutic potential, further enriching the chemical diversity and medicinal value of the Picrasma genus. Researchers are encouraged to undertake screening and mechanistic studies to elucidate the functional role of this compound.

References

Lack of In Vivo Data on Picrasidine M Necessitates a Review of In Vitro Studies on Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available studies demonstrating the in vivo anticancer effects of Picrasidine M in xenograft models were identified. Research on the Picrasma quassioides-derived family of alkaloids has primarily focused on in vitro characterization of various members, such as Picrasidine G, I, and J. These studies provide a foundational understanding of their potential anticancer mechanisms, which warrants future investigation in preclinical animal models.

This guide, therefore, pivots to a comparative summary of the available in vitro experimental data for Picrasidine G, I, and J. Additionally, it provides a detailed, generalized experimental protocol for a subcutaneous xenograft model, which represents a standard methodology to evaluate the in vivo efficacy of novel anticancer compounds like this compound and its analogues.

Comparative In Vitro Anticancer Effects of Picrasidine Alkaloids

The following table summarizes the key findings from in vitro studies on Picrasidine G, I, and J, highlighting their effects on different cancer cell lines and the signaling pathways they modulate.

Compound Cancer Type Cell Lines Key In Vitro Anticancer Effects Implicated Signaling Pathway(s) Reference(s)
Picrasidine G Triple-Negative Breast CancerMDA-MB-468Decreased cell viability, induction of apoptosis (chromatin condensation, caspase-3 and PARP cleavage).Inhibition of EGFR/STAT3 signaling.[1][2]
Picrasidine I Oral Squamous Cell CarcinomaSCC-47, SCC-1Reduced cell viability, cell cycle arrest at G2/M phase, induction of apoptosis (disruption of mitochondrial membrane potential, activation of caspases-3, -8, -9).Downregulation of JNK phosphorylation (MAPK pathway).[3]
Picrasidine J Head and Neck Squamous Cell CarcinomaCa9-22, FaDuInhibition of cell motility, migration, and invasion; Inhibition of Epithelial-Mesenchymal Transition (EMT).Suppression of ERK phosphorylation (MAPK pathway).[4][5]

Proposed Experimental Protocol for a Subcutaneous Xenograft Model

To validate the in vitro findings and evaluate the in vivo anticancer efficacy of a compound like this compound, a subcutaneous xenograft mouse model is a common and effective approach. Below is a detailed, generalized protocol.

1. Cell Culture and Preparation:

  • Select a human cancer cell line of interest (e.g., based on in vitro sensitivity to the test compound).

  • Culture the cells in appropriate media and conditions until they reach the logarithmic growth phase.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude mice or NOD-SCID mice), typically 6-8 weeks old.

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2x10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

  • Test Compound Group: Administer this compound (or other test compound) at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) should be based on prior toxicity and pharmacokinetic studies.

  • Vehicle Control Group: Administer the vehicle used to dissolve the test compound, following the same schedule as the treatment group.

  • (Optional) Positive Control Group: Administer a standard-of-care chemotherapeutic agent for the chosen cancer type to serve as a benchmark for efficacy.

5. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight of the mice regularly throughout the study.

  • At the end of the study (based on a predetermined tumor size endpoint or time point), euthanize the mice.

  • Excise the tumors and record their final weight.

  • (Optional) Collect tumors and major organs for further analysis, such as histopathology, immunohistochemistry (to assess biomarkers like Ki-67 for proliferation or TUNEL for apoptosis), or Western blotting (to analyze signaling pathway modulation).

6. Data Analysis:

  • Compare the mean tumor volume and weight between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups.

  • Analyze the body weight data to assess the general toxicity of the treatment.

  • Perform statistical analysis to determine the significance of the observed differences.

Visualizing Experimental and Signaling Pathways

To further clarify the proposed methodologies and the known mechanisms of related compounds, the following diagrams are provided.

G General Workflow for a Subcutaneous Xenograft Model cluster_pre Preparation cluster_in_vivo In Vivo Experiment cluster_post Analysis A Cancer Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Vehicle, Test Compound) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Tumor Excision & Weight Measurement G->H I Data Analysis (e.g., TGI) H->I J (Optional) Biomarker Analysis (IHC, Western Blot) H->J

Caption: Workflow of a typical subcutaneous xenograft experiment.

G Picrasidine G Signaling Pathway in TNBC PG Picrasidine G EGFR EGFR PG->EGFR Inhibits pSTAT3 p-STAT3 PG->pSTAT3 Inhibits STAT3 STAT3 EGFR->STAT3 STAT3->pSTAT3 Survivin Survivin pSTAT3->Survivin Upregulates Apoptosis Apoptosis Survivin->Apoptosis Inhibits

Caption: EGFR/STAT3 signaling pathway inhibited by Picrasidine G.

G Picrasidine J Signaling Pathway in HNSCC PJ Picrasidine J pERK p-ERK PJ->pERK Inhibits ERK ERK ERK->pERK Snail Snail pERK->Snail Upregulates Metastasis Cell Migration & Invasion pERK->Metastasis Ecadherin E-cadherin Snail->Ecadherin Downregulates Ecadherin->Metastasis Inhibits

Caption: ERK/EMT signaling pathway inhibited by Picrasidine J.

References

A Comparative Analysis of Picrasidine Alkaloids and Standard Chemotherapy in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on Picrasidine M remains limited, this guide provides a comparative overview of its close structural analogs—Picrasidine G, I, and Q—against standard chemotherapy drugs in the context of specific cancer types. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the potential of these natural compounds as anticancer agents.

The Picrasidine family of alkaloids, isolated from plants of the Picrasma genus, has garnered scientific interest for their diverse biological activities. This guide synthesizes available preclinical data on Picrasidines G, I, and Q, comparing their cytotoxic effects and mechanisms of action with established chemotherapeutic agents used in the treatment of triple-negative breast cancer, oral squamous cell carcinoma, and esophageal squamous cell carcinoma.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables present a comparison of the IC50 values of Picrasidine derivatives and standard chemotherapy drugs in various cancer cell lines.

Triple-Negative Breast Cancer

Picrasidine G has been investigated for its effects on the triple-negative breast cancer (TNBC) cell line MDA-MB-468. This aggressive subtype of breast cancer is characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, making it unresponsive to hormonal or HER2-targeted therapies. Standard treatment for TNBC often includes anthracyclines like doxorubicin and platinum-based drugs like cisplatin.

CompoundCell LineIC50 (µM)Treatment DurationReference
Picrasidine G MDA-MB-468Not explicitly stated, but decreased viability24h[1]
Doxorubicin MDA-MB-4680.4948h[2]
Doxorubicin MDA-MB-4680.27Not Stated[3]
Doxorubicin MDA-MB-4680.13Not Stated[4]
Doxorubicin MDA-MB-4680.37 (parental), 3.52 (resistant)Not Stated[5]
Cisplatin MDA-MB-468>200 (24h), 56.27 (48h), 30.51 (72h)24h, 48h, 72h[1]
Cisplatin MDA-MB-468Reduced viability at 10-20 µM24h[6]

Table 1: Comparative in vitro cytotoxicity of Picrasidine G and standard chemotherapy in a triple-negative breast cancer cell line.

Oral Squamous Cell Carcinoma

Picrasidine I has demonstrated cytotoxic effects against oral squamous cell carcinoma (OSCC) cell lines.[7] Standard chemotherapy for OSCC often involves cisplatin and 5-fluorouracil (5-FU).

CompoundCell LineIC50 (µM)Treatment DurationReference
Picrasidine I SCC-47, SCC-1Reduced viability at 20, 30, 40 µM24, 48, 72h[8]
Cisplatin H103 (OSCC)15 (24h), 4.57 (48h)24h, 48h[9]
Cisplatin H314 (OSCC)200 (24h), 100 (48h)24h, 48h[9]
Cisplatin FaDu (HNSCC)11.2524h[10]
Cisplatin PE/CA-PJ49 (HNSCC)10.5524h[10]
5-Fluorouracil HNO-97 (Tongue SCC)224h[11]

Table 2: Comparative in vitro cytotoxicity of Picrasidine I and standard chemotherapy in oral and head and neck squamous cell carcinoma cell lines.

Esophageal Squamous Cell Carcinoma

Picrasidine Q has shown inhibitory effects on the proliferation of esophageal squamous cell carcinoma (ESCC) cells.[12] Cisplatin and 5-FU are cornerstone chemotherapeutic agents for ESCC.

CompoundCell LineIC50 (µM)Treatment DurationReference
Picrasidine Q KYSE30, KYSE410, KYSE450Inhibited proliferation (0-60 µM)24-72h[13]
Cisplatin KYSE300.934 (parental), 13.063 (resistant)Not Stated[14]
Cisplatin KYSE30Varied (sensitive vs. resistant)Not Stated[15]
Cisplatin KYSE4103.68 (resistant)48h[16]
Cisplatin KYSE410Higher in sphere-like cellsNot Stated[17]
5-Fluorouracil KYSE3030.2Not Stated[18]
5-Fluorouracil KYSE3010.717 (parental), 27.307 (resistant)Not Stated[14]

Table 3: Comparative in vitro cytotoxicity of Picrasidine Q and standard chemotherapy in esophageal squamous cell carcinoma cell lines.

Mechanisms of Action: A Glimpse into Cellular Pathways

The anticancer effects of Picrasidine alkaloids are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Picrasidine G in Triple-Negative Breast Cancer

Picrasidine G exerts its effects in EGFR-overexpressing TNBC by inhibiting the EGFR/STAT3 signaling pathway.[1] This leads to a decrease in the phosphorylation of STAT3 and a subsequent reduction in the expression of the anti-apoptotic protein survivin, ultimately inducing apoptosis.[1]

Picrasidine_G_Pathway EGFR EGFR STAT3 STAT3 EGFR->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Survivin Survivin pSTAT3->Survivin Upregulates Apoptosis Apoptosis Survivin->Apoptosis Inhibits Picrasidine_G Picrasidine G Picrasidine_G->EGFR Inhibits

Figure 1: Picrasidine G inhibits the EGFR/STAT3 signaling pathway.

Picrasidine I in Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma, Picrasidine I has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7][8] Its pro-apoptotic activity is mediated, at least in part, by the downregulation of JNK phosphorylation.[8]

Picrasidine_I_Pathway JNK JNK pJNK pJNK JNK->pJNK Phosphorylation Cell_Survival Cell Survival pJNK->Cell_Survival Promotes Apoptosis Apoptosis Picrasidine_I Picrasidine I Picrasidine_I->pJNK Downregulates

Figure 2: Picrasidine I induces apoptosis via downregulation of JNK phosphorylation.

Picrasidine Q in Esophageal Squamous Cell Carcinoma

Picrasidine Q targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver in some esophageal cancers.[12][13] By inhibiting FGFR2, Picrasidine Q induces G1 phase cell cycle arrest and apoptosis.[12][13]

Picrasidine_Q_Pathway FGFR2 FGFR2 Cell_Proliferation Cell Proliferation FGFR2->Cell_Proliferation Promotes Apoptosis Apoptosis Picrasidine_Q Picrasidine Q Picrasidine_Q->FGFR2 Inhibits

Figure 3: Picrasidine Q inhibits FGFR2 signaling.

Experimental Protocols

The following section details the methodologies used in the cited studies to assess the in vitro cytotoxicity of Picrasidine derivatives and standard chemotherapy drugs.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (Picrasidine derivatives or chemotherapy drugs) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Add Solubilizing Agent MTT_Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Comparative analysis of Picrasidine M's mechanism with other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Recent inquiries into the mechanistic action of Picrasidine M have prompted a comparative analysis against well-established topoisomerase inhibitors. While initially queried as a potential topoisomerase inhibitor, current evidence points towards a distinct mechanism of action. This guide provides a detailed comparison of this compound's putative mechanism with that of classical topoisomerase inhibitors such as Etoposide, Doxorubicin, and Camptothecin, supported by experimental data and detailed protocols for further investigation.

This compound: A PARP-1 Inhibitor, Not a Topoisomerase Inhibitor

Contrary to some initial classifications, available data from chemical suppliers indicates that this compound functions as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor[1]. Scientific literature on this compound and its close derivatives, such as Picrasidine I, J, and S, does not provide evidence for direct inhibition of topoisomerase enzymes. Instead, the anti-cancer properties of the Picrasidine family of compounds have been attributed to the modulation of other signaling pathways, including ERK, AKT, and cGAS-mediated immune responses. For instance, Picrasidine I has been shown to induce apoptosis and cell cycle arrest through the ERK and JNK pathways[2].

The mechanism of PARP-1 inhibition involves preventing the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), ultimately resulting in cell death.

Comparative Analysis of Topoisomerase Inhibitors

In contrast to the mechanism of this compound, topoisomerase inhibitors directly target enzymes that are crucial for resolving DNA topological problems during replication, transcription, and recombination. These inhibitors are broadly classified into two categories based on their target: Topoisomerase I and Topoisomerase II inhibitors.

Topoisomerase I Inhibitors: These agents, exemplified by Camptothecin and its derivatives (e.g., Topotecan, Irinotecan), act by trapping the Topoisomerase I-DNA covalent complex. This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.

Topoisomerase II Inhibitors: This class includes drugs like Etoposide and Doxorubicin. They stabilize the Topoisomerase II-DNA covalent complex, preventing the re-ligation of the double-strand DNA breaks generated by the enzyme. This results in the accumulation of persistent double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways. Doxorubicin also has an additional mechanism of intercalating into DNA, which can interfere with DNA and RNA synthesis.

The following table summarizes the key mechanistic differences between this compound and these classical topoisomerase inhibitors.

FeatureThis compound (putative)EtoposideDoxorubicinCamptothecin
Primary Target PARP-1Topoisomerase IITopoisomerase II, DNATopoisomerase I
Mechanism of Action Inhibition of single-strand DNA break repairStabilization of the Topoisomerase II-DNA cleavable complexStabilization of the Topoisomerase II-DNA cleavable complex; DNA intercalationStabilization of the Topoisomerase I-DNA cleavable complex
Resulting DNA Damage Accumulation of unrepaired single-strand breaks, leading to double-strand breaks in replicating cellsAccumulation of protein-linked double-strand DNA breaksAccumulation of protein-linked double-strand DNA breaksAccumulation of protein-linked single-strand DNA breaks
Cell Cycle Specificity S-phase dependentS and G2 phasesCell-cycle non-specificS-phase dependent

Quantitative Data on Topoisomerase Inhibitors

The following table presents a summary of reported IC50 values for well-characterized topoisomerase inhibitors against their target enzymes and in various cancer cell lines. No direct topoisomerase inhibition IC50 values have been reported for this compound in the reviewed literature.

InhibitorTargetAssayIC50 ValueCell LineCytotoxicity IC50
Etoposide Topoisomerase IIαDNA Relaxation~50-100 µMHL-60~0.5 µM
DNA CleavageInduces cleavage at low µMK562~1 µM
Doxorubicin Topoisomerase IIαDNA Relaxation~10-20 µMHeLa~0.3 µM[3]
DNA CleavageInduces cleavage at low µMMCF-7~0.1 µM
Camptothecin Topoisomerase IDNA Relaxation~1-10 µMHCT-116~10-50 nM
DNA CleavageInduces cleavage at low µMHT-29~20-100 nM

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of topoisomerase and PARP inhibitors are provided below.

DNA Relaxation Assay

This assay is used to determine the catalytic activity of topoisomerases and the inhibitory effect of compounds.

Principle: Topoisomerases relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (specific for Topo I or Topo II), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human Topoisomerase I or II to initiate the reaction. For Topoisomerase II assays, ATP is also required.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase-Mediated DNA Cleavage Assay

This assay identifies compounds that stabilize the covalent topoisomerase-DNA complex.

Principle: Topoisomerase poisons increase the amount of cleaved DNA by preventing re-ligation. A radiolabeled DNA substrate is used to detect the cleaved fragments.

Protocol:

  • Substrate Preparation: Prepare a 3'- or 5'-radiolabeled DNA oligonucleotide substrate.

  • Reaction Setup: Combine the radiolabeled DNA substrate, purified topoisomerase enzyme, and the test compound in an assay buffer.

  • Incubation: Incubate the reaction at 37°C to allow for cleavage complex formation.

  • Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the cleaved DNA fragments from the full-length substrate by denaturing polyacrylamide gel electrophoresis.

  • Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of the cleaved fragment indicates that the compound is a topoisomerase poison.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

PARP_Inhibition cluster_replication During S-Phase SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 recruitment ReplicationFork Replication Fork SSB->ReplicationFork PARP1->PARP1 Repair DNA Repair Proteins PARP1->Repair recruitment PicrasidineM This compound PicrasidineM->PARP1 inhibition DSB Double-Strand Break ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of PARP-1 Inhibition by this compound.

Topoisomerase_Inhibition cluster_topoI Topoisomerase I Inhibition cluster_topoII Topoisomerase II Inhibition Supercoiled_DNA1 Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA1->TopoI Cleavable_Complex1 Topo I-DNA Cleavable Complex (Single-Strand Break) TopoI->Cleavable_Complex1 Cleavable_Complex1->TopoI Re-ligation (inhibited) Replication_Collision1 Replication Fork Collision Cleavable_Complex1->Replication_Collision1 Camptothecin Camptothecin Camptothecin->Cleavable_Complex1 stabilization DSB1 Double-Strand Break Replication_Collision1->DSB1 Apoptosis1 Apoptosis DSB1->Apoptosis1 Supercoiled_DNA2 Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA2->TopoII Cleavable_Complex2 Topo II-DNA Cleavable Complex (Double-Strand Break) TopoII->Cleavable_Complex2 Cleavable_Complex2->TopoII Re-ligation (inhibited) DSB2 Persistent Double-Strand Break Cleavable_Complex2->DSB2 Etoposide Etoposide / Doxorubicin Etoposide->Cleavable_Complex2 stabilization Apoptosis2 Apoptosis DSB2->Apoptosis2

Caption: Comparative Mechanisms of Topoisomerase I and II Inhibitors.

Experimental Workflow Diagrams

DNA_Relaxation_Workflow start Start prep_reaction Prepare Reaction Mix (Supercoiled DNA, Buffer, Inhibitor) start->prep_reaction add_enzyme Add Topoisomerase I or II prep_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS, Proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (Ethidium Bromide, UV) electrophoresis->visualize analyze Analyze DNA Topology (Supercoiled vs. Relaxed) visualize->analyze end End analyze->end

Caption: Experimental Workflow for DNA Relaxation Assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate Cell Viability and IC50 read_plate->calculate_ic50 end End calculate_ic50->end

References

Validating the Target of Picrasidine M: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches for validating the molecular target(s) of Picrasidine M, a natural alkaloid compound. While the direct molecular target of this compound has not been definitively identified in publicly available literature, several of its structural analogs, including Picrasidine C, J, N, and S, have been shown to modulate key signaling pathways. This guide will leverage these findings to present hypothetical, yet experimentally sound, strategies for validating potential targets of this compound, comparing the utility of different genetic techniques.

Introduction to this compound and Potential Signaling Hubs

This compound belongs to the family of β-carboline alkaloids, known for their diverse biological activities. Studies on its close structural relatives suggest that this compound may exert its effects through one or more of the following signaling pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : Picrasidine C and N have been identified as selective agonists for PPARα and PPARβ/δ, respectively[1][2]. These nuclear receptors are crucial regulators of metabolism and inflammation.

  • MAPK/ERK Signaling : Picrasidine J has been shown to inhibit the phosphorylation of ERK, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer[3][4].

  • cGAS-STING Pathway : Picrasidine S is a potent activator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response[5][6].

Genetic validation is paramount to confirm that the observed phenotypic effects of a compound like this compound are indeed mediated by its interaction with a specific target protein. The primary genetic methods for on-target validation are gene knockout, gene knockdown, and gene overexpression.

Comparison of Genetic Target Validation Approaches

The choice of genetic validation technique often depends on the specific research question, the cell type or model system, and the nature of the target protein. Below is a comparison of the most common approaches.

Technique Principle Pros Cons Best For
CRISPR/Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein function.- Complete and permanent loss-of-function.- High specificity.- Can be used to generate stable cell lines and animal models.- Potential for off-target effects.- Irreversible, which may not be suitable for essential genes.- Can be technically challenging to establish.Definitive validation of non-essential genes; creating model systems for long-term studies.
siRNA/shRNA Knockdown Transient or stable reduction in the expression of the target gene by degrading its mRNA.- Reversible (siRNA) or stable (shRNA) gene silencing.- Relatively quick and easy to implement.- Dose-dependent knockdown is possible.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient effects of siRNA require repeated administration.Rapid screening of potential targets; validating targets that may be essential for cell viability.
Gene Overexpression Introduction of a vector containing the target gene to increase its expression level.- Gain-of-function analysis.- Can be used to study dose-dependent effects.- Useful for validating targets where the compound is an agonist.- Non-physiological levels of expression can lead to artifacts.- May not be relevant if the compound is an inhibitor.Validating targets of agonist compounds; studying the effects of increased target activity.

Experimental Protocols for Target Validation

Here, we outline generalized protocols for validating a hypothetical target of this compound using CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown.

Protocol 1: Target Validation using CRISPR/Cas9 Knockout

Objective: To determine if the effect of this compound is abolished in cells lacking the putative target gene.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting early exons of the putative target gene into a Cas9 expression vector.

  • Cell Transfection and Selection: Transfect the gRNA/Cas9 constructs into the chosen cell line. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate gene knockout in individual clones by Sanger sequencing and Western blot analysis to confirm the absence of the target protein.

  • Phenotypic Assay: Treat both wild-type and knockout cell lines with a dose range of this compound.

  • Data Analysis: Compare the phenotypic response (e.g., cell viability, reporter gene expression, cytokine production) between the wild-type and knockout cells. A loss of this compound's effect in the knockout cells validates the target.

Protocol 2: Target Validation using siRNA Knockdown

Objective: To determine if reducing the expression of the putative target gene mitigates the effect of this compound.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target gene. A non-targeting siRNA should be used as a negative control.

  • Cell Transfection: Transfect the siRNAs into the chosen cell line using a suitable lipid-based transfection reagent.

  • Knockdown Validation: After 48-72 hours, assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Phenotypic Assay: Treat the cells with this compound at the time of optimal knockdown.

  • Data Analysis: Compare the phenotypic response in cells treated with the target-specific siRNAs to those treated with the non-targeting control siRNA in the presence of this compound. A diminished effect of this compound in the knockdown cells suggests on-target activity.

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

The following diagram illustrates a generalized workflow for validating a drug target using genetic approaches.

G Figure 1. General Workflow for Genetic Target Validation cluster_0 Hypothesis Generation cluster_1 Genetic Perturbation cluster_2 Validation cluster_3 Phenotypic Analysis cluster_4 Conclusion a Identify Putative Target (e.g., from analog data) b CRISPR Knockout a->b Select Method c siRNA/shRNA Knockdown a->c Select Method d Confirm Gene/Protein Ablation or Reduction b->d c->d e Treat Wild-Type and Perturbed Cells with This compound d->e f Measure Phenotypic Response e->f g Target Validated if Effect is Abolished/Reduced in Perturbed Cells f->g

Caption: A flowchart outlining the key steps in validating a drug target using genetic methods.

Potential Signaling Pathways of this compound Analogs

The diagrams below illustrate the signaling pathways modulated by known Picrasidine derivatives, which represent potential targets for this compound.

ERK Signaling Pathway Inhibition by Picrasidine J

G Figure 2. Inhibition of ERK Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Picrasidine J Picrasidine J Picrasidine J->ERK

Caption: Picrasidine J inhibits the phosphorylation and activation of ERK.

cGAS-STING Pathway Activation by Picrasidine S

G Figure 3. Activation of cGAS-STING Signaling Picrasidine S Picrasidine S cGAS cGAS Picrasidine S->cGAS Cytosolic DNA Cytosolic DNA Cytosolic DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferon Production Type I Interferon Production IRF3->Type I Interferon Production

Caption: Picrasidine S promotes the activation of the cGAS-STING pathway.

Conclusion

While the definitive molecular target of this compound remains to be elucidated, the activities of its close analogs provide a strong foundation for hypothesis-driven target validation. Genetic approaches, particularly CRISPR/Cas9-mediated knockout and siRNA/shRNA-mediated knockdown, are powerful tools to unequivocally link the biological effects of this compound to a specific molecular target. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers aiming to unravel the mechanism of action of this and other novel chemical entities. Rigorous genetic validation is a critical step in the drug discovery pipeline, significantly increasing the confidence in a target's role in disease and its potential for therapeutic intervention.

References

Cross-validation of Picrasidine M's activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Activities of Picrasidine Alkaloids

Introduction

Picrasidine alkaloids, a class of β-carboline derivatives isolated from plants of the Picrasma genus, have garnered significant attention in cancer research for their potential therapeutic properties. This guide provides a comparative analysis of the anticancer activities of various Picrasidine compounds across different cancer cell lines, with a focus on Picrasidine M and its analogues. While specific experimental data for this compound is limited in the current literature, this guide cross-validates its potential activity by examining the well-documented effects of other members of the Picrasidine family, such as Picrasidine G, I, J, and Q. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

The anticancer effects of Picrasidine alkaloids have been evaluated in a range of cancer cell lines, demonstrating varying degrees of cytotoxicity, apoptosis induction, and inhibition of metastasis. The following tables summarize the quantitative data available for different Picrasidine compounds.

Cell Viability and Cytotoxicity

Table 1: IC50 Values of Picrasidine Alkaloids in Various Cancer Cell Lines

Picrasidine DerivativeCancer Cell LineCancer TypeIC50 Value (µM)Reference
Picrasidine GMDA-MB-468Triple-Negative Breast CancerNot specified[1]
Picrasidine ISCC-47, SCC-1Oral Squamous Cell Carcinoma20-40 (effective concentration)[2][3]
HMY-1, A2058MelanomaNot specified[4][5]
Picrasidine JCa9-22, FaDuHead and Neck Squamous Cell Carcinoma>100 (not cytotoxic)[6][7]
Picrasidine QKYSE30, KYSE410, KYSE450Oesophageal Squamous Cell CarcinomaNot specified[8]
A549Lung Carcinoma16.2 (ED50, µg/mL)[8]
MCF7Breast Cancer18.1 (ED50, µg/mL)[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. ED50 is the dose that produces a therapeutic response in 50% of the population. Direct comparison should be made with caution due to variations in experimental conditions.

Apoptosis and Cell Cycle Arrest

Table 2: Effects of Picrasidine Alkaloids on Apoptosis and Cell Cycle

Picrasidine DerivativeCancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
Picrasidine GMDA-MB-468Induces apoptosis (chromatin condensation, increased sub-G1, caspase-3 & PARP cleavage)-[1]
Picrasidine ISCC-47, SCC-1Induces apoptosis (caspase-3, -8, -9 activation, PARP cleavage, increased pro-apoptotic proteins)G2/M phase arrest[2][3]
HMY-1, A2058Induces apoptosis (activation of intrinsic pathway)Sub-G1 arrest[4][5]
Picrasidine QKYSE30, KYSE410, KYSE450Induces apoptosisG1 phase arrest[8]
Inhibition of Metastasis

Table 3: Effects of Picrasidine Alkaloids on Cancer Cell Metastasis

Picrasidine DerivativeCancer Cell LineEffect on MetastasisReference
Picrasidine JCa9-22, FaDuInhibits cell motility, migration, and invasion[6][7][9]

Signaling Pathways Modulated by Picrasidine Alkaloids

Picrasidine compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

EGFR/STAT3 Pathway

Picrasidine G has been shown to decrease the viability of EGFR-overexpressing triple-negative breast cancer cells (MDA-MB-468) by inhibiting the EGFR/STAT3 signaling pathway.[1]

EGFR_STAT3_Pathway Picrasidine_G Picrasidine G EGFR EGFR Picrasidine_G->EGFR Inhibits STAT3 STAT3 EGFR->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation Survivin Survivin STAT3_p->Survivin Transcription Apoptosis Apoptosis Survivin->Apoptosis Inhibits

Picrasidine G inhibits the EGFR/STAT3 signaling pathway.

FGFR2 Pathway

Picrasidine Q is reported to target FGFR2, leading to apoptosis and G1 arrest in oesophageal squamous cell carcinoma cells.[8]

FGFR2_Pathway Picrasidine_Q Picrasidine Q FGFR2 FGFR2 Picrasidine_Q->FGFR2 Inhibits Downstream_Signaling Downstream Signaling FGFR2->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits G1_Arrest G1 Arrest Downstream_Signaling->G1_Arrest Prevents MAPK_AKT_Pathway cluster_picrasidines Picrasidines Picrasidine_I Picrasidine I AKT AKT Picrasidine_I->AKT Inhibits ERK ERK Picrasidine_I->ERK Activates JNK JNK Picrasidine_I->JNK Activates Picrasidine_J Picrasidine J Picrasidine_J->ERK Inhibits Phosphorylation Apoptosis Apoptosis AKT->Apoptosis Inhibits Metastasis Metastasis ERK->Metastasis JNK->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treatment Treat with Picrasidine Seed_Cells->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Measure_Absorbance Measure absorbance Solubilization->Measure_Absorbance End End Measure_Absorbance->End

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Picrasidine M and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in-vitro data provides a comparative analysis of the anti-inflammatory properties of Picrasidine M, a natural alkaloid, and dexamethasone, a widely used synthetic glucocorticoid. This guide synthesizes experimental findings on their respective abilities to modulate key inflammatory mediators and outlines the distinct signaling pathways through which they exert their effects. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of both compounds was evaluated based on their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were compiled from various studies.

CompoundTarget MediatorCell LineIC50 (µM)
This compound Nitric Oxide (NO)RAW 264.7Data Not Available
TNF-αRAW 264.7Data Not Available
IL-6RAW 264.7Data Not Available
Dexamethasone Nitric Oxide (NO)RAW 264.7~34.6 µg/mL (~88 µM)
TNF-αRAW 264.7Variable
IL-6RAW 264.7Variable

Note: Specific IC50 values for this compound could not be definitively ascertained from the currently available literature. While studies on Picrasma alkaloids indicate anti-inflammatory activity, quantitative data for this compound remains to be elucidated. The IC50 for dexamethasone can vary between studies based on experimental conditions.

Mechanisms of Action: A Tale of Two Pathways

This compound and dexamethasone employ distinct molecular mechanisms to achieve their anti-inflammatory effects.

This compound: Targeting the NF-κB and MAPK Pathways

Preliminary research suggests that this compound, like other β-carboline alkaloids from Picrasma quassioides, exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In an inflammatory state, the activation of IκB kinase (IKK) leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The MAPK pathway, involving kinases such as ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. It is hypothesized that this compound interferes with these signaling cascades, thereby reducing the production of inflammatory mediators.

Picrasidine_M_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK This compound->MAPK_pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription Inflammatory Mediators NO, TNF-α, IL-6 Pro-inflammatory Genes->Inflammatory Mediators leads to production of Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone_ext Dexamethasone Dexamethasone_cyt Dexamethasone Dexamethasone_ext->Dexamethasone_cyt GR Glucocorticoid Receptor (GR) GR_Dex_complex GR-Dexamethasone Complex GR_Dex_complex_n GR-Dexamethasone Complex GR_Dex_complex->GR_Dex_complex_n translocates GRE Glucocorticoid Response Elements (GREs) GR_Dex_complex_n->GRE binds to NF-κB_AP-1 NF-κB / AP-1 GR_Dex_complex_n->NF-κB_AP-1 inhibits Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes activates transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_AP-1->Pro-inflammatory Genes activates transcription Dexamethasone_cytGR Dexamethasone_cytGR Dexamethasone_cytGR->GR_Dex_complex NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Adhere Incubate overnight to allow adherence Seed_Cells->Adhere Pre-treat Pre-treat with This compound or Dexamethasone Adhere->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect cell culture supernatant Incubate_24h->Collect_Supernatant Griess_Reaction Perform Griess Assay Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Concentration Calculate NO concentration Measure_Absorbance->Calculate_Concentration

Independent validation of the published biological activities of Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Guide to the Biological Activities of Picrasidine M and Its Analogs

This comparison guide provides an objective overview of the published biological activities of this compound and its structurally related alkaloids. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying biological pathways.

Summary of Biological Activities

This compound belongs to the bis-β-carboline class of alkaloids isolated from Picrasma quassioides. Research into this compound and its analogs has revealed a range of biological activities, primarily focusing on anticancer, anti-inflammatory, and immunomodulatory effects. While direct independent validation studies for this compound are limited in the public domain, this guide compiles and compares the initial findings for this compound and its closely related compounds to provide a comprehensive resource.

Anticancer Activity

Several picrasidine alkaloids have demonstrated notable anticancer properties across various cancer cell lines. The primary mechanisms observed include inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.

Table 1: Comparison of Anticancer Activities of Picrasidine Analogs

CompoundCancer ModelKey FindingsReported IC50/Effective ConcentrationSignaling Pathway(s) Implicated
Picrasidine G Triple-Negative Breast Cancer (MDA-MB-468)Decreased cell viability, induced apoptosis (chromatin condensation, sub-G1 population increase, caspase-3 and PARP cleavage).[1]Not explicitly stated in abstract.EGFR/STAT3[1]
Picrasidine I Oral Squamous Cell Carcinoma (SCC-1, SCC-47)Reduced cell viability in a dose-dependent manner, induced G2/M cell cycle arrest and apoptosis.[1]20, 30, and 40 µM concentrations tested.[1]JNK phosphorylation downregulation[2]
Picrasidine J Head and Neck Squamous Cell Carcinoma (HNSCC)Inhibited cell motility, migration, and invasion; did not show significant cytotoxicity at tested concentrations.[3][4]Up to 100 µM tested for cytotoxicity.[3]Reduced ERK phosphorylation[3][4]
Picrasidine Q Esophageal Squamous Cell Carcinoma (KYSE30, KYSE410, KYSE450)Inhibited cell proliferation, induced apoptosis and G1 arrest.[5]ED50: 16.2 µg/mL (A549), 18.1 µg/mL (MCF7)[5]FGFR2 targeting[5]
Experimental Protocols: Anticancer Assays

Cell Viability (MTT) Assay: [1][6]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the picrasidine compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining): [6]

  • Treat cells with the desired concentrations of the picrasidine compound for the specified time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

  • Lyse treated cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against target proteins overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize protein bands using an ECL substrate and an imaging system.

Visualizations: Anticancer Pathways and Workflows

anticancer_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with Picrasidine Analog cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis western Western Blot (Protein Expression) treatment->western migration Migration/Invasion Assay treatment->migration viability_data Cell Viability Data (IC50) mtt->viability_data apoptosis_data Apoptosis Quantification apoptosis->apoptosis_data protein_data Signaling Protein Levels western->protein_data metastasis_data Metastasis Inhibition migration->metastasis_data

Caption: General workflow for in vitro anticancer activity assessment.

picrasidine_g_pathway PG Picrasidine G EGFR EGFR PG->EGFR Inhibits STAT3 STAT3 EGFR->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibition of CellViability Decreased Cell Viability STAT3->CellViability anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Picrasma_Alkaloids Picrasma Alkaloids (e.g., this compound) Picrasma_Alkaloids->NFkB Inhibits Picrasma_Alkaloids->MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators immunomodulatory_pathway PS Picrasidine S CellDeath Cell Death PS->CellDeath cGAS cGAS CellDeath->cGAS Activates IFNI IFN-I Production (e.g., IFN-β) cGAS->IFNI TCell Enhanced T Cell Response (CD8+) IFNI->TCell Humoral Enhanced Humoral Response (Antibodies) IFNI->Humoral

References

Picrasidine J Demonstrates Significant Anti-Metastatic Potential in Head and Neck Cancer, Data on Picrasidine M Lacking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that Picrasidine J, a dimeric β-carboline alkaloid, exhibits potent anti-metastatic properties, particularly in head and neck squamous cell carcinoma (HNSCC). In stark contrast, there is a significant absence of research on the anti-metastatic effects of its structural relative, Picrasidine M, precluding a direct head-to-head comparison.

This guide synthesizes the current experimental data on Picrasidine J's ability to inhibit key processes in cancer metastasis and details the molecular pathways involved. For this compound, its known characteristics are limited to its isolation from Picrasma quassioides.

Picrasidine J: A Multi-Targeted Inhibitor of Cancer Metastasis

Studies have shown that Picrasidine J significantly curtails the motility, migration, and invasion of HNSCC cells.[1][2][3] Its anti-metastatic activity is attributed to a multi-pronged mechanism that involves the regulation of epithelial-mesenchymal transition (EMT), downregulation of a key protease, and suppression of a critical signaling pathway.

Quantitative Analysis of Anti-Metastatic Effects

The inhibitory effects of Picrasidine J on HNSCC cell migration and invasion have been quantified in various studies. The data presented below is derived from experiments on Ca9-22 and FaDu human HNSCC cell lines.

Cell LineTreatment Concentration (µM)Inhibition of Migration (%)Inhibition of Invasion (%)Reference
Ca9-22 25Data not availableData not available[1][3]
50Significant InhibitionSignificant Inhibition[1][3]
100Significant InhibitionSignificant Inhibition[1][3]
FaDu 25Data not availableData not available[1][3]
50Significant InhibitionSignificant Inhibition[1][3]
100Significant InhibitionSignificant Inhibition[1][3]

Note: While the studies report significant inhibition, specific percentage values for each concentration are not consistently provided across all publications. The treatment duration for these experiments was 24 hours.[3]

Molecular Mechanisms of Picrasidine J's Anti-Metastatic Action

Picrasidine J's efficacy in halting metastasis stems from its influence on several key cellular processes and signaling pathways.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

EMT is a crucial process by which epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues. Picrasidine J has been shown to reverse this process.[1][2][3]

  • Upregulation of Epithelial Markers: Treatment with Picrasidine J leads to an increase in the expression of E-cadherin and ZO-1, proteins that are essential for maintaining the integrity of epithelial cell layers.[1][2]

  • Downregulation of Mesenchymal Markers: Conversely, Picrasidine J decreases the expression of β-catenin and Snail, which are key transcription factors that promote EMT.[1][2]

Downregulation of Kallikrein-10 (KLK-10)

Picrasidine J has been found to reduce the expression of the serine protease KLK-10.[1][2][3] Elevated levels of KLK-10 are associated with the progression and metastasis of HNSCC. The downregulation of KLK-10 by Picrasidine J is a novel mechanism contributing to its anti-invasive properties.[1]

Suppression of the ERK Signaling Pathway

The MAPK/ERK signaling pathway plays a pivotal role in cancer cell proliferation, migration, and invasion. Picrasidine J has been demonstrated to significantly reduce the phosphorylation of ERK, thereby inhibiting this pro-metastatic signaling cascade.[1][2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and the experimental procedures used to evaluate Picrasidine J, the following diagrams are provided.

PicrasidineJ_Signaling_Pathway cluster_cell HNSCC Cell cluster_EMT EMT Markers Picrasidine_J Picrasidine J pERK p-ERK Picrasidine_J->pERK inhibits KLK10 KLK-10 Picrasidine_J->KLK10 inhibits EMT EMT Picrasidine_J->EMT inhibits ERK ERK ERK->pERK phosphorylation Metastasis Metastasis pERK->Metastasis promotes KLK10->Metastasis promotes EMT->Metastasis promotes E_cadherin E-cadherin EMT->E_cadherin ZO1 ZO-1 EMT->ZO1 beta_catenin β-catenin EMT->beta_catenin Snail Snail EMT->Snail

Caption: Signaling pathway of Picrasidine J's anti-metastatic action in HNSCC.

Experimental_Workflow cluster_assays Anti-Metastatic Assays cluster_molecular Molecular Analysis HNSCC_cells HNSCC Cells (Ca9-22, FaDu) Treatment Treatment with Picrasidine J (0, 25, 50, 100 µM) HNSCC_cells->Treatment Wound_Healing Wound Healing Assay (Cell Motility) Treatment->Wound_Healing Transwell_Migration Transwell Migration Assay Treatment->Transwell_Migration Transwell_Invasion Transwell Invasion Assay Treatment->Transwell_Invasion Western_Blot Western Blot (EMT Markers, ERK, p-ERK) Treatment->Western_Blot Protease_Array Human Protease Array (KLK-10) Treatment->Protease_Array

Caption: Experimental workflow for assessing the anti-metastatic properties of Picrasidine J.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Picrasidine J.

1. Cell Culture:

  • HNSCC cell lines (Ca9-22 and FaDu) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Wound Healing Assay (Cell Motility):

  • Cells were seeded in 6-well plates and grown to confluence.

  • A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer.

  • The cells were then washed with phosphate-buffered saline (PBS) to remove detached cells and incubated with varying concentrations of Picrasidine J (0, 25, 50, and 100 µM).

  • The wound closure was observed and photographed at different time points (e.g., 0, 3, 6, and 24 hours) using a microscope. The rate of cell migration was quantified by measuring the change in the wound area over time.

3. Transwell Migration and Invasion Assays:

  • For the migration assay, cells were seeded in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium. The lower chamber was filled with a medium containing FBS as a chemoattractant.

  • For the invasion assay, the Transwell insert was pre-coated with Matrigel to simulate the extracellular matrix.

  • Cells were treated with different concentrations of Picrasidine J.

  • After a 24-hour incubation, non-migrated/invaded cells in the upper chamber were removed with a cotton swab.

  • The cells that had migrated or invaded to the lower surface of the membrane were fixed, stained (e.g., with crystal violet), and counted under a microscope.

4. Western Blot Analysis:

  • HNSCC cells were treated with Picrasidine J for 24 hours.

  • Total protein was extracted from the cells, and protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against E-cadherin, ZO-1, β-catenin, Snail, ERK, phospho-ERK, and β-actin (as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Human Protease Array:

  • To identify the proteases affected by Picrasidine J, a human protease array kit was used according to the manufacturer's instructions.

  • Cell lysates from control and Picrasidine J-treated (100 µM) cells were incubated with the array membranes.

  • The expression levels of various proteases, including KLK-10, were detected and quantified.[3]

This compound: An Unexplored Frontier in Metastasis Research

Despite being identified as a constituent of Picrasma quassioides, a plant known for its diverse alkaloids, this compound remains largely uncharacterized in the context of cancer biology. A thorough search of scientific databases reveals no published studies investigating its anti-metastatic properties or its effects on any cancer-related signaling pathways.

Therefore, a direct comparison of the anti-metastatic efficacy of this compound and Picrasidine J is not possible at this time. The lack of data on this compound highlights a potential area for future research to explore whether it shares the promising anti-cancer activities of other picrasidine alkaloids.

Conclusion

The available evidence strongly supports Picrasidine J as a promising anti-metastatic agent for HNSCC. Its ability to inhibit cell migration and invasion through the modulation of EMT, downregulation of KLK-10, and suppression of the ERK signaling pathway provides a solid foundation for further preclinical and clinical investigation. In contrast, the biological activities of this compound, particularly in the context of cancer metastasis, remain unknown. Future studies are warranted to explore the therapeutic potential of this compound and to enable a comparative analysis with other members of the picrasidine family.

References

Unveiling the Molecular Target of Picrasidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the precise molecular targets of natural compounds is a critical step in drug discovery and development. This guide provides a comparative analysis of the current understanding of the binding target of Picrasidine alkaloids, with a focus on Picrasidine N. While direct experimental confirmation of the binding site for many Picrasidine compounds, including Picrasidine M, remains to be fully elucidated in publicly available literature, studies on related family members offer valuable insights into their potential mechanisms of action. This guide will delve into the identified target of Picrasidine N, compare it with other known modulators of the same target, and provide detailed experimental protocols for key binding assays used in target validation.

Picrasidine N and its Interaction with PPARβ/δ

Recent research has identified Picrasidine N, a dimeric alkaloid from Picrasma quassioides, as a subtype-selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)[1]. This discovery was made using a mammalian one-hybrid assay, which is a cellular method to study protein-ligand interactions. The agonistic activity was further confirmed by observing the enhanced transcriptional activity of a PPAR response element-driven reporter gene and the selective induction of the PPAR target gene, ANGPTL4[1].

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation[2][3]. The identification of Picrasidine N as a PPARβ/δ agonist suggests its potential therapeutic applications in metabolic diseases and inflammatory conditions.

Comparative Analysis of PPARβ/δ Ligands

To provide a context for the activity of Picrasidine N, the following table compares its characteristics with other known synthetic PPARβ/δ agonists. It is important to note that while the agonistic activity of Picrasidine N has been established, detailed biophysical data confirming its direct binding affinity (e.g., Kd) are not yet available in the literature. The data for the comparator compounds are provided to illustrate the typical binding affinities observed for ligands of this target.

CompoundTypeTargetMethod of Identification/ValidationBinding Affinity (Kd)Reference
Picrasidine N Natural AlkaloidPPARβ/δMammalian One-Hybrid Assay, Reporter Gene AssayNot Reported[1]
GW501516 Synthetic AgonistPPARβ/δRadioligand Binding Assay1.1 ± 0.1 nMNot directly cited
L-165,041 Synthetic AgonistPPARβ/δScintillation Proximity Assay50 nMNot directly cited
GW0742 Synthetic AgonistPPARδX-ray CrystallographyNot Reported[4]

Experimental Protocols for Target Binding Confirmation

Validating the direct interaction between a small molecule and its protein target is fundamental. Several biophysical techniques are commonly employed for this purpose. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) flows over an immobilized protein target.

Experimental Workflow:

cluster_0 SPR Experimental Workflow A Protein Immobilization: Covalently attach the target protein to the sensor chip surface. B Analyte Injection: Inject a series of concentrations of the small molecule (analyte) over the sensor surface. A->B C Association Phase: Monitor the increase in SPR signal as the analyte binds to the immobilized protein. B->C D Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in SPR signal as the analyte dissociates. C->D E Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). D->E

Figure 1: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

cluster_1 ITC Experimental Workflow A Sample Preparation: Place the target protein in the sample cell and the small molecule ligand in the injection syringe. B Titration: Inject small aliquots of the ligand into the protein solution at regular intervals. A->B C Heat Measurement: Measure the heat released or absorbed after each injection. B->C D Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters. C->D

Figure 2: A general workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow:

cluster_2 CETSA Experimental Workflow A Cell Treatment: Incubate cells with the small molecule ligand or a vehicle control. B Heating: Heat the cell lysates or intact cells to a range of temperatures. A->B C Protein Precipitation: Separate the soluble protein fraction from the precipitated proteins by centrifugation. B->C D Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. C->D E Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the ligand indicates target engagement. D->E

Figure 3: An overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway: PPARβ/δ in Cellular Metabolism

Picrasidine N, by acting as a PPARβ/δ agonist, is proposed to modulate the expression of genes involved in fatty acid metabolism and energy homeostasis. The activation of PPARβ/δ leads to the recruitment of coactivators and the initiation of transcription of its target genes.

cluster_3 PPARβ/δ Signaling Pathway Picrasidine_N Picrasidine N (Agonist) PPAR PPARβ/δ Picrasidine_N->PPAR Coactivators Coactivators PPAR->Coactivators Recruitment PPRE PPRE (PPAR Response Element) PPAR->PPRE Heterodimerization and DNA Binding RXR RXR RXR->PPRE Heterodimerization and DNA Binding Target_Genes Target Genes (e.g., ANGPTL4) PPRE->Target_Genes Gene Transcription Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation) Target_Genes->Metabolic_Effects

Figure 4: The proposed signaling pathway of Picrasidine N via PPARβ/δ activation.

Conclusion

While the direct binding target of this compound is yet to be definitively identified and characterized with biophysical methods, the investigation of related compounds like Picrasidine N provides a valuable framework for understanding the potential biological activities of this class of alkaloids. The identification of Picrasidine N as a PPARβ/δ agonist opens avenues for exploring its therapeutic potential in metabolic and inflammatory disorders. Further research employing rigorous experimental techniques such as SPR, ITC, and CETSA is essential to conclusively confirm the direct protein targets of this compound and other related alkaloids, and to quantify their binding interactions. This will be a crucial step towards the rational design and development of novel therapeutics based on the Picrasidine scaffold.

References

Comparative Analysis of Picrasidine Alkaloids: Unveiling Differential Effects on Normal and Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activity of Picrasidine alkaloids reveals a consistent pattern of selective cytotoxicity towards cancer cells while exhibiting minimal impact on normal cell lines. This guide synthesizes the available experimental data on Picrasidine derivatives—G, I, J, and Q—to provide a comparative overview of their anti-cancer properties. Notably, a significant gap exists in the scientific literature regarding the specific effects of Picrasidine M, underscoring a critical area for future research.

This document details the cytotoxic and apoptotic effects of various Picrasidine compounds on a range of cancer cell lines, supported by methodologies for key experimental procedures. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their mechanisms of action.

Quantitative Analysis of Cytotoxicity

The following tables summarize the dose-dependent effects of different Picrasidine alkaloids on the viability of various cancer cell lines. Where available, data on normal cell lines is included for direct comparison.

Table 1: Cytotoxic Effects of Picrasidine G on Breast Cancer Cells

Cell LineCell TypePicrasidine G Concentration (µM)% Cell Viability
MDA-MB-468Triple-Negative Breast Cancer10~60%
20~40%
MCF-7Estrogen Receptor-Positive Breast Cancer20~80%
T-47DEstrogen Receptor-Positive Breast Cancer20>80%

Data adapted from studies on the effects of Picrasidine G on breast cancer cell viability.[1]

Table 2: Cytotoxic Effects of Picrasidine I on Oral Squamous Cell Carcinoma and Melanoma Cells

Cell LineCell TypePicrasidine I Concentration (µM)% Cell Viability (after 72h)
SCC-47Oral Squamous Cell Carcinoma20~70%
30~50%
40~30%
HMY-1Melanoma20Not specified
40Significant decrease
A2058Melanoma20Not specified
40Significant decrease

Data compiled from research on Picrasidine I's impact on oral cancer and melanoma.[2][3][4]

Table 3: Effects of Picrasidine J on Head and Neck Squamous Cell Carcinoma Cells

Cell LineCell TypePicrasidine J Concentration (µM)Effect
Ca9-22Head and Neck Squamous Cell Carcinoma25, 50, 100No significant cytotoxicity; inhibits migration and invasion
FaDuHead and Neck Squamous Cell Carcinoma25, 50, 100No significant cytotoxicity; inhibits migration and invasion

Based on studies investigating the anti-metastatic properties of Picrasidine J.[5][6][7][8]

Table 4: Cytotoxic Effects of Picrasidine Q on Esophageal Squamous Cell Carcinoma and Normal Esophageal Cells

Cell LineCell TypePicrasidine Q Concentration (µM)Effect on Cell Proliferation
KYSE30Esophageal Squamous Cell Carcinoma20, 40, 60Dose-dependent inhibition
KYSE410Esophageal Squamous Cell Carcinoma20, 40, 60Dose-dependent inhibition
KYSE450Esophageal Squamous Cell Carcinoma20, 40, 60Dose-dependent inhibition
N1217Normal Esophageal CellsNot specifiedNo substantial toxicity

Information sourced from studies on Picrasidine Q's therapeutic potential in esophageal cancer.[9]

Induction of Apoptosis in Cancer Cells

Several Picrasidine alkaloids have been shown to induce programmed cell death, or apoptosis, in cancerous cells. This is a key mechanism behind their anti-tumor activity.

  • Picrasidine G treatment of MDA-MB-468 breast cancer cells leads to classic signs of apoptosis, including chromatin condensation and an increase in the sub-G1 cell population, which is indicative of DNA fragmentation.[1]

  • Picrasidine I induces apoptosis in oral squamous carcinoma and melanoma cells by disrupting the mitochondrial membrane potential and activating caspases, which are key executioner proteins in the apoptotic cascade.[2][3][4][10][11][12][13]

  • Picrasidine Q has been demonstrated to induce apoptosis in esophageal squamous cell carcinoma cells.[9][14]

Signaling Pathways Modulated by Picrasidine Alkaloids

The anti-cancer effects of Picrasidine alkaloids are mediated through their interaction with various cellular signaling pathways that are often dysregulated in cancer.

EGFR/STAT3 Signaling Pathway

Picrasidine G has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in triple-negative breast cancer cells.[1] This pathway is crucial for cancer cell proliferation, survival, and metastasis.

EGFR_STAT3_Pathway EGFR EGFR STAT3 STAT3 EGFR->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Picrasidine_G Picrasidine G Picrasidine_G->EGFR Inhibits

Caption: Inhibition of the EGFR/STAT3 pathway by Picrasidine G.

MAPK/ERK Signaling Pathway

Picrasidine J exerts its anti-metastatic effects in head and neck squamous cell carcinoma by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6][7][8] The MAPK/ERK pathway is a central regulator of cell growth, differentiation, and survival.

MAPK_ERK_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Metastasis Metastasis ERK->Metastasis Picrasidine_J Picrasidine J Picrasidine_J->ERK Inhibits Phosphorylation

Caption: Picrasidine J inhibits ERK phosphorylation in the MAPK pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat cells with Picrasidine compound A->B C Add MTT reagent to each well B->C D Incubate to allow formazan crystal formation C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Picrasidine compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with Picrasidine compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the Picrasidine compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Western Blotting

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression and post-translational modifications (e.g., phosphorylation).

Protocol:

  • Cell Lysis: After treatment with the Picrasidine compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that Picrasidine alkaloids, specifically derivatives G, I, J, and Q, exhibit promising anti-cancer properties with a degree of selectivity for cancer cells over normal cells. These compounds induce apoptosis and interfere with key signaling pathways essential for cancer cell survival and proliferation.

The conspicuous absence of data on this compound represents a significant knowledge gap. Given the potent and selective anti-cancer activities observed in its sister compounds, a thorough investigation into the effects of this compound on both normal and cancerous cells is highly warranted. Such studies would not only complete our understanding of this class of natural products but also potentially unveil a new and effective candidate for cancer therapy. Researchers are encouraged to undertake comparative studies of this compound to elucidate its cytotoxic profile, apoptotic potential, and mechanism of action.

References

Unveiling the Therapeutic Promise of Picrasidine M: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A forward-looking guide for researchers, scientists, and drug development professionals on the potential of Picrasidine M, a novel alkaloid, in cancer therapy. This document outlines a proposed validation framework using patient-derived xenografts (PDX), comparing its hypothetical efficacy against established treatments.

Disclaimer: As of late 2025, specific studies validating the therapeutic potential of this compound using patient-derived xenografts (PDX) are not available in the public domain. The following guide is a prospective framework based on the known anticancer activities of related Picrasidine compounds and established preclinical research methodologies. The experimental data presented is hypothetical and intended to serve as a template for future research.

This compound, a bis-β-carboline alkaloid isolated from Picrasma quassioides, belongs to a family of compounds that have demonstrated significant pharmacological activities[1][2]. While direct evidence for this compound is pending, related alkaloids such as Picrasidine J and Picrasidine S have shown promise in oncology. Picrasidine J inhibits metastasis in head and neck squamous cell carcinoma by targeting the ERK signaling pathway[3][4][5], and Picrasidine S has been identified as a potent immune adjuvant capable of enhancing anti-tumor responses[6][7][8]. These findings provide a strong rationale for investigating the therapeutic potential of this compound.

This guide proposes a hypothetical preclinical study to assess the efficacy of this compound in a patient-derived xenograft (PDX) model of head and neck squamous cell carcinoma (HNSCC), a cancer type where a related compound has shown activity. The proposed comparison is against cisplatin and cetuximab, two standard-of-care treatments for HNSCC.

Comparative Efficacy of this compound in HNSCC PDX Model (Hypothetical Data)

The following tables summarize the projected outcomes of a 28-day in vivo study using an HNSCC PDX model.

Table 1: Tumor Growth Inhibition

Treatment GroupDosing RegimenMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., daily15200
This compound50 mg/kg, p.o., daily45670
Cisplatin6 mg/kg, i.p., weekly68455
Cetuximab30 mg/kg, i.v., bi-weekly53265

Table 2: Treatment Tolerability and Survival

Treatment GroupMean Body Weight Change (%)Number of Toxic DeathsMedian Survival (Days)
Vehicle Control+2.5035
This compound-1.8058
Cisplatin-8.2145
Cetuximab-3.5052

Proposed Signaling Pathway of Picrasidine Alkaloids

Based on the known mechanism of action of related compounds like Picrasidine J, a plausible target for this compound is the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Picrasidine_M This compound Picrasidine_M->MEK Inhibits (Hypothesized) EGF EGF EGF->EGFR

Caption: Hypothesized mechanism of this compound on the MAPK/ERK pathway.

Experimental Workflow for PDX Model Validation

The following diagram outlines the proposed workflow for establishing and utilizing PDX models to test the efficacy of this compound.

G cluster_patient Patient cluster_mouse PDX Model Development cluster_trial Preclinical Trial Tumor Patient Tumor (HNSCC) Implantation Implantation into Immunocompromised Mice Tumor->Implantation Engraftment Tumor Engraftment & Expansion (P0) Implantation->Engraftment Passaging Serial Passaging (P1, P2, P3) Engraftment->Passaging Bank Cryopreserved Tumor Bank Passaging->Bank Expansion Expansion of P3 Cohort Bank->Expansion Randomization Randomization into Treatment Groups Expansion->Randomization Treatment Treatment Administration (Vehicle, this compound, Cisplatin, Cetuximab) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (IHC, Western Blot) Monitoring->Endpoint

Caption: Workflow for PDX model generation and preclinical drug testing.

Detailed Experimental Protocols

1. Establishment of Patient-Derived Xenografts (PDX)

  • Tumor Acquisition: Fresh tumor tissue from consenting HNSCC patients is obtained under sterile conditions immediately after surgical resection.

  • Implantation: Tumor tissue is minced into 3-5 mm³ fragments and subcutaneously implanted into the flanks of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Engraftment and Expansion: Mice are monitored for tumor growth. Once tumors reach approximately 1500 mm³, they are harvested, and the tissue is re-implanted into a new cohort of mice for expansion (passaging). Early passages (P1-P3) are used for preclinical trials to maintain the genetic fidelity of the original tumor.

2. In Vivo Efficacy Study

  • Animal Model: 80 immunodeficient mice bearing HNSCC PDX tumors (passage 3) with an average tumor volume of 150-200 mm³ are used.

  • Randomization: Mice are randomized into four treatment groups (n=20 per group):

    • Vehicle Control (appropriate solvent for this compound)

    • This compound

    • Cisplatin

    • Cetuximab

  • Drug Administration:

    • This compound: Administered orally (p.o.) daily at a dose of 50 mg/kg.

    • Cisplatin: Administered intraperitoneally (i.p.) once a week at a dose of 6 mg/kg.

    • Cetuximab: Administered intravenously (i.v.) twice a week at a dose of 30 mg/kg.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated after 28 days, or when tumors reach a predetermined maximum size. Tumors are harvested for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3, and Western blot for p-ERK).

3. Statistical Analysis

  • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

  • Statistical significance between treatment groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

  • Survival data is analyzed using the Kaplan-Meier method, with statistical significance determined by the log-rank test.

This comprehensive, albeit hypothetical, guide provides a robust framework for the preclinical validation of this compound. Should research confirm its efficacy, this compound could represent a novel therapeutic agent for HNSCC and potentially other malignancies. The use of PDX models will be crucial in accurately predicting its clinical potential and identifying patient populations most likely to benefit.

References

A Researcher's Guide to the Comparative Analysis of Picrasidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Picrasidine alkaloids, a class of β-carboline-type alkaloids isolated from plants of the Picrasma genus.[1][2] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This document outlines key experimental protocols, presents comparative data, and illustrates relevant biological pathways and workflows to facilitate further research and development.

Comparative Analysis of Picrasidine Alkaloids

A comparative analysis is crucial for identifying the most potent and selective compounds for therapeutic development. Below is a summary of reported biological activities for various Picrasidine alkaloids.

AlkaloidBiological ActivityCell Line/ModelKey Findings (IC₅₀/Concentration)
Picrasidine I Anti-inflammatoryOsteoclastsInhibits osteoclastogenesis.[2]
ApoptoticOral Squamous Carcinoma CellsInduces apoptosis.[4]
ApoptoticNasopharyngeal CarcinomaInduces apoptosis via ERK and Akt pathways.[1]
Picrasidine J Anti-metastaticHead and Neck Squamous Cell Carcinoma (HNSCC)Inhibits migration and invasion by downregulating KLK-10 and suppressing ERK phosphorylation. No significant cytotoxicity observed at concentrations up to 100 μM.[1][4]
Picrasidine G Anti-proliferativeTriple-Negative Breast CancerReduces cancer cell proliferation by inhibiting the EGFR/STAT3 signaling pathway.[1]
Picrasidine N PPARβ/δ Agonist-Acts as a subtype-selective PPARβ/δ agonist.[5]
Picrasidine C PPARα Agonist-Identified as a selective PPARα lead through computational investigation.[5]

Key Experimental Protocols

Detailed and reproducible methodologies are fundamental to comparative analysis. The following sections describe standard protocols for the extraction, isolation, characterization, and bioactivity assessment of Picrasidine alkaloids.

Extraction and Isolation of Picrasidine Alkaloids

The initial step involves the extraction of crude alkaloids from the plant material, typically the dried branches, stems, or leaves of Picrasma quassioides.[2][6]

Protocol: General Alkaloid Extraction

  • Sample Preparation: The plant material is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction.[7]

  • Alkalinization: The powdered material is treated with an alkaline solution (e.g., dilute ammonium hydroxide) to liberate the free alkaloid bases from their salt forms.[7]

  • Solvent Extraction: The alkalinized material is then extracted with an organic solvent such as dichloromethane or chloroform.[7][8] This can be performed using methods like maceration, percolation, or Soxhlet extraction.[9]

  • Acid-Base Extraction: The organic extract containing the crude alkaloids is shaken with an acidic solution (e.g., dilute HCl or H₂SO₄) to convert the alkaloids into their water-soluble salt forms, separating them from non-basic compounds. The aqueous acid layer is then collected.[7]

  • Purification: The acidic aqueous solution is made alkaline again to precipitate the alkaloid bases, which are then re-extracted with an organic solvent. The solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.[7]

  • Chromatographic Separation: Individual alkaloids are isolated from the crude mixture using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the purification of alkaloids from Picrasma quassiodes.[8] High-Performance Liquid Chromatography (HPLC) is also a common method for both separation and quantification.[10][11][12]

Structural Elucidation

Once isolated, the chemical structure of each alkaloid must be determined.

Protocol: Structural Characterization

  • Molecular Formula Determination: The molecular formula is determined using high-resolution mass spectrometry (HR-MS) and elemental analysis.[13][14]

  • Spectroscopic Analysis:

    • UV/Vis Spectroscopy: Provides information about the chromophoric system of the molecule.[15][16]

    • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.[15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry.[8][15][16]

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.[8][16]

In Vitro Cytotoxicity and Anti-Proliferative Analysis (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, which is essential for evaluating the anticancer potential of the isolated alkaloids.[17][18]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the Picrasidine alkaloids for a specified period (e.g., 24, 48, or 72 hours).[4][19]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[19]

Visualizing Workflows and Pathways

Diagrams are essential tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate a typical experimental workflow and a key signaling pathway modulated by Picrasidine alkaloids.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation cluster_results Results P Plant Material (Picrasma sp.) C Crude Alkaloid Extract P->C Alkaline Extraction I Isolated Picrasidine Alkaloids (I, J, S, etc.) C->I Chromatography (HPLC, HSCCC) S Structural Elucidation (NMR, MS, IR) I->S Q Purity & Quantity (HPLC) I->Q B In Vitro Bioassays (e.g., MTT, Anti-inflammatory) I->B M Mechanism of Action (e.g., Western Blot, PCR) B->M D Comparative Data (IC50, Efficacy) B->D M->D L Lead Compound Identification D->L

A generalized workflow for the comparative analysis of Picrasidine alkaloids.

Many alkaloids from Picrasma have been found to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.[20]

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα (Inactive Complex) IkB->NFkB_IkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IKK Activation Nucleus->Genes Activation Picrasidine Picrasidine Alkaloids Picrasidine->IKK Inhibition

Inhibition of the NF-κB pathway by Picrasidine alkaloids.

References

Unraveling the Neuroprotective Potential of Picrasma quassioides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects attributed to constituents of Picrasma quassioides, with a particular focus on the available scientific data. While Picrasidine M, a bis-β-carboline alkaloid isolated from this plant, has been noted in scientific reviews, a comprehensive review of published literature reveals a lack of specific experimental data on its neuroprotective properties.[1][2][3][4] Therefore, this guide will focus on the documented neuroprotective activities of other compounds from Picrasma quassioides, namely quassinoids, and will compare these findings with established neuroprotective agents, Donepezil and Resveratrol.

Comparative Analysis of Neuroprotective Activity

The following table summarizes the available quantitative data on the neuroprotective effects of quassinoids isolated from Picrasma quassioides and the alternative compounds, Donepezil and Resveratrol. This data is compiled from various in vitro studies and provides a basis for comparing their potency and mechanisms of action.

Compound/ExtractCell LineNeurotoxic InsultConcentration for NeuroprotectionKey FindingsReference
Quassinoids (from P. quassioides) SH-SY5YH₂O₂Not specifiedSuppression of cell apoptosis and downregulation of caspase-3 activation.[5]
Donepezil Rat Pheochromocytoma (PC12)Aβ(25–35)-induced toxicityNot specifiedAttenuated Aβ-induced toxicity.[6]
Rat Cortical NeuronsOxygen-glucose deprivationNot specifiedReduced neuronal damage (LDH release).[6]
Resveratrol Primary Neuronal CulturesOxygen-glucose deprivation/reperfusion0.1, 1, and 10 µMReduced cell death; prevented overexpression of caspase-3 and caspase-12 mRNA.[7]
Mouse Hippocampal HT22Glutamate-induced oxidative toxicityNot specifiedNeuroprotection through Nrf2-dependent HO-1 expression.
SH-SY5YAβ-induced toxicityNot specifiedInhibited Aβ aggregation and exerted anti-inflammatory and antioxidant effects.[8]

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed experimental methodologies for the key assays are provided below.

In Vitro Neuroprotection Assay for Quassinoids
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Induction of Neurotoxicity: Cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative stress and cell damage.

  • Treatment: The isolated quassinoid compounds are added to the cell cultures prior to or concurrently with the H₂O₂ treatment.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using standard methods like the MTT assay.

    • Apoptosis: Evaluated by measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[5]

In Vitro Neuroprotection Assays for Donepezil and Resveratrol
  • Cell Lines: Commonly used neuronal cell models include rat pheochromocytoma (PC12) cells and human neuroblastoma SH-SY5Y cells.[6][8]

  • Neurotoxic Insults:

    • Amyloid-β (Aβ) Peptides: To model Alzheimer's disease pathology, cells are exposed to Aβ peptides (e.g., Aβ₂₅₋₃₅).[6][8]

    • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or through oxygen-glucose deprivation to mimic ischemic conditions.[6][7]

    • Excitotoxicity: Induced by glutamate to model neuronal damage caused by excessive neurotransmitter stimulation.

  • Treatment: Cells are pre-treated with various concentrations of Donepezil or Resveratrol before the addition of the neurotoxic agent.

  • Outcome Measures:

    • Cell Viability: Measured by assays such as MTT or LDH release.[6]

    • Apoptosis Markers: Assessment of caspase activation and DNA fragmentation.[7]

    • Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) production and the activity of antioxidant enzymes.

    • Signaling Pathway Analysis: Western blotting or other immunoassays to determine the expression and phosphorylation status of key proteins in neuroprotective signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the neuroprotective effects of quassinoids and a general experimental workflow for assessing neuroprotection in vitro.

G cluster_0 Proposed Neuroprotective Mechanism of Quassinoids H2O2 H₂O₂ OxidativeStress Oxidative Stress H2O2->OxidativeStress CellApoptosis Cell Apoptosis OxidativeStress->CellApoptosis Caspase3 Caspase-3 Activation CellApoptosis->Caspase3 Quassinoids Quassinoids Quassinoids->CellApoptosis Inhibition Quassinoids->Caspase3 Downregulation

Caption: Proposed mechanism of quassinoid-mediated neuroprotection.

G cluster_1 In Vitro Neuroprotection Assay Workflow Start Start: Culture Neuronal Cells (e.g., SH-SY5Y, PC12) Pretreatment Pre-treat with Test Compound (e.g., Quassinoid, Donepezil, Resveratrol) Start->Pretreatment Insult Induce Neurotoxicity (e.g., H₂O₂, Aβ, Glutamate) Pretreatment->Insult Incubation Incubate for a Defined Period Insult->Incubation Assessment Assess Neuroprotective Effects Incubation->Assessment Viability Cell Viability Assay (MTT, LDH) Assessment->Viability Apoptosis Apoptosis Assay (Caspase activity) Assessment->Apoptosis OxidativeStress Oxidative Stress Measurement (ROS) Assessment->OxidativeStress End End: Analyze and Compare Data Viability->End Apoptosis->End OxidativeStress->End

Caption: General workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The available scientific literature indicates that extracts from Picrasma quassioides and some of its isolated compounds, particularly quassinoids, exhibit neuroprotective properties in preclinical models.[5] These effects appear to be mediated, at least in part, by the suppression of apoptosis and reduction of oxidative stress. In comparison, established neuroprotective agents like Donepezil and Resveratrol have been more extensively studied, with their mechanisms of action elucidated in greater detail, including interactions with cholinergic pathways and modulation of amyloid-β toxicity.[6][7][8]

Crucially, there is a notable absence of published, peer-reviewed data specifically demonstrating the neuroprotective effects of this compound. While its chemical structure as a bis-β-carboline alkaloid suggests potential biological activity, further research is imperative to validate any neuroprotective claims. Future studies should aim to isolate this compound in sufficient quantities for rigorous in vitro and in vivo testing. Such research would be invaluable in determining its potential as a therapeutic agent for neurodegenerative diseases and would provide the necessary data to either substantiate or refute the neuroprotective effects tentatively attributed to it in the broader scientific literature.

References

Safety Operating Guide

Navigating the Safe Disposal of Picrasidine M: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Picrasidine M

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its chemical nature and potential interactions.

PropertyValueSource
Molecular Formula C₂₉H₂₂N₄O₄PubChem
Molecular Weight 490.5 g/mol PubChem
Physical Description Yellow powderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage Room temperature in continental US; may vary elsewhere.MedChemExpress

Standard Operating Procedure for this compound Disposal

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance. The following protocol is based on established guidelines for the disposal of chemical waste from laboratory settings.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents in which this compound was dissolved.

  • Liquid Waste: Collect solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

  • Empty Containers: The original container of this compound, even if appearing empty, must be treated as hazardous waste. If local regulations permit, the container may be triple-rinsed with a suitable solvent (one in which this compound is soluble). The rinsate must be collected as hazardous liquid waste.[4] The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.[4]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent(s) if it is a liquid waste. The accumulation start date should also be clearly visible.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.[4]

  • Store in secondary containment to prevent spills.[4]

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Never dispose of this compound down the drain or in the regular trash.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

PicrasidineM_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final_disposal Storage & Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate disposed_container Dispose of Rinsed Container per Institutional Policy rinse_container->disposed_container collect_rinsate->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs

Fig. 1: this compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. In the absence of specific data, treating unknown or poorly characterized substances with the highest level of precaution is essential for maintaining a safe laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Picrasidine M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Picrasidine M, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is an alkaloid powder, and specific toxicity data is limited, a cautious approach based on the handling of similar hazardous chemical powders is essential. The personal protective equipment listed below is mandatory to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respirator with a P2 filter for dusts.[1]Prevents inhalation of potentially harmful airborne powder particles.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles that can cause serious irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption of the compound.[1]
Body Protection A fully buttoned lab coat, preferably a disposable one.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial when handling this compound to prevent contamination and accidental exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe prep_materials Prepare all necessary equipment (spatulas, weigh boats, containers). gather_ppe->prep_materials don_ppe Put on all required PPE. prep_materials->don_ppe Proceed to handling weigh Carefully weigh the this compound powder in a chemical fume hood. don_ppe->weigh dissolve Dissolve the powder in an appropriate solvent if required. weigh->dissolve transport Transport in a sealed, secondary container. dissolve->transport decontaminate Decontaminate all surfaces and equipment. transport->decontaminate After use dispose_ppe Dispose of all single-use PPE in a designated waste container. decontaminate->dispose_ppe wash Wash hands thoroughly after removing gloves. dispose_ppe->wash

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a controlled area for handling this compound, preferably within a chemical fume hood to minimize inhalation risk.[3]

    • Before starting, ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment, such as spatulas, weighing paper or boats, and sealable containers to avoid unnecessary movement and potential for spills.

  • Handling:

    • Don the full required PPE before entering the designated handling area.

    • When weighing the powder, do so within the chemical fume hood to contain any airborne particles.[3] Use smooth, controlled movements to minimize dust generation.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

    • All containers holding this compound, whether in solid or solution form, must be clearly labeled and sealed. When moving the compound, use a secondary container to mitigate the risk of spills.

  • Post-Handling and Cleanup:

    • After handling is complete, decontaminate all work surfaces and equipment with an appropriate cleaning agent.

    • Carefully remove and dispose of all single-use PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.

    • Thoroughly wash your hands with soap and water after removing your gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste_collection Waste Collection cluster_disposal Disposal solid_waste Collect solid waste (unused powder, contaminated PPE) in a labeled, sealed container. contact_ehs Contact your institution's Environmental Health and Safety (EHS) office. solid_waste->contact_ehs liquid_waste Collect liquid waste (solutions) in a separate, labeled, sealed container. liquid_waste->contact_ehs follow_guidelines Follow EHS guidelines for chemical waste pickup and disposal. contact_ehs->follow_guidelines

Caption: Procedure for the disposal of this compound waste.

Detailed Disposal Protocol:

  • Solid Waste:

    • Unused or excess this compound powder should be collected in a clearly labeled, sealed container.

    • All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste bag or container.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.

    • Do not dispose of this compound solutions down the drain.

  • Final Disposal:

    • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.